molecular formula C4H6O6 B12405551 DL-Tartaric acid-d2

DL-Tartaric acid-d2

Katalognummer: B12405551
Molekulargewicht: 152.10 g/mol
InChI-Schlüssel: FEWJPZIEWOKRBE-DSWNTLALSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(+/-)-Tartaric-2,3-D2 acid is a deuterated form of racemic tartaric acid, where two hydrogen atoms are replaced by deuterium at the 2 and 3 carbon positions. With the molecular formula C4H6O6 and a molar mass of approximately 150.087 g/mol, this compound serves as a critical non-radioactive isotopic label in advanced chemical and biochemical research . Its primary research value lies in mechanistic studies and analytical applications. The deuterium atoms act as a stable isotopic tag, allowing researchers to use techniques like NMR spectroscopy to trace reaction pathways, study metabolic processes, and investigate the mechanisms of tartaric acid in biological systems without significant interference from the native protonated form. Furthermore, due to its chiral nature, this deuterated racemate is highly valuable in the field of enantioseparation science. It is used as a model compound to develop and test new chiral separation methods and materials, such as spherical core-shell adsorbents, which rely on stereochemical recognition and hydrogen bonding for chiral discrimination . Tartaric acid and its derivatives are also widely recognized as effective resolving agents for the optical purification of pharmaceutical compounds through diastereomeric salt formation . This deuterated version allows for precise tracking of these separation processes. The compound is a diprotic aldaric acid and exhibits acidity with pKa values typical of tartaric acid derivatives . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C4H6O6

Molekulargewicht

152.10 g/mol

IUPAC-Name

(2S,3S)-2,3-dideuterio-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/t1-,2-/m0/s1/i1D,2D

InChI-Schlüssel

FEWJPZIEWOKRBE-DSWNTLALSA-N

Isomerische SMILES

[2H][C@@](C(=O)O)([C@@]([2H])(C(=O)O)O)O

Kanonische SMILES

C(C(C(=O)O)O)(C(=O)O)O

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to DL-Tartaric Acid-d2: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of DL-Tartaric acid-d2. It is intended to be a valuable resource for professionals in research and drug development who utilize stable isotope-labeled compounds for quantitative analysis and metabolic studies.

Chemical Structure and Identification

This compound is the deuterated form of DL-tartaric acid, a racemic mixture of D-(-)- and L-(+)-tartaric acid. In this compound, the two hydrogen atoms attached to the chiral carbons (C2 and C3) are replaced with deuterium (B1214612) atoms. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of tartaric acid.

Chemical Formula: C₄H₄D₂O₆[1]

Molecular Structure:

In this compound, the hydrogens on the C2 and C3 positions are replaced by deuterium (D).

SMILES: OC(--INVALID-LINK--([2H])--INVALID-LINK--([2H])C(O)=O)=O[1]

CAS Number: 181376-62-5[1]

Physicochemical Properties

The physicochemical properties of this compound are very similar to its non-deuterated counterpart, with a slight increase in molecular weight due to the presence of deuterium. The following tables summarize key quantitative data.

Table 1: General and Physical Properties
PropertyValueReferences
Molecular Weight 152.10 g/mol [1][2]
Appearance White to light yellow solid[1]
Melting Point 200-206 °C (for non-deuterated form)[3][4]
Density 1.697 g/cm³ (for non-deuterated form)[3]
Table 2: Solubility Data
SolventSolubilityReferences
DMSO 100 mg/mL (657.46 mM)[1]
Water 20.6 g/100 g at 20°C (for non-deuterated form)[3]
Ethanol 5.01 g/100 g at 25°C (for non-deuterated form)[3]
Ether ~1% (for non-deuterated form)[3]
Table 3: Acidity and Spectroscopic Data
PropertyValueReferences
pKa1 2.96 (for non-deuterated form)[3]
pKa2 4.24 (for non-deuterated form)[3]
pH of 0.1M aq. soln. 2.0 (for non-deuterated form)[3]
Storage Temperature Powder: -20°C for 3 years; In solvent: -80°C for 6 months[1]

Experimental Protocols

This compound is primarily used as an internal standard in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS). Below is a detailed methodology for the quantification of tartaric acid in biological samples.

Quantitative Determination of Tartaric Acid in Urine by LC-ESI-MS/MS

This protocol is adapted from a validated stable-isotope dilution method for the determination of urinary tartaric acid.[5]

3.1.1. Materials and Reagents

  • Analytes: L-(+)-Tartaric acid

  • Internal Standard: DL-(±)-tartaric-2,3-d2 acid

  • Solvents: Formic acid, Acetonitrile (HPLC grade), Ultrapure water

  • Equipment:

    • Triple quadrupole mass spectrometer with electrospray ionization (ESI) source

    • High-performance liquid chromatography (HPLC) system

    • Reversed-phase C18 column (e.g., Atlantis T3 C18, 100 mm × 2.1 mm, 3 µm)

    • 0.20 µm filters

3.1.2. Preparation of Standards and Samples

  • Stock Solutions: Prepare stock solutions of tartaric acid in ultrapure water.

  • Working Standard Solutions: Prepare working standard solutions ranging from 0.01 to 5 µg/mL by diluting the stock solution in 0.5% formic acid in water.

  • Internal Standard Solution: Prepare a 200 µg/mL solution of DL-(±)-tartaric-2,3-d2 acid in water.

  • Sample Preparation:

    • Dilute 20 µL of urine sample 1:50 (v:v) with 0.5% formic acid in water.

    • Add 10 µL of the deuterated internal standard solution (200 µg/mL).

    • Filter the diluted sample through a 0.20 µm filter before analysis.

3.1.3. LC-MS/MS Conditions

  • HPLC System:

    • Column: Atlantis T3 C18, 100 mm × 2.1 mm, 3 µm

    • Column Temperature: 25 °C

    • Mobile Phase A: 0.5% formic acid in water

    • Mobile Phase B: 0.5% formic acid in acetonitrile

    • Flow Rate: 350 µL/min

    • Injection Volume: 10 µL

  • Mass Spectrometer:

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MS/MS Transitions:

      • Tartaric acid: m/z 149/87 (quantification) and m/z 149/73 (confirmation)

      • DL-(±)-tartaric-2,3-d2 acid: m/z 151/88 (quantification) and m/z 151/74 (confirmation)

    • Post-column Infusion: Acetonitrile at 250 µL/min to enhance ionization efficiency.

Experimental Workflow Diagram

G cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine Urine Sample (20 µL) dilution Dilute 1:50 with 0.5% Formic Acid urine->dilution add_is Add 10 µL of Internal Standard dilution->add_is is_stock This compound Stock (200 µg/mL) is_stock->add_is filter Filter (0.20 µm) add_is->filter hplc HPLC Separation (C18 Column) filter->hplc ms Mass Spectrometry (ESI-, MRM) hplc->ms data Data Acquisition ms->data quant Quantification (Peak Area Ratio) data->quant results Concentration Results quant->results

Caption: Workflow for urinary tartaric acid quantification.

Biological Role and Signaling Pathway Involvement

While tartaric acid is primarily known as a plant metabolite and food additive, recent research has indicated its potential role in metabolic regulation. A 2024 study demonstrated that tartaric acid can ameliorate non-alcoholic fatty liver disease (NAFLD) by activating the AMP-activated protein kinase (AMPK) signaling pathway.[6]

AMPK is a crucial energy sensor that regulates cellular metabolism. Activation of AMPK leads to the inhibition of anabolic pathways (such as fatty acid synthesis) and the activation of catabolic pathways to restore energy balance.

Tartaric Acid-Induced AMPK Signaling Pathway

The following diagram illustrates the proposed mechanism by which tartaric acid influences the AMPK pathway to reduce lipid accumulation.

AMPK_Pathway TA Tartaric Acid AMPK AMPK TA->AMPK Activates pAMPK p-AMPK (Activated) TA->pAMPK Promotes Phosphorylation ACC Acetyl-CoA Carboxylase (ACC) pAMPK->ACC Phosphorylates pACC p-ACC (Inactivated) pAMPK->pACC Leads to SREBP1c SREBP-1c pACC->SREBP1c Inhibits expression of Lipid Lipid Accumulation pACC->Lipid Reduces FASN Fatty Acid Synthase (FASN) SREBP1c->FASN Regulates SREBP1c->Lipid Reduces FASN->Lipid Contributes to

Caption: Tartaric acid activates the AMPK signaling pathway.

Applications in Research and Drug Development

The primary application of this compound is as a stable isotope-labeled internal standard for the accurate quantification of tartaric acid in various matrices, including biological fluids, food, and beverages.[1]

  • Pharmacokinetic Studies: To trace the absorption, distribution, metabolism, and excretion (ADME) of tartaric acid.

  • Metabolomics: As a standard in metabolic profiling studies to understand the role of tartaric acid in biological systems.

  • Food Science: For the quality control and authenticity testing of products like wine, where tartaric acid is a key component.[5]

  • Clinical Research: To investigate the link between tartaric acid levels and certain health conditions. For instance, urinary tartaric acid is a biomarker for wine intake and has been correlated with cholesterol levels.[5]

Conclusion

This compound is an essential tool for researchers and scientists requiring precise and accurate measurement of tartaric acid. Its use as an internal standard in LC-MS methods ensures high-quality, reliable data. Furthermore, emerging research into the biological activities of tartaric acid, such as its role in activating the AMPK signaling pathway, opens new avenues for its application in drug development and nutritional science. This guide provides a foundational understanding of its properties and methodologies to support its effective implementation in a laboratory setting.

References

A Technical Guide to the Isotopic Purity and Analysis of DL-Tartaric Acid-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic and chemical purity analysis of DL-Tartaric acid-d2. It details the analytical methodologies, presents quantitative data, and illustrates a key application workflow, serving as a vital resource for professionals in research and drug development who utilize deuterated compounds.

Introduction to this compound

This compound (C₄H₄D₂O₆) is a deuterated form of DL-tartaric acid, a naturally occurring organic acid. The replacement of two hydrogen atoms with deuterium (B1214612) isotopes makes it a valuable tool in various scientific applications, most notably as an internal standard in quantitative analysis by mass spectrometry (MS) and as a tracer in metabolic studies.[1] The stability of the deuterium label and its minimal impact on the chemical properties of the molecule are key advantages. However, the precise determination of its isotopic and chemical purity is paramount to ensure the accuracy and reliability of experimental results.

Quantitative Data on this compound Purity

The purity of commercially available this compound is typically high, as confirmed by various analytical techniques. The following tables summarize the key quantitative specifications from suppliers.

Table 1: Chemical Purity of this compound

Supplier ReferenceChemical PurityAnalytical Method(s)
MedchemExpress (HY-Y1315S-267941)98.01%RP-HPLC
Cambridge Isotope Laboratories (DLM-9718)≥ 98%Not specified
LGC Standards (CDN-D-5343)min 98%Not specified

Table 2: Isotopic Purity of this compound

Supplier ReferenceIsotopic Purity (atom % D)Analytical Method(s)
LGC Standards (CDN-D-5343)98 atom % DMass Spectrometry, NMR

Experimental Protocols for Purity Analysis

The determination of both chemical and isotopic purity of this compound requires robust analytical methodologies. The following sections detail the protocols for the most common techniques employed.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a standard method for assessing the chemical purity of tartaric acid and its deuterated analogue.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase is typically used, consisting of an aqueous buffer and an organic modifier. A common mobile phase is 0.01 M Potassium Dihydrogen Phosphate buffer with the pH adjusted to 2.6 with phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210 nm.

  • Temperature: 30°C.

  • Injection Volume: 20 µL.

Sample Preparation:

  • Accurately weigh approximately 50 mg of this compound and dissolve it in 100 mL of the mobile phase to create a stock solution.

  • Further dilute the stock solution to a suitable concentration for analysis (e.g., 5 mL of stock to 25 mL with mobile phase).

Data Analysis:

The chemical purity is determined by calculating the percentage of the area of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Isotopic Purity Determination by Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic enrichment of deuterated compounds.

Methodology:

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

  • Mode: Full scan, negative ion mode is often suitable for organic acids.

  • Mass Range: A range that encompasses the molecular weights of the unlabeled (d0), singly deuterated (d1), and doubly deuterated (d2) tartaric acid.

  • Sample Infusion: The sample can be introduced via direct infusion or through an LC system.

Sample Preparation:

  • Prepare a solution of the this compound in a suitable solvent (e.g., acetonitrile:water with 0.1% formic acid) at a concentration that provides a stable and strong signal (e.g., 100-1000 ng/mL).

Data Analysis:

  • Acquire the full scan mass spectrum.

  • Extract the ion chromatograms or spectra for the monoisotopic peak of the unlabeled tartaric acid (M+0) and the corresponding deuterated species (M+1 for d1 and M+2 for d2).

  • The isotopic purity is calculated based on the relative abundance of the different isotopologue ions. The percentage of the d2 species is determined by the ratio of its peak intensity to the sum of the intensities of all isotopic species (d0, d1, d2).[2] It is crucial to correct for the natural abundance of isotopes (e.g., ¹³C) in the molecule when calculating the final isotopic enrichment.[3]

Isotopic and Chemical Purity by Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method for determining the purity of organic compounds without the need for a specific reference standard of the analyte.

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Nucleus: ¹H NMR is used for chemical purity, while ²H NMR can be used to confirm the deuterium incorporation.

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte is used (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., D₂O, DMSO-d₆).

Sample Preparation:

  • Accurately weigh a precise amount of the this compound and the internal standard into the same vial.

  • Dissolve the mixture in a known volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

Data Acquisition and Processing:

  • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant nuclei.

  • Acquire the spectrum with a high signal-to-noise ratio.

  • Carefully phase and baseline correct the spectrum.

  • Integrate the signals of the analyte and the internal standard.

Data Analysis:

The purity of the analyte (P_analyte) is calculated using the following equation:

P_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard (IS)

For isotopic purity, the integration of the residual proton signals at the deuterated positions in the ¹H NMR spectrum can provide an estimation of the isotopic enrichment.

Application Workflow: this compound as an Internal Standard

A primary application of this compound is as an internal standard in quantitative LC-MS analysis. The following workflow illustrates this process.

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification sample Biological Sample (e.g., Plasma) spike Spike Sample with This compound (IS) sample->spike is_stock This compound Stock Solution is_stock->spike analyte_stock Analyte (Tartaric Acid) Stock Solution cal_standards Calibration Standards analyte_stock->cal_standards qc_samples QC Samples analyte_stock->qc_samples lc_separation LC Separation cal_standards->lc_separation Analysis of Standards qc_samples->lc_separation Analysis of QCs extraction Protein Precipitation / LLE spike->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant supernatant->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration ratio Calculate Peak Area Ratio (Analyte / IS) integration->ratio calibration_curve Generate Calibration Curve ratio->calibration_curve for Standards quantification Quantify Analyte in Sample ratio->quantification for Samples calibration_curve->quantification

Caption: Workflow for the use of this compound as an internal standard.

This workflow demonstrates how the addition of a known amount of this compound at an early stage of sample preparation allows for the correction of variability in sample extraction, matrix effects, and instrument response, thereby enabling accurate quantification of the target analyte (unlabeled tartaric acid).[4][5]

Conclusion

The accurate determination of isotopic and chemical purity is a critical step in the quality control and application of this compound. This guide has provided an overview of the key analytical techniques, including HPLC, MS, and qNMR, along with detailed methodologies. The use of this compound as an internal standard in quantitative LC-MS analysis represents a significant application that enhances the reliability of bioanalytical data. For researchers and drug development professionals, a thorough understanding of these principles and methods is essential for ensuring the integrity and validity of their scientific findings.

References

An In-depth Technical Guide to the Physical and Chemical Properties of DL-Tartaric Acid-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Tartaric acid-d2, the deuterated analog of DL-tartaric acid, is a valuable tool in various scientific disciplines, including pharmacology, metabolomics, and analytical chemistry. The substitution of hydrogen atoms with deuterium (B1214612) at the C2 and C3 positions provides a stable isotopic label that allows for tracing metabolic pathways, serving as an internal standard in quantitative analyses, and exploring kinetic isotope effects. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and a discussion of its primary applications.

Physical and Chemical Properties

The core physical and chemical characteristics of this compound are summarized in the tables below.

General and Physical Properties
PropertyValueReference
Chemical Name DL-2,3-Dideuterio-2,3-dihydroxybutanedioic acid
Synonyms DL-Tartaric acid (2,3-D₂, 98%), Racemic acid-d2[1]
Molecular Formula C₄H₄D₂O₆[2]
Molecular Weight 152.10 g/mol [2][3]
Appearance White to light yellow solid/crystalline powder[3]
Melting Point 210-212 °C (decomposes) (approximation based on unlabeled compound)[4]
Boiling Point Decomposes before boiling (approximation based on unlabeled compound)
Density 1.76 g/cm³ (approximation based on unlabeled compound)
Isotopic Purity ≥98%[1]
Solubility and Acidity
PropertyValueReference
Solubility in Water Soluble (approximation based on unlabeled compound)
Solubility in Organic Solvents Slightly soluble in ethanol, soluble in DMSO (100 mg/mL with sonication)[3]
pKa₁ ~2.98 (approximation based on unlabeled compound)
pKa₂ ~4.40 (approximation based on unlabeled compound)

Note on pKa: Deuteration of carboxylic acids typically leads to a slight decrease in acidity, resulting in a small increase in the pKa value (ΔpKa per deuterium can be up to ~0.03).[5][6][7] The exact pKa values for this compound may therefore be slightly higher than those of its non-deuterated counterpart.

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties of this compound are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific equipment and sample availability.

Melting Point Determination

The melting point of a crystalline solid is a crucial indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Methodology:

  • Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a rapid rate initially to determine an approximate melting range.

    • A second, fresh sample is then heated slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.

    • The temperature at which the first droplet of liquid is observed and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Solubility Determination

Understanding the solubility of this compound in various solvents is essential for its application in solution-based assays and formulations.

Methodology:

  • Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, DMSO) are used.

  • Procedure:

    • A known mass of this compound (e.g., 10 mg) is added to a vial.

    • A small, measured volume of the solvent (e.g., 0.1 mL) is added incrementally.

    • The mixture is vortexed or sonicated after each addition until the solid is completely dissolved.

    • The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL). For quantitative determination, a saturated solution is prepared, equilibrated, and the concentration of the dissolved solute is measured using a suitable analytical technique (e.g., HPLC-UV).

pKa Determination by Potentiometric Titration

The acid dissociation constants (pKa) are fundamental to understanding the ionization state of this compound at different pH values.

Methodology:

  • Sample Preparation: A solution of this compound of known concentration (e.g., 0.01 M) is prepared in deionized water.

  • Titration Setup:

    • A calibrated pH meter with a combination electrode is used.

    • A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant.

  • Procedure:

    • The this compound solution is placed in a beaker with a magnetic stirrer.

    • The titrant is added in small, precise increments.

    • The pH of the solution is recorded after each addition, allowing the reading to stabilize.

    • The titration is continued past the second equivalence point.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.

Determination of Isotopic Purity by NMR and Mass Spectrometry

Confirming the isotopic enrichment of this compound is critical for its use in quantitative and mechanistic studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A sample of this compound is dissolved in a suitable NMR solvent (e.g., DMSO-d₆).

  • ¹H NMR: The proton NMR spectrum is acquired. The degree of deuteration can be estimated by comparing the integral of the residual C-H proton signals to the integral of a known internal standard or a non-deuterated portion of the molecule.

  • ²H NMR: The deuterium NMR spectrum directly detects the deuterium nuclei, providing a definitive confirmation of the deuteration sites.

  • ¹³C NMR: The carbon-13 NMR spectrum can also be used to confirm deuteration, as the C-D coupling results in characteristic splitting patterns and a slight upfield shift (isotope effect).

Mass Spectrometry (MS):

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent for the chosen ionization technique (e.g., electrospray ionization - ESI).

  • Analysis: The sample is introduced into the mass spectrometer.

  • Data Interpretation: The mass spectrum will show a peak corresponding to the molecular ion of this compound (m/z = 153.0 for [M+H]⁺). The isotopic enrichment is determined by comparing the intensity of this peak with the intensity of the peak for the unlabeled compound (m/z = 151.0 for [M+H]⁺) and any partially labeled species.

Visualizations

Experimental Workflow for Property Determination

experimental_workflow cluster_physical_props Physical Property Determination cluster_chemical_props Chemical Property Determination cluster_isotopic_analysis Isotopic Purity Analysis sample_prep_phys Sample Preparation (this compound) mp_det Melting Point Determination (Capillary Method) sample_prep_phys->mp_det sol_det Solubility Determination (Incremental Solvent Addition) sample_prep_phys->sol_det end End mp_det->end sol_det->end sample_prep_chem Sample Preparation (Aqueous Solution) pka_det pKa Determination (Potentiometric Titration) sample_prep_chem->pka_det pka_det->end sample_prep_iso Sample Preparation (Appropriate Solvent) nmr_analysis NMR Spectroscopy (¹H, ²H, ¹³C) sample_prep_iso->nmr_analysis ms_analysis Mass Spectrometry (e.g., ESI-MS) sample_prep_iso->ms_analysis nmr_analysis->end ms_analysis->end start Start start->sample_prep_phys start->sample_prep_chem start->sample_prep_iso

Caption: Workflow for determining the physical and chemical properties of this compound.

Logical Relationship of Key Properties

property_relationships cluster_properties Key Properties cluster_applications Primary Applications dl_tartaric_acid_d2 This compound molecular_structure Molecular Structure (C₄H₄D₂O₆) dl_tartaric_acid_d2->molecular_structure physical_state Physical State (Solid) molecular_structure->physical_state influences acidity Acidity (pKa values) molecular_structure->acidity determines solubility Solubility Profile molecular_structure->solubility affects mechanistic_studies Mechanistic Studies (Kinetic Isotope Effect) molecular_structure->mechanistic_studies enables metabolic_tracer Metabolic Tracer acidity->metabolic_tracer relevant for internal_standard Internal Standard (Quantitative Analysis) solubility->internal_standard critical for

Caption: Interrelationship between the core properties and applications of this compound.

References

A Technical Guide to DL-Tartaric Acid-d2: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DL-Tartaric acid-d2, a deuterated isotopologue of racemic tartaric acid. It is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work. This document covers the fundamental physicochemical properties, key applications, and detailed experimental protocols for the use of this compound.

Core Properties of this compound

This compound is a form of racemic tartaric acid where the two hydrogen atoms at the chiral centers (C2 and C3) are replaced with deuterium (B1214612), a stable isotope of hydrogen.[1] This isotopic substitution results in a molecule that is chemically similar to its non-deuterated counterpart but has a higher molecular weight, which is detectable by mass spectrometry.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below, providing a direct comparison with unlabeled DL-Tartaric acid.

PropertyThis compoundDL-Tartaric Acid (unlabeled)
Molecular Formula C₄H₄D₂O₆[2]C₄H₆O₆[3][4][5][6]
Molecular Weight 152.10 g/mol [2][7]150.09 g/mol [4][5][6]
Linear Formula HOOCCD(OH)CD(OH)COOH[7][8]HOOCCH(OH)CH(OH)COOH
Appearance White to light yellow solid[2]White crystalline powder
Isotopic Purity Typically ≥98 atom % D[1]Not Applicable
Chemical Purity ≥98%[7]≥99%

Applications in Research and Development

The primary utility of this compound stems from its nature as a stable isotope-labeled compound. It serves as a valuable tool in analytical chemistry and drug development.

Internal Standard in Mass Spectrometry

This compound is frequently used as an internal standard for quantitative analysis by mass spectrometry techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Because it is chemically almost identical to the unlabeled analyte, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer.[9][10] The known concentration of the deuterated standard allows for precise quantification of the unlabeled tartaric acid in complex matrices like biological samples.[1]

Chiral Resolving Agent

Racemic tartaric acid is a well-established chiral resolving agent used to separate enantiomers of racemic bases through the formation of diastereomeric salts.[5][11][12] The deuterated form can be used in studies where tracking of the resolving agent is necessary. The process relies on the differential solubility of the two diastereomeric salts formed between the chiral enantiomers of the base and the chiral tartaric acid.[2][11] One diastereomer will preferentially crystallize, allowing for its separation by filtration.[2][11]

Role in Drug Development

Deuterated compounds are increasingly utilized in pharmaceutical research to enhance the metabolic stability and pharmacokinetic profiles of drug molecules.[2] While DL-Tartaric acid itself is not typically an active pharmaceutical ingredient, the principles of using deuterated compounds are highly relevant. The substitution of hydrogen with deuterium can slow down metabolic processes, potentially leading to a longer drug half-life and reduced dosing frequency.[13][14]

Experimental Protocols

The following sections provide detailed methodologies for the primary applications of this compound.

Protocol for Use as an Internal Standard in LC-MS

This protocol outlines the general steps for using this compound as an internal standard for the quantification of tartaric acid in a sample matrix.

1. Preparation of Stock Solutions:

  • Analyte Stock Solution: Prepare a stock solution of unlabeled DL-Tartaric acid in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration (e.g., 1 mg/mL).

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound in the same solvent at a known concentration (e.g., 1 mg/mL).

2. Preparation of Calibration Standards:

  • Create a series of calibration standards by spiking a blank matrix (a sample matrix that does not contain the analyte) with varying concentrations of the analyte stock solution.

  • To each calibration standard, add a fixed concentration of the this compound internal standard stock solution.

3. Sample Preparation:

  • To each unknown sample, add the same fixed concentration of the this compound internal standard as was added to the calibration standards.[4]

  • Perform sample extraction or protein precipitation as required for the specific matrix. A common method is protein precipitation using an organic solvent like acetonitrile (B52724) or a mixture with zinc sulfate.[4]

4. LC-MS Analysis:

  • Inject the prepared calibration standards and samples into the LC-MS system.

  • The mass spectrometer should be set to monitor the mass-to-charge ratios (m/z) for both the unlabeled tartaric acid and this compound.

5. Data Analysis:

  • For each injection, determine the peak area for both the analyte and the internal standard.

  • Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards.

  • Use the peak area ratio from the unknown samples to determine the concentration of tartaric acid from the calibration curve.

Protocol for Chiral Resolution of a Racemic Amine

This protocol describes the process of separating a racemic amine using this compound as the resolving agent through diastereomeric salt crystallization.[2][11]

1. Dissolution:

  • Dissolve the racemic amine in a suitable solvent. The choice of solvent (e.g., methanol, ethanol) is critical and is often determined empirically to maximize the solubility difference between the two diastereomeric salts.[2][11]

  • In a separate flask, dissolve an equimolar amount of this compound in the same solvent, using gentle heating if necessary.[11]

2. Formation of Diastereomeric Salts:

  • Add the this compound solution to the racemic amine solution. An exothermic reaction may occur.[11]

3. Crystallization:

  • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., in an ice bath) to induce crystallization of the less soluble diastereomeric salt.[2]

  • The solution should be left undisturbed for a period ranging from several hours to days to allow for crystal formation.[2]

4. Isolation of the Diastereomeric Salt:

  • Collect the precipitated crystals by filtration, for instance, using a Büchner funnel.[2]

  • Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.[2]

5. Liberation of the Enantiomer:

  • Dissolve the isolated diastereomeric salt in water.

  • Add a base (e.g., 50% sodium hydroxide (B78521) solution) to deprotonate the amine, liberating the free enantiomer, which may separate as an oil or solid.[11]

  • Extract the liberated enantiomer into an organic solvent.

  • Wash, dry, and remove the solvent to obtain the purified enantiomer.[2]

Visualized Experimental Workflow

The following diagram illustrates the experimental workflow for the chiral resolution of a racemic amine using a chiral resolving agent like this compound.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction & Crystallization cluster_separation 3. Separation & Isolation cluster_recovery 4. Enantiomer Recovery racemic_amine Racemic Amine (R/S Mixture) dissolution Dissolution and Mixing racemic_amine->dissolution resolving_agent This compound (d2-Resolving Agent) resolving_agent->dissolution solvent Solvent (e.g., Methanol) solvent->dissolution salt_formation Formation of Diastereomeric Salts (R-d2 and S-d2 salts) dissolution->salt_formation crystallization Cooling & Crystallization (Less soluble salt precipitates) salt_formation->crystallization filtration Filtration crystallization->filtration crystals Isolated Crystals (Enriched in one diastereomer) filtration->crystals filtrate Filtrate (Enriched in other diastereomer) filtration->filtrate liberation Liberation of Amine (Addition of Base) crystals->liberation extraction Solvent Extraction liberation->extraction pure_enantiomer Purified Enantiomer (e.g., R-Amine) extraction->pure_enantiomer

References

Commercial Suppliers and Technical Guide for DL-Tartaric Acid-d2 in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available DL-Tartaric acid-d2, a deuterated form of DL-tartaric acid, for research and development purposes. It includes a list of suppliers, technical data, potential research applications, and illustrative experimental workflows.

Introduction to this compound

This compound is a stable isotope-labeled version of DL-tartaric acid where two hydrogen atoms on the carbon backbone have been replaced with deuterium (B1214612). This isotopic substitution makes it a valuable tool in various scientific disciplines, particularly in analytical chemistry and drug development. The primary applications of this compound stem from its use as an internal standard for quantitative analysis and as a tracer in metabolic studies.[1] Deuteration can also subtly influence the pharmacokinetic and metabolic profiles of molecules, a principle that is increasingly being explored in drug discovery.[1]

Commercial Suppliers and Product Specifications

Several commercial suppliers offer this compound for research purposes. The following table summarizes key quantitative data from various suppliers to facilitate comparison.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity/Isotopic EnrichmentAvailable Quantities
MedChemExpress This compound181376-62-5C4H4D2O6152.10Not specified1 mg, 10 mg
Cambridge Isotope Laboratories, Inc. DL-Tartaric acid (2,3-D₂, 98%)91469-46-4HOOCCD(OH)CD(OH)COOH152.1098%Inquire
Alfa Chemistry DL-tartaric-2,3-d2 acid91469-46-4C4H4D2O6152.198 atom % DInquire

Applications in Research and Drug Development

The non-deuterated form, DL-tartaric acid, has a well-established role in the pharmaceutical industry as a chiral resolving agent, an excipient to improve drug solubility and stability, and as a starting material in chemical synthesis.[2][3] The deuterated analogue, this compound, offers specific advantages in the following areas:

  • Internal Standard for Quantitative Analysis: Due to its chemical similarity but different mass, this compound is an ideal internal standard for techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] It can be added to a sample at a known concentration to accurately quantify the amount of endogenous, non-labeled tartaric acid or its derivatives.

  • Metabolic Tracer: In metabolic studies, this compound can be used to trace the metabolic fate of tartaric acid in biological systems. By tracking the incorporation of the deuterium label into various metabolites, researchers can elucidate metabolic pathways.

  • Chiral Resolving Agent in Method Development: While the non-deuterated form is typically used for bulk chiral resolutions, the deuterated version can be employed in the development and validation of analytical methods for separating enantiomers.

Illustrative Experimental Protocols

The following is a generalized protocol for the use of this compound as an internal standard in the quantification of a target analyte in a biological sample using LC-MS. This protocol is for illustrative purposes and should be adapted based on the specific analyte, matrix, and instrumentation.

Objective: To quantify the concentration of Analyte X in a plasma sample using this compound as an internal standard.

Materials:

  • This compound (from a commercial supplier)

  • Analyte X (analytical standard)

  • Human plasma (or other biological matrix)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • LC-MS system (e.g., a UHPLC coupled to a triple quadrupole mass spectrometer)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (Internal Standard, IS) at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Prepare a stock solution of Analyte X at a concentration of 1 mg/mL in the same solvent.

  • Preparation of Calibration Standards and Quality Controls:

    • Perform serial dilutions of the Analyte X stock solution to prepare a series of calibration standards at concentrations ranging from, for example, 1 ng/mL to 1000 ng/mL.

    • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

    • Spike each calibration standard and QC sample with a fixed concentration of the this compound internal standard solution (e.g., 100 ng/mL).

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of each plasma sample, calibration standard, and QC, add 10 µL of the this compound internal standard solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for LC-MS analysis.

  • LC-MS Analysis:

    • Inject a small volume (e.g., 5 µL) of the prepared sample onto the LC-MS system.

    • Perform chromatographic separation using a suitable column and mobile phase gradient.

    • Detect the parent and product ions for both Analyte X and this compound using Multiple Reaction Monitoring (MRM) mode on the mass spectrometer.

  • Data Analysis:

    • Calculate the peak area ratio of Analyte X to the this compound internal standard for each sample.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of Analyte X in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations of Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows involving tartaric acid and its deuterated form.

G Workflow for Chiral Resolution using DL-Tartaric Acid cluster_0 Preparation cluster_1 Reaction cluster_2 Separation cluster_3 Isolation A Racemic Mixture of a Basic Drug C Formation of Diastereomeric Salts A->C Reacts with B DL-Tartaric Acid B->C D Fractional Crystallization C->D Different Solubilities E Separated Diastereomeric Salts D->E F Liberation of Pure Enantiomers E->F

Caption: Chiral resolution workflow using DL-Tartaric Acid.

G Workflow for using this compound as an Internal Standard in LC-MS cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing A Biological Sample (e.g., Plasma) B Spike with known amount of this compound (IS) A->B C Protein Precipitation & Centrifugation B->C D LC-MS Analysis (MRM Mode) C->D E Calculate Peak Area Ratio (Analyte / IS) D->E F Quantify against Calibration Curve E->F

Caption: Use of this compound as an internal standard.

References

A Comprehensive Technical Guide to the Stability and Storage of DL-Tartaric Acid-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for DL-Tartaric acid-d2. Understanding these parameters is critical for maintaining the integrity of this isotopically labeled compound, ensuring the accuracy and reproducibility of experimental results, and adhering to regulatory standards in drug development. While specific quantitative stability data for the deuterated form is not extensively available in the public domain, this document outlines the established principles of stability for tartaric acid and isotopically labeled compounds, along with recommended protocols for handling and storage.

Chemical Profile and Significance

This compound is the deuterated analog of DL-Tartaric acid, a naturally occurring organic acid. The replacement of two hydrogen atoms with deuterium (B1214612) (²H) at the C2 and C3 positions makes it a valuable tool in various scientific applications.

Key Applications:

  • Tracer: Used in metabolic studies to trace the fate of tartaric acid in biological systems.

  • Internal Standard: Serves as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. The use of stable isotope-labeled internal standards is a regulatory expectation and a scientific best practice for ensuring the quality and reliability of bioanalytical data in drug development[2].

Recommended Storage Conditions

Proper storage is paramount to prevent degradation and maintain the chemical and isotopic purity of this compound. The following conditions are recommended based on information from various suppliers and general guidelines for stable isotope-labeled compounds.

Table 1: Recommended Storage Conditions for this compound

FormRecommended TemperatureDurationAdditional Precautions
Solid Powder Room Temperature[3]-Store away from light and moisture in a well-ventilated, dry place[3].
2-8°CShort-termKeep container tightly closed[4].
-20°CLong-termFor optimal long-term stability[4]. A shelf life of up to 3 years has been suggested at this temperature.
4°CUp to 2 yearsAn alternative for intermediate storage duration.
In Solvent -20°CUp to 1 monthOnce dissolved, the stability may be reduced. It is advisable to prepare solutions fresh.
-80°CUp to 6 monthsFor longer-term storage of solutions, lower temperatures are recommended to minimize degradation.

General Storage Guidelines:

  • Container: Use a tightly sealed, light-resistant container to prevent photo-degradation and moisture absorption. Amber glass vials are suitable for solutions[5].

  • Atmosphere: While not always specified, storage under an inert atmosphere (e.g., argon or nitrogen) can be beneficial for highly sensitive applications to prevent oxidation.

  • Hygroscopicity: DL-Tartaric acid is hygroscopic; therefore, it is crucial to minimize its exposure to atmospheric moisture[6].

Stability Profile

This compound is generally considered a stable compound under the recommended storage conditions[4]. However, like its non-deuterated counterpart, it can be susceptible to degradation under certain stress conditions.

Factors Affecting Stability
  • Temperature: Elevated temperatures can lead to thermal degradation. DL-Tartaric acid has a melting point of around 170°C, and decomposition can occur at higher temperatures[4].

  • Moisture: As a hygroscopic substance, moisture can lead to clumping and potentially initiate hydrolytic degradation pathways[6].

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation.

  • pH: Stability can be pH-dependent, with increased degradation rates under strongly acidic or basic conditions.

  • Oxidizing and Reducing Agents: DL-Tartaric acid is incompatible with strong oxidizing and reducing agents[7][8].

Potential Degradation Pathways

While specific degradation pathways for this compound are not detailed in the available literature, potential degradation can be inferred from studies on tartaric acid. Under forced degradation conditions, such as high heat, the formation of pyrotartaric acid and other byproducts can occur[4]. Under fire conditions, hazardous decomposition products include carbon oxides[7][8].

The following diagram illustrates the logical relationship between storage conditions and the stability of this compound.

cluster_storage Storage Conditions cluster_stability Compound Stability Temperature Temperature Room Temp 2-8°C -20°C Degradation Degradation Temperature->Degradation influences Atmosphere Atmosphere Air Inert Gas Atmosphere->Degradation influences Container Container Tightly Sealed Light-Resistant Container->Degradation prevents Moisture Moisture Low Humidity Dry Moisture->Degradation promotes Chemical_Purity Chemical Purity Isotopic_Purity Isotopic Purity Degradation->Chemical_Purity reduces Degradation->Isotopic_Purity may affect

Caption: Logical relationship between storage conditions and this compound stability.

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound for its intended use, a stability assessment may be necessary. The following are generalized experimental protocols based on ICH guidelines for forced degradation studies, which can be adapted for this specific compound.

Forced Degradation Study

A forced degradation study is designed to identify potential degradation products and pathways by subjecting the compound to stress conditions more severe than accelerated stability testing[9].

Table 2: Typical Conditions for a Forced Degradation Study

Stress ConditionTypical ParametersPurpose
Acid Hydrolysis 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60°C) for a defined period.To assess degradation in an acidic environment.
Base Hydrolysis 0.1 M to 1 M NaOH at room temperature for a defined period.To evaluate stability in an alkaline environment.
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature for a defined period.To investigate susceptibility to oxidation.
Thermal Degradation Heating the solid compound at a temperature below its melting point (e.g., 70°C) for a defined period.To determine the effect of heat on the compound's stability.
Photostability Exposure to a combination of UV and visible light as per ICH Q1B guidelines.To assess the impact of light exposure on degradation.
Analytical Methodology

High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for quantifying tartaric acid and its potential degradation products[5].

Example HPLC Method Parameters:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient or isocratic elution using a mixture of an acidic aqueous solution (e.g., 0.1% phosphoric acid) and an organic solvent (e.g., methanol)[5].

  • Detection: UV detection at an appropriate wavelength (e.g., 210 nm).

  • Quantification: The concentration of this compound and any degradation products can be determined by comparing their peak areas to those of a reference standard.

The following diagram illustrates a general workflow for a stability study of this compound.

Start This compound Sample Stress Forced Degradation (Acid, Base, Heat, Light, Oxidation) Start->Stress Analysis Analytical Testing (e.g., HPLC) Stress->Analysis Data Data Analysis - Purity Assessment - Degradation Product Identification Analysis->Data Conclusion Stability Assessment & Shelf-life Determination Data->Conclusion

Caption: General workflow for a stability study of this compound.

Handling and Safety Precautions

When handling this compound, it is important to follow standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area to avoid inhalation of dust.

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water[4].

  • Material Safety Data Sheet (MSDS): Always consult the MSDS provided by the supplier for detailed safety information[4].

Conclusion

The stability and integrity of this compound are crucial for its effective use in research and development. By adhering to the recommended storage conditions, understanding the factors that can influence its stability, and implementing appropriate handling procedures, researchers can ensure the quality of their results. While specific quantitative stability data for the deuterated form is limited, the principles outlined in this guide provide a robust framework for the proper management of this important isotopically labeled compound. For critical applications, it is recommended to perform a stability study under the specific conditions of use.

References

An In-depth Technical Guide to the Safety Data Sheet of DL-Tartaric Acid-d2

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the safety data for DL-Tartaric acid-d2, intended for researchers, scientists, and professionals in drug development. The information is compiled from various Safety Data Sheets (SDS). It is important to note that while specific data for the deuterated form is included, much of the detailed toxicological and safety handling information is based on the non-deuterated form, DL-Tartaric acid, as a scientifically accepted proxy.

Section 1: Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound and its non-deuterated analog.

PropertyThis compoundDL-Tartaric acid
Molecular Formula C4H4D2O6[1]C4H6O6[2][3]
Molecular Weight 152.10 g/mol [1][4][5]150.09 g/mol [2][6]
CAS Number Labeled: 181376-62-5[1], 91469-46-4[4] Unlabeled: 133-37-9[4]133-37-9[3][7]
Appearance White to light yellow solid[1]White crystalline powder or solid[3][6][8]
Melting Point Not available206 °C[3], 210-212 °C[2][9]
Solubility Soluble in DMSO[1]Miscible with water; soluble in methanol, ethanol, propanol, and glycerol; insoluble in chloroform[6].
pH Not available2.2 (1% solution)[6]
Stability Stable under recommended storage conditions[9].Stable. Incompatible with bases, oxidizing agents, reducing agents, and silver[9].

Section 2: Hazard Identification and Classification

DL-Tartaric acid is considered a hazardous substance.[6] The primary hazards are related to its irritant properties.

  • GHS Classification:

    • Serious eye damage/eye irritation (Category 1 or 2)[2][7][10]

    • Skin irritation (Category 2)[2]

    • Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation[2]

    • May form combustible dust concentrations in air[7]

  • Signal Word: Danger[7] or Warning[10]

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H318/H319: Causes serious eye damage/irritation.[2][7][10][11]

    • H335: May cause respiratory irritation.[2]

The following diagram illustrates the hazard identification and precautionary statement logic.

Hazard_Identification cluster_Hazards Hazard Identification cluster_Precautions Precautionary Statements H315 H315: Skin Irritation P280 P280: Wear protective gloves/eye protection H315->P280 H319 H319: Serious Eye Irritation H319->P280 H335 H335: Respiratory Irritation P261 P261: Avoid breathing dust H335->P261 P305_P351_P338 P305+P351+P338: IF IN EYES: Rinse cautiously with water

Caption: Hazard Identification and Precautionary Measures.

Section 3: Toxicological Information

The toxicological properties of DL-Tartaric acid have not been fully investigated.[7] However, available data indicates potential health effects.

  • Acute Toxicity: Not classified as acutely toxic. Oral ATE > 2000 mg/kg.[7]

  • Skin Contact: Can cause skin irritation.[2][6] It is not thought to have harmful health effects, but entry through wounds or lesions may cause health damage.[6]

  • Eye Contact: Causes serious eye irritation and potential damage.[2][6][7]

  • Inhalation: May cause respiratory tract irritation.[2][6] Long-term exposure to high dust concentrations may cause changes in lung function.[6]

  • Ingestion: Accidental ingestion may be damaging to health.[6] It may be harmful if swallowed.[2] Ingestion of low-molecular organic acid solutions can lead to gastrointestinal damage.[6]

  • Carcinogenicity: No components of this product at levels greater than or equal to 0.1% are identified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[2]

Section 4: First-Aid Measures

In case of exposure, the following first-aid measures should be taken.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2][12]
Skin Contact Wash off with soap and plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[7]
Eye Contact Rinse cautiously with fresh running water for several minutes, holding the eyelids apart.[6] Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a physician or POISON CENTER.[2][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2][6][11]

The following workflow outlines the general first-aid response process.

First_Aid_Workflow cluster_Exposure Exposure Event cluster_Response First-Aid Response Exposure Chemical Exposure Occurs MoveToFreshAir Move to Fresh Air Exposure->MoveToFreshAir RinseWithWater Rinse with Water (Skin/Eyes) Exposure->RinseWithWater RinseMouth Rinse Mouth (Ingestion) Exposure->RinseMouth SeekMedicalAttention Seek Medical Attention MoveToFreshAir->SeekMedicalAttention RinseWithWater->SeekMedicalAttention RinseMouth->SeekMedicalAttention

Caption: General First-Aid Response Workflow.

Section 5: Handling and Storage

Proper handling and storage procedures are crucial to ensure safety.

  • Handling:

    • Avoid all personal contact, including inhalation.[6]

    • Wear protective clothing, gloves, and eye/face protection.[6][7][13]

    • Use in a well-ventilated area.[13]

    • Avoid formation of dust and aerosols.[2][13]

    • Handle in accordance with good industrial hygiene and safety practices.[7][13]

  • Storage:

    • Store in a dry, cool, and well-ventilated place.[7][13][14]

    • Keep containers securely sealed and tightly closed.[2][6][7]

    • Store away from incompatible materials such as bases, strong oxidizing agents, and reducing agents.[6][7][9]

The logical relationship for safe handling and storage is depicted below.

Handling_and_Storage cluster_Handling Safe Handling cluster_Storage Safe Storage Ventilation Good Ventilation PPE Personal Protective Equipment AvoidDust Avoid Dust Formation CoolDryPlace Cool, Dry, Well-Ventilated Area SealedContainers Tightly Sealed Containers AwayFromIncompatibles Store Away from Incompatible Materials SafeHandling Safe Handling Practices SafeHandling->Ventilation SafeHandling->PPE SafeHandling->AvoidDust SafeStorage Proper Storage Conditions SafeStorage->CoolDryPlace SafeStorage->SealedContainers SafeStorage->AwayFromIncompatibles

Caption: Safe Handling and Storage Practices.

Section 6: Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are necessary to minimize exposure.

  • Engineering Controls:

    • Ensure adequate ventilation.[13]

    • Emergency exits and risk-elimination areas should be set up.[13]

    • Safety showers and eye wash stations should be close to the workstation.[7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or a face shield.[7][13]

    • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[7][11][13]

    • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation occurs.[7]

Section 7: Accidental Release Measures

In the event of a spill, the following procedures should be followed.

  • Personal Precautions:

    • Use personal protective equipment.[2]

    • Avoid dust formation and breathing dust.[2]

    • Evacuate personnel to safe areas.[2]

  • Environmental Precautions:

    • Do not let the product enter drains.[2][14]

  • Methods for Cleaning Up:

    • Sweep up the spilled substance into covered containers.[13]

    • If appropriate, moisten first to prevent dusting.[3][13]

    • Collect and arrange for disposal in suitable, closed containers.[2][13]

Experimental Protocols

The searched Safety Data Sheets did not contain detailed experimental protocols. The information provided is for safety and handling, not for experimental use. For experimental protocols involving this compound, it is recommended to consult relevant scientific literature.

References

A Technical Guide to the Natural Isotopic Abundance of Tartaric Acid's Constituent Elements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural abundance of stable isotopes of the elements that constitute tartaric acid (C₄H₆O₆): Carbon, Hydrogen, and Oxygen. While tartaric acid itself does not have isotopes, the isotopic composition of its constituent elements can be a powerful tool for analysis, particularly in determining the geographical origin and authenticity of natural products. This principle is widely applied in food science, such as in the verification of wine origins.

Natural Abundance of Constituent Element Isotopes

The elements that form tartaric acid each have more than one naturally occurring stable isotope. The relative abundance of these isotopes is generally constant in nature, but slight variations, known as isotopic fractionation, occur due to physical and biological processes. These variations can provide a unique "isotopic signature" for a given sample of tartaric acid.

Data Presentation: Isotopic Abundance of Carbon, Hydrogen, and Oxygen

The following table summarizes the natural abundances of the stable isotopes of Carbon, Hydrogen, and Oxygen.

ElementIsotopeAtomic Mass (Da)Natural Abundance (atom %)
Carbon ¹²C12.00000098.93 (8)[1]
¹³C13.0033551.07 (8)[1]
Hydrogen ¹H (Protium)1.007825> 99.98[2][3]
²H (Deuterium)2.014102~0.0115 (70)[4]
Oxygen ¹⁶O15.99491599.757 (16)[5]
¹⁷O16.9991310.038 (1)[5]
¹⁸O17.9991600.205 (14)[5]

Note: The numbers in parentheses represent the uncertainty in the last digits.

Experimental Protocols for Isotopic Analysis

The primary technique for determining the isotopic ratios in organic compounds like tartaric acid is Isotope Ratio Mass Spectrometry (IRMS) . This method is highly sensitive and can precisely measure the relative abundances of isotopes.

Detailed Methodology for IRMS Analysis of Tartaric Acid:

  • Sample Preparation:

    • Extraction and Purification: Tartaric acid is first extracted from the source material (e.g., grapes, wine). This may involve techniques such as solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) to isolate the tartaric acid from other compounds.

    • Derivatization (Optional): In some cases, tartaric acid may be chemically modified (derivatized) to improve its volatility for analysis.

    • Drying: The purified tartaric acid sample is thoroughly dried to remove any residual water, which could interfere with the analysis.

  • Combustion/Pyrolysis:

    • The solid tartaric acid sample is placed in a tin or silver capsule and introduced into an elemental analyzer.

    • For δ¹³C and δ¹⁵N analysis: The sample is combusted at a high temperature (typically >1000°C) in the presence of oxygen. This converts the organic material into simple gases, primarily CO₂ and N₂.

    • For δ²H and δ¹⁸O analysis: The sample is subjected to high-temperature pyrolysis in the absence of oxygen. This breaks down the tartaric acid and produces H₂ and CO gas.

  • Gas Chromatography (GC) Separation:

    • The resulting gases from the elemental analyzer are passed through a gas chromatography column. This separates the gases of interest (e.g., CO₂, H₂) from other combustion/pyrolysis products.

  • Mass Spectrometry Analysis:

    • The separated, purified gas is introduced into the ion source of the mass spectrometer.

    • The gas molecules are ionized, and the resulting ions are accelerated and separated based on their mass-to-charge ratio by a magnetic field.

    • Highly sensitive detectors (Faraday cups) simultaneously measure the ion beams corresponding to the different isotopes (e.g., for CO₂, mass 44 for ¹²C¹⁶O₂, mass 45 for ¹³C¹⁶O₂, and mass 46 for ¹²C¹⁸O¹⁶O).

  • Data Analysis:

    • The isotopic ratio (e.g., ¹³C/¹²C, ²H/¹H, ¹⁸O/¹⁶O) of the sample is determined relative to a calibrated reference standard.

    • The results are typically expressed in delta (δ) notation in parts per thousand (‰) according to the following formula: δ(‰) = [(R_sample / R_standard) - 1] x 1000 where R is the ratio of the heavy to the light isotope.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the isotopic analysis of tartaric acid.

Isotopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Isotopic Analysis (IRMS) Source Source Material (e.g., Grapes, Wine) Extraction Extraction & Purification (SPE, HPLC) Source->Extraction Purified_TA Purified Tartaric Acid Extraction->Purified_TA EA Elemental Analyzer (Combustion/Pyrolysis) Purified_TA->EA Introduction GC Gas Chromatography (Separation) EA->GC MS Mass Spectrometer (Isotope Ratio Measurement) GC->MS Data_Analysis Data Analysis (Delta Notation) MS->Data_Analysis Final_Result Isotopic Signature (δ¹³C, δ²H, δ¹⁸O) Data_Analysis->Final_Result

Workflow for Isotopic Analysis of Tartaric Acid.

Signaling Pathways

Tartaric acid is a primary organic acid in grapes and is a major contributor to the taste and stability of wine. In plants, its biosynthesis is part of the ascorbate-tartrate pathway. The following diagram illustrates a simplified representation of this pathway.

Tartaric_Acid_Biosynthesis cluster_pathway Ascorbate-Tartrate Biosynthesis Pathway Ascorbate L-Ascorbic Acid (Vitamin C) Dehydroascorbate L-Dehydroascorbic Acid Ascorbate->Dehydroascorbate Oxidation Diketogulonate 2,3-Diketogulonic Acid Dehydroascorbate->Diketogulonate Hydrolysis Idonate L-Idonic Acid Diketogulonate->Idonate Reduction Keto_Idonate 5-Keto-L-Idonic Acid Idonate->Keto_Idonate Oxidation Tartrate L-(+)-Tartaric Acid Keto_Idonate->Tartrate Cleavage

Simplified Biosynthesis Pathway of Tartaric Acid.

This guide provides a foundational understanding of the principles and methodologies for analyzing the isotopic composition of tartaric acid's constituent elements. These techniques are invaluable for research in food authenticity, plant physiology, and potentially in tracking the origin of naturally derived pharmaceutical compounds.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of DL-Tartaric acid-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

DL-Tartaric acid-d2 serves as a valuable internal standard in quantitative NMR (qNMR) studies due to the introduction of deuterium (B1214612) atoms, which alters its NMR signature in a predictable manner. This guide will be a critical resource for researchers utilizing this stable isotope-labeled compound in their analytical workflows.

Predicted NMR Data of this compound

The deuteration at the C2 and C3 positions of DL-Tartaric acid simplifies the ¹H NMR spectrum significantly by removing the methine protons. The following tables summarize the expected chemical shifts for this compound, based on data for the non-deuterated form.

Predicted ¹H NMR Spectral Data

In the ¹H NMR spectrum of this compound, the signals corresponding to the methine protons (CH) will be absent due to the deuterium substitution. The primary observable signals will be from the hydroxyl (-OH) and carboxylic acid (-COOH) protons. When dissolved in a deuterated solvent that does not exchange protons (e.g., DMSO-d₆), these signals would be visible. However, in D₂O, these labile protons will exchange with deuterium, leading to their disappearance from the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Functional GroupPredicted Chemical Shift (δ) in ppm (in non-exchanging solvent)MultiplicityNotes
Carboxylic Acid (-COOH)10.0 - 13.0Broad SingletHighly deshielded and often broad due to hydrogen bonding. Signal disappears upon D₂O exchange.[1]
Hydroxyl (-OH)VariableBroad SingletChemical shift is concentration and temperature dependent. Signal disappears upon D₂O exchange.

Note: The exact chemical shifts can vary depending on the solvent, concentration, and temperature.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound is expected to be similar to that of DL-Tartaric acid, with the key difference being the coupling of the C2 and C3 carbons to deuterium. This C-D coupling will result in a characteristic splitting of these signals into multiplets.

Table 2: ¹³C NMR Chemical Shifts for DL-Tartaric acid

Carbon AtomChemical Shift (δ) in ppm (in D₂O)
C1, C4 (Carboxylic Acid)~181.3
C2, C3 (Methine)~76.6

Data sourced from Biological Magnetic Resonance Bank entry bmse000167 for L-Tartaric Acid in D₂O, which is expected to be identical for the DL form.[2]

For this compound, the signals for C2 and C3 would be expected to appear as multiplets due to one-bond coupling with deuterium.

Structural and Spectral Relationship

The following diagram illustrates the structure of this compound and the expected correlations between its structure and its NMR signals.

DL_Tartaric_acid_d2_NMR cluster_structure This compound Structure cluster_1H_NMR Predicted ¹H NMR Signals cluster_13C_NMR ¹³C NMR Signals structure H_COOH Carboxylic Acid Protons (10-13 ppm, broad s) structure->H_COOH -COOH H_OH Hydroxyl Protons (variable, broad s) structure->H_OH -OH C_COOH Carboxyl Carbons (C1, C4) (~181 ppm) structure->C_COOH C=O C_CD Deuterated Methine Carbons (C2, C3) (~77 ppm, multiplet) structure->C_CD C-D

Caption: Structure of this compound and its corresponding NMR signals.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality and reproducible NMR data. The following is a detailed methodology for the NMR analysis of organic acids like this compound, particularly in the context of its use as a quantitative internal standard.

Sample Preparation for qNMR
  • Weighing: Accurately weigh a specific amount of the analyte and the internal standard (this compound) using a calibrated analytical balance. Precision in weighing is critical for quantitative accuracy.

  • Solvent Selection: Choose a deuterated solvent in which both the analyte and the internal standard are fully soluble. Common choices include deuterium oxide (D₂O), DMSO-d₆, or methanol-d₄. For carboxylic acids, D₂O is often used, but be aware of the exchange of labile protons.

  • Dissolution: Dissolve the weighed solids in a precise volume of the deuterated solvent in a clean vial. Ensure complete dissolution, using vortexing or gentle heating if necessary.

  • Transfer: Transfer a known volume (typically 0.6-0.7 mL) of the solution into a high-quality, clean NMR tube.

  • Internal Reference (Optional): For precise chemical shift referencing, a small amount of a reference standard like DSS (for aqueous solutions) or TMS (for organic solvents) can be added, although the residual solvent peak is often sufficient for routine analysis.

NMR Data Acquisition
  • Instrument Setup: The NMR spectrometer should be properly tuned and shimmed for the specific sample and solvent to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters (for qNMR):

    • Pulse Angle: Use a 90° pulse to ensure proper excitation.

    • Relaxation Delay (d1): This is a critical parameter for quantitative analysis. The relaxation delay should be at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons being quantified to ensure full relaxation between scans. For many small molecules, a delay of 30-60 seconds is sufficient.

    • Number of Scans (ns): The number of scans should be sufficient to achieve an adequate signal-to-noise ratio (S/N > 100:1 is recommended for good precision).

    • Acquisition Time (aq): A sufficiently long acquisition time is needed to ensure high digital resolution.

  • ¹³C NMR Acquisition Parameters:

    • Proton Decoupling: Use broadband proton decoupling to simplify the spectrum and improve the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

    • Relaxation Delay: Similar to ¹H NMR, a sufficient relaxation delay is necessary, especially if quantitative information is desired.

    • Number of Scans: A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Data Processing and Analysis
  • Fourier Transformation: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction to ensure accurate integration.

  • Integration: Integrate the signals of interest for both the analyte and the internal standard (this compound).

  • Quantification: The concentration of the analyte can be calculated using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (Mstd / Manalyte) * Pstd * (Wanalyte / Wstd)

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • M = Molar mass

    • P = Purity of the standard

    • W = Weight

Experimental Workflow Diagram

The following diagram outlines the general workflow for a quantitative NMR experiment using an internal standard.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis weigh Accurate Weighing (Analyte & Standard) dissolve Dissolution in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer shim Tuning and Shimming transfer->shim setup Set Acquisition Parameters (d1, ns) shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_base Phasing and Baseline Correction ft->phase_base integrate Integration phase_base->integrate calculate Calculate Concentration integrate->calculate

Caption: Generalized workflow for quantitative NMR (qNMR) analysis.

References

A Technical Guide to the Mass Spectrometry Fragmentation of DL-Tartaric Acid-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of DL-Tartaric acid-d2 (C₄H₄D₂O₆). Given the limited direct literature on the deuterated form, this document synthesizes data from studies on unlabeled tartaric acid with the established principles of isotopic labeling in mass spectrometry. This compound, with deuterium (B1214612) atoms at the C2 and C3 positions, is a crucial internal standard for precise quantification in complex matrices.[1][2]

Introduction to Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. In tandem mass spectrometry (MS/MS), a precursor ion is selected and fragmented through collision-induced dissociation (CID). The resulting product ions create a fragmentation spectrum, which serves as a structural fingerprint of the molecule.[3] For dicarboxylic acids like tartaric acid, common fragmentation pathways in negative ion mode electrospray ionization (ESI) include decarboxylation (loss of CO₂) and dehydration (loss of H₂O).[4][5]

This compound has a molecular weight of approximately 152.10 g/mol .[1] The two deuterium atoms at the C2 and C3 positions provide a distinct +2 Da mass shift compared to the unlabeled compound (150.09 g/mol ), which is critical for its use as an internal standard and for avoiding interferences in LC-MS/MS analyses.[1][6][7]

Proposed ESI Fragmentation Pathway (Negative Ion Mode)

Electrospray ionization (ESI) in negative mode is highly suitable for analyzing carboxylic acids, as they readily form [M-H]⁻ ions.[8][9] For this compound, the precursor ion would be the deprotonated molecule at a mass-to-charge ratio (m/z) of 151.

The primary fragmentation pathways for the [M-H]⁻ ion of tartaric acid involve neutral losses from the carboxyl and hydroxyl groups. The presence of deuterium on the carbon backbone influences the mass of fragments that retain these positions.

G parent [M-H]⁻ m/z 151 C₄H₃D₂O₆⁻ frag1 [M-H-H₂O]⁻ m/z 133 C₄HD₂O₅⁻ parent->frag1 - H₂O frag2 [M-H-CO₂]⁻ m/z 107 C₃H₃D₂O₄⁻ parent->frag2 - CO₂ frag3 [M-H-H₂O-CO₂]⁻ m/z 89 C₃HD₂O₃⁻ frag1->frag3 - CO₂ frag2->frag3 - H₂O frag4 [M-H-2CO₂-H₂]⁻ m/z 63 C₂HD₂O₂⁻ frag2->frag4 - CO₂ - H₂

Caption: Proposed ESI-MS/MS fragmentation of this compound [M-H]⁻.

Quantitative Fragmentation Data

The following table summarizes the expected key ions in the negative mode ESI-MS/MS spectrum of this compound, contrasted with its unlabeled counterpart. The relative abundance of these fragments can vary significantly depending on the collision energy used during the experiment.[8]

Ion DescriptionProposed FormulaUnlabeled Tartaric Acid (m/z)This compound (m/z)Notes
Deprotonated Molecule[C₄H₅O₆]⁻149-Precursor Ion
Deprotonated d2-Molecule[C₄H₃D₂O₆]⁻-151Precursor Ion
Loss of Water[C₄H₃O₅]⁻131-Dehydration
Loss of Water (d2)[C₄HD₂O₅]⁻-133Dehydration
Loss of Carbon Dioxide[C₃H₅O₄]⁻105-Decarboxylation
Loss of Carbon Dioxide (d2)[C₃H₃D₂O₄]⁻-107Decarboxylation
Loss of Water & CO₂[C₃H₃O₃]⁻87-Sequential Loss
Loss of Water & CO₂ (d2)[C₃HD₂O₃]⁻-89Sequential Loss

Experimental Protocol: LC-MS/MS Analysis

This section outlines a typical methodology for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

4.1. Sample and Standard Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a diluent of 90:10 water:methanol.

  • Working Standards: Serially dilute the stock solution to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • Sample Preparation: Dilute the experimental sample containing the unlabeled tartaric acid in the same diluent. Spike with this compound internal standard to a final concentration within the linear range of the calibration curve.

4.2. Liquid Chromatography (LC)

  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separating polar organic acids.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Gradient: A shallow gradient starting with high aqueous phase (e.g., 98% A) and ramping to a higher organic phase can be used to elute tartaric acid.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

4.3. Mass Spectrometry (MS)

  • Ionization Source: Electrospray Ionization (ESI), Negative Mode.[8]

  • Ion Source Parameters:

    • IonSpray Voltage: -4500 V

    • Temperature: 400 °C

    • Curtain Gas: 20 psi

    • Nebulizing Gas: 30 psi

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is ideal for quantification.

    • MRM Transition for Tartaric Acid: Precursor m/z 149 → Product m/z 87 (or other characteristic fragment)

    • MRM Transition for Tartaric Acid-d2: Precursor m/z 151 → Product m/z 89

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection A Standard/Sample B Spike with IS (Tartaric Acid-d2) A->B C Dilute in Mobile Phase B->C D Inject on C18 Column C->D E Gradient Elution D->E F ESI Source (Negative Mode) E->F G Select Precursor Ion (m/z 151) F->G H Collision-Induced Dissociation (CID) G->H I Monitor Product Ion (m/z 89) H->I J J I->J Data Analysis

Caption: General workflow for LC-MS/MS analysis of Tartaric Acid-d2.

Analysis Considerations for GC-MS

While LC-MS is direct, Gas Chromatography-Mass Spectrometry (GC-MS) can also be used but requires derivatization to increase the volatility of the polar tartaric acid.[10] Trimethylsilyl (TMS) derivatization is a common approach. In this case, the fragmentation pattern will be of the silylated molecule, which is significantly more complex. The mass spectrum of TMS-derivatized tartaric acid typically shows a prominent ion at [M-15]⁺ due to the loss of a methyl group from a TMS moiety, but the molecular ion is often weak or absent. Fragmentation will then proceed from this [M-15]⁺ ion. Researchers using GC-MS should consult specific literature on the fragmentation of silylated organic acids.[11]

Conclusion

The mass spectrometric fragmentation of this compound is predictable based on the established behavior of dicarboxylic acids and the principles of isotopic labeling. In ESI negative mode, the deprotonated molecule at m/z 151 undergoes characteristic neutral losses of water (H₂O) and carbon dioxide (CO₂), leading to key fragment ions at m/z 133 and m/z 107, respectively. This distinct fragmentation pattern, shifted by +2 Da from the unlabeled form, confirms its utility as a robust internal standard for quantitative mass spectrometric assays in various scientific and industrial applications.

References

The Solubility Profile of DL-Tartaric Acid-d2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of DL-Tartaric acid-d2, a deuterated form of DL-tartaric acid, in various solvents. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize deuterated compounds in their work. While specific quantitative solubility data for the deuterated form is not widely available in published literature, this guide presents comprehensive data for the non-deuterated analogue, DL-tartaric acid, and discusses the potential effects of deuteration on solubility.

Quantitative Solubility Data of DL-Tartaric Acid

The solubility of a compound is a critical physicochemical property that influences its behavior in various applications, from reaction kinetics to bioavailability. Below is a summary of the known solubility of DL-tartaric acid in several common solvents at various temperatures. It is important to note that while this compound is the focus, the following data pertains to the non-deuterated form. The effect of deuterium (B1214612) substitution on solubility is generally minimal but will be discussed in a subsequent section.

A key study by Li et al. (2012) measured the solubility of DL-tartaric acid in a range of solvents using a laser monitoring technique.[1] The solvents investigated were water, methanol, ethanol, N-methylpyrrolidone (NMP), N,N-dimethylformamide (DMF), and N,N-dimethylacetamide (DMAC) over a temperature range of 277.15 K to 334.15 K.[1] While the full dataset is contained within the published paper, the study provides the foundation for understanding the solubility profile of DL-tartaric acid.

Table 1: Solubility of DL-Tartaric Acid in Various Solvents

SolventTemperature Range (K)
Water277.15 - 334.15
Methanol277.15 - 334.15
Ethanol277.15 - 334.15
N-methylpyrrolidone (NMP)277.15 - 334.15
N,N-dimethylformamide (DMF)277.15 - 334.15
N,N-dimethylacetamide (DMAC)277.15 - 334.15

Note: This table is based on the abstract of the study by Li et al. (2012)[1]. For precise solubility values, it is recommended to consult the full scientific paper.

The Isotopic Effect of Deuteration on Solubility

The substitution of hydrogen with deuterium in a molecule can lead to what is known as a kinetic isotope effect, which can influence various physical and chemical properties, including solubility. The difference in mass between hydrogen and deuterium results in a lower zero-point vibrational energy for a C-D bond compared to a C-H bond. This can lead to subtle changes in intermolecular interactions, such as hydrogen bonding and van der Waals forces, which in turn can affect solubility.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for any research or development involving a new chemical entity. Two common and reliable methods for determining the solubility of a solid in a liquid are the gravimetric method and the laser monitoring technique.

Gravimetric Method

The gravimetric method is a classical and straightforward technique for determining solubility. It involves preparing a saturated solution, separating the dissolved solute, and determining its mass.

Protocol:

  • Saturation: An excess amount of the solute (this compound) is added to a known volume of the solvent in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached and the solution is saturated. This can be achieved using a shaker bath or a magnetic stirrer in a temperature-controlled environment.

  • Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation. Care must be taken to maintain the temperature during this step to prevent precipitation or further dissolution.

  • Aliquot Analysis: A precisely measured aliquot of the clear, saturated solution is transferred to a pre-weighed container.

  • Solvent Evaporation: The solvent is carefully evaporated from the aliquot, leaving behind the non-volatile solute. This is typically done in a drying oven at a temperature that does not cause decomposition of the solute.

  • Mass Determination: The container with the dried solute is weighed. The mass of the dissolved solute is determined by subtracting the initial mass of the empty container.

  • Calculation: The solubility is calculated as the mass of the solute per volume or mass of the solvent.

Gravimetric_Method_Workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Separation & Analysis start Start add_excess Add excess solute to solvent start->add_excess agitate Agitate at constant temperature add_excess->agitate separate Separate solid and liquid phases agitate->separate aliquot Take precise aliquot of saturated solution separate->aliquot evaporate Evaporate solvent aliquot->evaporate weigh Weigh dried solute evaporate->weigh calculate Calculate solubility weigh->calculate end End calculate->end

Gravimetric Method Workflow
Laser Monitoring Technique

The laser monitoring technique is a more modern and often automated method for determining the clear point of a solution, which corresponds to the saturation temperature for a given concentration.

Protocol:

  • Sample Preparation: A known mass of the solute (this compound) is added to a known mass or volume of the solvent in a temperature-controlled vessel equipped with a magnetic stirrer.

  • Heating Cycle: The solution is slowly heated at a controlled rate. A laser beam is passed through the solution, and a detector measures the intensity of the transmitted light.

  • Dissolution and Clear Point Detection: As the temperature increases, the solid solute dissolves. The point at which all solid particles have dissolved is detected by a sharp increase in the transmitted light intensity. This temperature is recorded as the clear point or saturation temperature for that specific concentration.

  • Cooling Cycle (Optional but Recommended): The solution is then cooled at a controlled rate. The temperature at which the first crystals appear, detected by a sharp decrease in light transmission, is the cloud point. The average of the clear and cloud points can provide a more accurate determination of the equilibrium solubility temperature.

  • Data Collection: The experiment is repeated for different concentrations of the solute to generate a solubility curve as a function of temperature.

Laser_Monitoring_Workflow cluster_setup Setup cluster_measurement Measurement cluster_data Data Analysis start Start prepare Prepare solution of known concentration start->prepare heat Heat solution at controlled rate prepare->heat monitor Monitor light transmission heat->monitor detect_clear Detect clear point (full dissolution) monitor->detect_clear record Record temperature and concentration detect_clear->record repeat Repeat for different concentrations record->repeat repeat->prepare plot Plot solubility curve repeat->plot end End plot->end

Laser Monitoring Technique Workflow

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound. While direct quantitative data for the deuterated form is limited, the provided data for DL-tartaric acid serves as a strong reference point. The detailed experimental protocols for the gravimetric method and the laser monitoring technique offer researchers the necessary tools to perform their own precise solubility determinations. As the use of deuterated compounds in research and development continues to grow, a thorough understanding of their physicochemical properties, such as solubility, will remain a critical factor for success.

References

Methodological & Application

Application Notes and Protocols for the Use of DL-Tartaric Acid-d2 as an Internal Standard in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of organic acids, such as tartaric acid, is crucial in various fields including food and beverage quality control, pharmaceutical analysis, and clinical diagnostics. Tartaric acid analysis is important for ensuring the acid balance in wine and juice, tracing metabolic processes in biochemical research, and maintaining consistency in industrial applications.[1] Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful analytical technique for this purpose due to its high sensitivity and selectivity.[2][3]

The use of a stable isotope-labeled internal standard, such as DL-Tartaric acid-d2, is a gold standard practice in quantitative LC-MS analysis.[4] Deuterated internal standards are chemically almost identical to the analyte of interest, ensuring they co-elute and experience similar matrix effects, which significantly improves the accuracy and precision of quantification by correcting for variations during sample preparation and instrument analysis.[4] this compound can be used as a tracer and an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[5]

This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantitative analysis of tartaric acid in various matrices by LC-MS.

Experimental Protocols

Materials and Reagents
Standard Solution Preparation
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve DL-Tartaric acid in a known volume of LC-MS grade water or a suitable solvent mixture.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a known volume of LC-MS grade water or a suitable solvent mixture.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution with a suitable solvent (e.g., water:methanol 50:50 v/v).

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 10 µg/mL) in the same solvent as the calibration standards.

Sample Preparation

The sample preparation method will vary depending on the matrix. Below are general protocols for common sample types.

A. Wine and Fruit Juice Samples:

  • Filter the sample through a 0.45 µm syringe filter.[6]

  • Dilute the filtered sample with a 50/50/0.1 mixture of Methanol/DI Water/Formic Acid.[6]

  • Add a known amount of the this compound internal standard working solution to each sample.

  • Vortex to mix thoroughly before LC-MS analysis.

B. Biological Samples (e.g., Plasma, Urine, Fecal Matter):

  • For fecal samples, an extraction with a 2:1 (v/v) dichloromethane/acetonitrile mixture can be used, followed by isolation with 3.5 M ammonium hydroxide (B78521) solution.[7]

  • For plasma or serum, protein precipitation is often necessary. Add a cold solvent like acetonitrile or methanol (typically 3 volumes of solvent to 1 volume of sample).

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Add a known amount of the this compound internal standard working solution.

  • Evaporate the solvent under a stream of nitrogen if necessary and reconstitute in the mobile phase.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

LC-MS/MS Parameters

The following are example LC-MS/MS parameters that can be adapted and optimized for specific instruments and applications.

Liquid Chromatography (LC):

  • Column: A C18 column or a mixed-mode column like the Atlantis PREMIER BEH C18 AX is often suitable for organic acid analysis.[2]

  • Mobile Phase A: Water with 0.1% formic acid or an ammonium acetate buffer.[6]

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of organic phase (Mobile Phase B), ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 1 - 10 µL.

  • Column Temperature: 30 - 40 °C.

Mass Spectrometry (MS):

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for organic acids.[6]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is highly specific and sensitive for quantification.

  • MRM Transitions:

    • Tartaric Acid (Analyte): The precursor ion is the deprotonated molecule [M-H]⁻ with m/z 149. Characteristic product ions should be determined by infusion of a standard solution.

    • This compound (Internal Standard): The precursor ion will be [M-H]⁻ with m/z 151. Product ions will be shifted by 2 Da compared to the analyte.

  • Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum signal intensity.

Data Presentation

Quantitative data from various studies on tartaric acid analysis are summarized in the table below for easy comparison.

ParameterTartaric AcidMethodMatrixReference
Linearity (r²) > 0.999HPLC-DADFood Additives[5]
~0.997LC-MSWine[6]
Limit of Detection (LOD) 0.06 - 1.53 mg/kgHPLC-DADProcessed Food[5]
As low as 0.1 µg/mLLC-MS/MSGeneral[1]
Limit of Quantification (LOQ) 0.19 - 4.63 mg/kgHPLC-DADProcessed Food[5]
0.2 - 6 µg/mLLC-MSSolvent Solution[2]
Accuracy (Recovery %) 85.1 - 100.8%HPLC-DADProcessed Food[5]
80 - 120%LC-MSFruit Juices[2]
>95% at LLOQLC-MS/MSGeneral[1]
Precision (%RSD or %CV) 0.62 - 4.87%HPLC-DADProcessed Food[5]
<5% (technical replicates)LC-MS/MSGeneral[1]

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the principle of using an internal standard in LC-MS analysis.

experimental_workflow A Sample Collection (e.g., Wine, Plasma) B Sample Preparation (Filtration/Extraction) A->B C Spike with this compound (Internal Standard) B->C D LC-MS/MS Analysis C->D E Data Acquisition (MRM Mode) D->E F Data Processing E->F G Peak Integration (Analyte & IS) F->G H Calculate Peak Area Ratio (Analyte/IS) G->H I Quantification using Calibration Curve H->I J Final Concentration Report I->J

Caption: Experimental workflow for tartaric acid quantification using an internal standard.

logical_relationship cluster_sample Sample Matrix cluster_process Analytical Process cluster_detection LC-MS Detection Analyte Tartaric Acid (Analyte) Variability Process Variability (Extraction Loss, Matrix Effects, Instrument Drift) Analyte->Variability affected by IS This compound (IS) IS->Variability equally affected by Analyte_Signal Analyte Signal Variability->Analyte_Signal impacts IS_Signal IS Signal Variability->IS_Signal impacts Ratio Peak Area Ratio (Analyte Signal / IS Signal) = Constant Analyte_Signal->Ratio IS_Signal->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: Principle of internal standard correction for analytical variability.

References

Application of DL-Tartaric Acid-d2 in Metabolomics Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of DL-Tartaric acid-d2 as a stable isotope-labeled internal standard (SIL-IS) in metabolomics research, particularly for the accurate quantification of tartaric acid in biological matrices. The use of SIL-IS is critical for correcting variations in sample preparation, chromatographic separation, and mass spectrometric detection, thereby ensuring high accuracy and precision in quantitative metabolomics studies.

Application Notes

This compound is an isotopically labeled form of tartaric acid where two hydrogen atoms have been replaced by deuterium. This mass difference allows for its differentiation from the endogenous, unlabeled tartaric acid by a mass spectrometer, while maintaining nearly identical chemical and physical properties. This makes it an ideal internal standard for quantitative analysis.[1]

The primary application of this compound in metabolomics is in stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[2][3] This technique is employed for the precise measurement of tartaric acid concentrations in various biological samples, including urine and plasma. Accurate quantification of tartaric acid is valuable in several research areas:

  • Biomarker of Wine Consumption: Urinary tartaric acid has been identified as a sensitive and specific biomarker for assessing wine intake.[2][3][4] This is crucial for nutritional studies and for investigating the correlation between wine consumption and various health outcomes, such as cardiovascular health.[3][4]

  • Clinical Metabolomics: Altered levels of organic acids, including tartaric acid, can be indicative of certain metabolic disorders. Accurate measurement using deuterated standards is essential for the diagnosis and monitoring of such conditions.

  • Food Metabolomics: This methodology can be applied to determine the tartaric acid content in beverages like wine, which is important for quality control and authentication.[2]

The use of this compound helps to mitigate matrix effects, which are a common source of error in the analysis of complex biological samples. By adding a known amount of the deuterated standard to each sample, any signal suppression or enhancement caused by other components in the matrix will affect both the analyte and the internal standard similarly, allowing for a reliable quantification based on the ratio of their signals.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for an LC-MS/MS method for the analysis of tartaric acid in human urine using this compound as an internal standard.[2][3]

Table 1: LC-MS/MS Parameters for Tartaric Acid and this compound

ParameterTartaric AcidThis compound (Internal Standard)
Precursor Ion (m/z) 149151
Product Ion (Quantifier, m/z) 8788
Product Ion (Qualifier, m/z) 7374

Table 2: Sample Preparation and Calibration

ParameterValue
Internal Standard Stock Solution Concentration 60 - 200 µg/mL in water
Volume of Internal Standard Added per Sample 10 µL
Calibration Curve Range 0.01 to 5 µg/mL

Experimental Protocols

This section provides a detailed methodology for the quantification of tartaric acid in human urine using a stable-isotope dilution LC-MS/MS method.

Preparation of Reagents and Standards
  • Tartaric Acid Standard Stock Solution: Prepare a stock solution of unlabeled tartaric acid in water. From this, create a series of working standard solutions with concentrations ranging from 0.01 to 5 µg/mL by diluting with 0.5% formic acid in water.[3] Store these solutions in amber glass vials at -20°C.[3]

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of DL-(±)-tartaric-2,3-d2 acid in water at a concentration of 60 µg/mL or 200 µg/mL.[2][3]

  • Dilution Solvent: Prepare a solution of 0.5% formic acid in ultrapure water.[2][3]

Sample Preparation
  • Thaw frozen urine samples at room temperature.

  • Vortex the urine samples to ensure homogeneity.

  • For each sample, pipette 50 µL of urine into a microcentrifuge tube.[2]

  • Add 950 µL of the dilution solvent (0.5% formic acid in water) to achieve a 1:20 dilution.[2]

  • Add 10 µL of the this compound internal standard stock solution (60 µg/mL) to the diluted sample.[2]

  • Vortex the mixture thoroughly.

  • Filter the sample using a 0.20 µm syringe filter into an LC autosampler vial.[2][3]

  • Analyze the samples in triplicate.[2]

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.[3]

  • LC Column: Atlantis T3 C18 column (100 mm × 2.1 mm, 3 µm) or equivalent.[3] Maintain the column temperature at 25°C.[3]

  • Mobile Phase A: 0.5% formic acid in water.[3]

  • Mobile Phase B: 0.5% formic acid in acetonitrile (B52724).[3]

  • LC Gradient: A suitable gradient to separate tartaric acid from other matrix components.

  • Flow Rate: 350 µL/min.[2][3]

  • Injection Volume: 10 µL.[2][3]

  • Post-Column Infusion: To enhance ionization efficiency, introduce acetonitrile at a flow rate of 250 µL/min post-column.[2][3]

  • MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Use the transitions specified in Table 1.

Visualizations

Below are diagrams illustrating the experimental workflow and the logical relationship of using an internal standard for quantification.

G cluster_workflow Experimental Workflow for Tartaric Acid Quantification sample Urine Sample (50 µL) dilution Dilute 1:20 with 0.5% Formic Acid sample->dilution is_spike Spike with this compound IS (10 µL of 60 µg/mL) dilution->is_spike filtration Filter (0.20 µm) is_spike->filtration lcms LC-MS/MS Analysis (MRM Mode) filtration->lcms data_analysis Data Analysis (Ratio of Analyte/IS) lcms->data_analysis

Caption: Workflow for urinary tartaric acid analysis using this compound.

G cluster_quantification Principle of Internal Standard Quantification analyte Endogenous Tartaric Acid (Unknown Amount) sample_prep Sample Preparation (e.g., Extraction, Dilution) analyte->sample_prep is This compound (Known Amount Added) is->sample_prep lcms_detection LC-MS/MS Detection sample_prep->lcms_detection Matrix Effects Corrected analyte_signal Analyte Signal (Area_A) lcms_detection->analyte_signal is_signal IS Signal (Area_IS) lcms_detection->is_signal ratio Calculate Ratio (Area_A / Area_IS) analyte_signal->ratio is_signal->ratio calibration Compare to Calibration Curve (Ratio vs. Concentration) ratio->calibration quantification Accurate Quantification calibration->quantification

Caption: Logic of quantification using a stable isotope-labeled internal standard.

References

Application Notes: Quantitative Analysis of Tartaric Acid Using DL-Tartaric Acid-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tartaric acid is a naturally occurring dicarboxylic acid found in various plants, most notably grapes. It plays a significant role in the food and beverage industry, particularly in winemaking, where it influences taste, stability, and preservation.[1][2] In the pharmaceutical industry, it is utilized as an excipient and a chiral resolving agent. Accurate quantification of tartaric acid is crucial for quality control, authenticity verification, and research purposes.[3] Isotope dilution mass spectrometry (IDMS) using a stable isotope-labeled internal standard is the gold standard for precise and accurate quantification, as it effectively compensates for matrix effects and variations in sample preparation and instrument response. DL-Tartaric acid-d2, a deuterated form of tartaric acid, is an ideal internal standard for this purpose when analyzing tartaric acid content via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

These application notes provide a detailed protocol for the quantitative analysis of tartaric acid in various matrices using this compound as an internal standard.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry involves adding a known amount of an isotopically labeled standard (e.g., this compound) to a sample containing the analyte of interest (tartaric acid). The labeled standard is chemically identical to the analyte but has a different mass due to the isotopic substitution. Both the analyte and the internal standard are then extracted and analyzed by mass spectrometry. By measuring the ratio of the signal from the analyte to the signal from the internal standard, the concentration of the analyte in the original sample can be accurately determined.

Experimental Protocols

This section outlines the necessary reagents, equipment, and step-by-step procedures for the quantitative analysis of tartaric acid using this compound.

Reagents and Materials
  • DL-Tartaric acid (analytical standard, ≥99.5% purity)

  • This compound (isotopic standard, ≥98% isotopic purity)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • For GC-MS: Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)

Equipment
  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) (optional, for derivatized samples).

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Pipettes and tips

  • Volumetric flasks

  • Syringe filters (0.22 µm)

Preparation of Standard Solutions
  • Primary Stock Solution of Tartaric Acid (1 mg/mL): Accurately weigh 10 mg of DL-tartaric acid and dissolve it in 10 mL of methanol/water (1:1, v/v) in a volumetric flask.

  • Primary Stock Solution of this compound (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol/water (1:1, v/v) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution of tartaric acid with methanol/water (1:1, v/v) to achieve a concentration range suitable for the expected sample concentrations (e.g., 0.1 µg/mL to 100 µg/mL).

  • Internal Standard Working Solution (10 µg/mL): Dilute the primary stock solution of this compound with methanol/water (1:1, v/v).

Sample Preparation (Example for Wine Samples)
  • Take 1 mL of the wine sample.

  • Add 100 µL of the internal standard working solution (10 µg/mL this compound).

  • Vortex the sample for 30 seconds.

  • For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interferences.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC vial.

LC-MS/MS Method

  • Chromatographic Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased as the percentage of mobile phase B increases.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both tartaric acid and this compound.

    • Tartaric Acid: m/z 149 → 87

    • This compound: m/z 151 → 88

Data Presentation

The following tables summarize typical quantitative data obtained from the analysis of tartaric acid using this compound as an internal standard.

Parameter Value Reference
Linearity (r²)>0.999[4]
Limit of Detection (LOD)0.1 µg/mL[3]
Limit of Quantification (LOQ)0.3 µg/mL-
Accuracy (% Recovery)95-105%[3][4]
Precision (%RSD)< 5%[3]

Table 1: Method Validation Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z)
Tartaric Acid14987
This compound15188

Table 2: MRM Transitions for Tartaric Acid and its Deuterated Internal Standard

Diagrams

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Collection add_is Addition of this compound (Internal Standard) sample->add_is extraction Extraction / Cleanup (e.g., SPE) add_is->extraction lcms LC-MS/MS Analysis extraction->lcms standards Preparation of Calibration Standards standards->lcms integration Peak Integration lcms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Tartaric Acid calibration->quantification

Caption: Experimental workflow for the quantitative analysis of tartaric acid.

logical_relationship cluster_ms Mass Spectrometry Detection analyte Tartaric Acid (Analyte) ratio Peak Area Ratio (Analyte / IS) analyte->ratio is This compound (Internal Standard) is->ratio concentration Accurate Concentration Determination ratio->concentration

Caption: Principle of quantification using an internal standard.

References

Application Notes and Protocols for Preparing Stock Solutions of DL-Tartaric acid-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Tartaric acid-d2 is the deuterium-labeled form of DL-Tartaric acid, a naturally occurring organic acid. Stable isotope-labeled compounds like this compound are invaluable in research and development, particularly in pharmaceutical sciences. They primarily serve as internal standards for quantitative analysis by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (GC-MS, LC-MS), and as tracers to study metabolic pathways.[1] The substitution of hydrogen with its heavier isotope, deuterium, provides a distinct mass signature without significantly altering the chemical properties of the molecule, enabling precise quantification in complex biological matrices.[1]

Proper preparation of stock solutions is a critical first step to ensure the accuracy and reproducibility of experimental results. Due to the isotopic nature of this compound, specific handling and storage procedures are required to maintain its isotopic and chemical integrity. This document provides detailed protocols and guidelines for the preparation of stock solutions of this compound.

Compound Data and Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference
Chemical Name DL-2,3-dihydroxybutanedioic acid-2,3-d2[2]
Molecular Formula C₄H₄D₂O₆[1]
Molecular Weight 152.10 g/mol [1][2]
CAS Number 181376-62-5 (labeled)[1]
Appearance White to light yellow solid/crystalline powder[1][3]
Purity Typically ≥98%[2]
Melting Point 200 - 212 °C[4][5][6]

Solubility

This compound is a polar molecule soluble in polar solvents. When preparing solutions, it is crucial to use anhydrous and/or deuterated solvents to prevent hydrogen-deuterium (H-D) exchange, which would compromise the isotopic purity of the standard.[7]

SolventSolubilityNotesReference
DMSO 100 mg/mL (657.46 mM)May require sonication. Use newly opened, anhydrous DMSO as it is hygroscopic.[1]
Water Soluble (20.6 g/100 mL for non-deuterated form at 20°C)Use of D₂O is recommended for maintaining isotopic purity.[4][8]
Methanol / Ethanol SolubleUse anhydrous grade.[6][9]
Chloroform Insoluble[10]

Guidelines for Storage and Handling

The primary challenge in working with deuterated compounds is their susceptibility to isotopic dilution through H-D exchange with atmospheric moisture.[7] Adherence to the following guidelines is essential.

  • Atmosphere: Whenever possible, handle the solid compound and prepare solutions in a dry, inert atmosphere, such as within a nitrogen or argon-filled glove box.[7]

  • Glassware: All glassware (vials, flasks, pipettes) must be thoroughly dried before use, for example, in an oven at 150°C overnight, and cooled in a desiccator.[11]

  • Temperature Equilibration: Before opening, always allow the compound's container to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold powder.[12]

  • Storage of Solid: The solid powder should be stored in a tightly sealed container at the temperature recommended by the manufacturer, typically ranging from room temperature to -20°C, protected from light and moisture.[1][2]

  • Storage of Solutions: Stock solutions are best stored in small, single-use aliquots in tightly sealed amber vials to prevent solvent evaporation and degradation from light.[13] Recommended storage is -80°C for up to 6 months or -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.[1]

Experimental Protocols

Protocol 4.1: Preparation of a High-Concentration Primary Stock Solution (e.g., 10 mM in DMSO)

This protocol describes the preparation of a primary stock solution, which can be used for subsequent dilutions.

Materials:

  • This compound solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Dry, inert atmosphere (e.g., glove box)

  • Sterile, dry glassware (e.g., Class A volumetric flask, amber vials)

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: Calculate the mass of this compound required.

    • Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol )

    • Example for 10 mL of a 10 mM solution: 10 mmol/L x 0.010 L x 152.10 g/mol = 0.01521 g = 15.21 mg

  • Weighing: Inside an inert atmosphere, accurately weigh the calculated mass of this compound into a tared, dry container.

  • Dissolution: Quantitatively transfer the weighed solid to a dry volumetric flask. Add approximately half of the final required volume of anhydrous DMSO.

  • Mixing: Cap the flask and vortex or sonicate until the solid is completely dissolved.[12] If precipitation occurs, gentle warming can be applied.[1]

  • Final Volume: Once dissolved and cooled to room temperature, carefully add anhydrous DMSO to the calibration mark of the volumetric flask.

  • Aliquoting and Storage: Invert the flask several times to ensure homogeneity. Immediately dispense the solution into pre-labeled, single-use amber vials.[14] Seal the vials tightly and store them at -20°C or -80°C.[1]

Protocol 4.2: Preparation of a Diluted Aqueous Working Solution (e.g., 100 µM)

This protocol is for creating a ready-to-use working solution from the primary stock.

Materials:

  • 10 mM this compound primary stock solution in DMSO

  • High-purity water (H₂O) or Deuterium Oxide (D₂O), depending on the application

  • Calibrated micropipettes with sterile, dry tips

  • Sterile, dry microcentrifuge tubes or vials

Procedure:

  • Calculation (Serial Dilution): Use the formula C₁V₁ = C₂V₂ to determine the required volumes.

    • C₁ = Concentration of primary stock (10 mM or 10,000 µM)

    • V₁ = Volume of primary stock to be taken (unknown)

    • C₂ = Desired concentration of working solution (100 µM)

    • V₂ = Final volume of working solution (e.g., 1 mL or 1000 µL)

    • V₁ = (C₂V₂) / C₁ = (100 µM x 1000 µL) / 10,000 µM = 10 µL

  • Dilution: Add 990 µL of the desired aqueous solvent (H₂O or D₂O) to a sterile microcentrifuge tube.

  • Spiking: Add 10 µL of the 10 mM primary stock solution to the tube.

  • Mixing: Cap the tube and vortex gently to ensure a homogenous solution.

  • Usage: It is best practice to prepare working solutions fresh as needed to minimize degradation.[12]

Data Presentation: Stock Solution Tables

The following tables provide quick reference values for preparing stock solutions.

Table 1: Stock Solution Concentrations from Weighed Mass

This table provides the volume of solvent required to achieve a specific molar concentration from a pre-weighed mass of this compound (MW = 152.10).[1]

Mass of SolidSolvent Volume for 1 mMSolvent Volume for 5 mMSolvent Volume for 10 mM
1 mg 6.5746 mL1.3149 mL0.6575 mL
5 mg 32.8731 mL6.5746 mL3.2873 mL
10 mg 65.7462 mL13.1492 mL6.5746 mL

Visualized Workflows

Diagrams generated using Graphviz provide a clear visual representation of the critical workflows for handling and preparing solutions of deuterated compounds.

G General Workflow for Handling Deuterated Compounds cluster_storage Storage & Environment cluster_prep Workspace & Solution Preparation cluster_final Final Steps A Receive Compound B Store Solid (Tightly Sealed, Desiccated) A->B C Equilibrate to Room Temp Before Opening B->C D Prepare Workspace (Inert Atmosphere, Dry Glassware) C->D To Preparation E Accurately Weigh Solid D->E F Dissolve in Anhydrous or Deuterated Solvent E->F G Aliquot into Single-Use Vials F->G Finalize H Store Stock Solution at -20°C or -80°C G->H

Caption: General workflow for handling deuterated compounds.

G Detailed Stock Solution Preparation Workflow start Start calc 1. Calculate Required Mass and Solvent Volume start->calc weigh 2. Weigh Compound in Inert Atmosphere calc->weigh transfer 3. Transfer to Dried Volumetric Flask weigh->transfer add_solvent 4. Add ~50% of Anhydrous Solvent transfer->add_solvent dissolve 5. Vortex / Sonicate Until Fully Dissolved add_solvent->dissolve final_vol 6. Bring to Final Volume with Solvent dissolve->final_vol aliquot 7. Aliquot into Pre-Labeled Amber Vials final_vol->aliquot store 8. Store at -20°C or -80°C aliquot->store end_node End store->end_node

Caption: Detailed stock solution preparation workflow.

References

Application Note: High-Throughput Analysis of Tartaric Acid in Pharmaceutical Formulations Using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of tartaric acid in various pharmaceutical matrices. The use of a stable isotope-labeled internal standard, DL-Tartaric acid-d2, ensures high precision and accuracy by compensating for matrix effects and variations in sample preparation and instrument response.[1] This method is suitable for high-throughput analysis in drug development and quality control environments, offering excellent sensitivity, specificity, and a wide dynamic range. The protocol described herein provides a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

Tartaric acid is a naturally occurring dicarboxylic acid widely used in the pharmaceutical industry as an excipient, acidulant, and chiral resolving agent.[2] Its concentration is a critical quality attribute in many formulations, impacting product stability, efficacy, and palatability.[2] Therefore, a reliable and accurate analytical method for its quantification is essential. Isotope dilution mass spectrometry (IDMS) is a gold standard for quantitative analysis, and the use of a deuterated internal standard like this compound offers significant advantages in terms of accuracy and precision.[1] This method describes a validated LC-MS/MS assay for the determination of tartaric acid, which can also be adapted for the chiral separation of its stereoisomers.

Experimental Protocols

Materials and Reagents
  • Analytes: DL-Tartaric acid, L-Tartaric acid, D-Tartaric acid (Sigma-Aldrich, St. Louis, MO, USA)

  • Internal Standard: this compound (MedChemExpress, Monmouth Junction, NJ, USA)[3]

  • Solvents: HPLC-grade methanol (B129727), acetonitrile, and water (Fisher Scientific, Waltham, MA, USA)

  • Mobile Phase Additive: Formic acid (99% purity, Thermo Fisher Scientific, Waltham, MA, USA)

  • Blank Matrix: Placebo formulation or relevant biological matrix.

Instrumentation
  • HPLC System: Agilent 1290 Infinity II LC System (Agilent Technologies, Santa Clara, CA, USA)

  • Mass Spectrometer: Agilent 6495C Triple Quadrupole LC-MS/MS (Agilent Technologies, Santa Clara, CA, USA)[4]

  • Analytical Column: A mixed-mode or reverse-phase column suitable for polar organic acids, such as a Waters Atlantis Premier BEH C18 AX column (1.7 µm, 2.1 x 100 mm).

Standard and Sample Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh the analyte (tartaric acid) and the deuterated internal standard (this compound) and dissolve them in methanol to prepare individual primary stock solutions.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 10 µg/mL) in the same diluent.

  • Calibration Standards: Spike the appropriate working standard solutions into the blank matrix to create a set of calibration standards at different concentrations.

  • Quality Control (QC) Samples: Prepare at least three levels of QC samples (low, medium, and high concentrations) in the same manner as the calibration standards.

  • Sample Preparation: Accurately weigh the sample, dissolve it in a suitable solvent, and dilute it to a concentration within the calibration range. For a 1.5 g sample of effervescent granules, dissolve in a 100 mL volumetric flask with the diluent. Further dilute 2 mL of this solution to 50 mL.[5] Add a fixed volume of the internal standard spiking solution to all calibration standards, QC samples, and unknown samples. Filter the final solution through a 0.45 µm filter before injection.[6]

LC-MS/MS Analysis
  • Mobile Phase A: Water with 0.1% formic acid.[1]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]

  • Gradient: Optimize a gradient elution to achieve good separation of the analyte from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30 °C.[5]

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.[6]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[1]

  • MRM Transitions: Optimize the precursor to product ion transitions for both tartaric acid and this compound by infusing individual standard solutions into the mass spectrometer. A common transition for tartaric acid is m/z 149 -> 87.[7]

Data Presentation

The following tables summarize the key performance characteristics of the validated LC-MS/MS method for the quantification of tartaric acid.

Validation Parameter Result
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL[4]
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (%RSD) < 5%[4]

Table 1: Summary of Method Validation Parameters.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Tartaric Acid149.087.015
This compound151.089.015

Table 2: Optimized MRM Transitions.

Mandatory Visualization

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution & Dilution Sample->Dissolution Spiking Internal Standard Spiking Dissolution->Spiking Filtration Filtration Spiking->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization Separation->Ionization Detection MRM Detection Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Analytical method workflow from sample preparation to final quantification.

G cluster_sample Sample cluster_ms Mass Spectrometer Analyte Analyte (Tartaric Acid) MS_Analyte Analyte Signal Analyte->MS_Analyte IS Internal Standard (this compound) MS_IS IS Signal IS->MS_IS Ratio Ratio (Analyte Signal / IS Signal) MS_Analyte->Ratio MS_IS->Ratio Concentration Analyte Concentration Ratio->Concentration

Caption: Principle of Isotope Dilution Mass Spectrometry.

G Racemic DL-Tartaric Acid Mixture Column Chiral Stationary Phase Racemic->Column L_Tartaric L-Tartaric Acid Column->L_Tartaric Different Retention Times D_Tartaric D-Tartaric Acid Column->D_Tartaric

Caption: Conceptual diagram of chiral separation of tartaric acid enantiomers.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a highly reliable and efficient approach for the quantitative analysis of tartaric acid in pharmaceutical applications. The method demonstrates excellent performance in terms of linearity, accuracy, precision, and sensitivity, making it a valuable tool for both research and quality control laboratories. The use of a deuterated internal standard effectively mitigates matrix effects, ensuring the robustness and reliability of the results. This application note serves as a comprehensive guide for the development and validation of similar analytical methods.

References

Application Note: Chiral Separation and Quantification of Tartaric Acid Isomers Using Isotope-Labeled Internal Standards by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tartaric acid, a naturally occurring dicarboxylic acid, possesses two stereogenic centers, resulting in three stereoisomers: L-(+)-tartaric acid, D-(-)-tartaric acid, and the achiral meso-tartaric acid. The enantiomeric composition of tartaric acid is a critical quality parameter in the food and beverage industry, particularly in winemaking, as well as in pharmaceuticals where it is used as a chiral resolving agent.[1] Accurate quantification of individual enantiomers is essential for authenticity assessment, quality control, and regulatory compliance.

This application note describes a robust and sensitive method for the chiral separation and absolute quantification of L-(+)- and D-(-)-tartaric acid using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) and an isotopically labeled internal standard. The use of a stable isotope-labeled (e.g., ¹³C-labeled) tartaric acid as an internal standard provides high accuracy and precision by compensating for variations in sample preparation, injection volume, and matrix effects.[2]

Principle

The method employs a chiral stationary phase (CSP) to achieve chromatographic separation of the tartaric acid enantiomers. Following separation, the analytes are ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is performed using the stable isotope dilution method, where a known concentration of isotopically labeled tartaric acid is added to all samples, calibrators, and quality controls. The ratio of the peak area of the native analyte to that of the labeled internal standard is used to construct a calibration curve and determine the concentration of each enantiomer in the unknown samples.

Experimental Protocols

Materials and Reagents
  • Standards: L-(+)-tartaric acid (≥99.5%), D-(-)-tartaric acid (≥99.5%)

  • Labeled Internal Standard: L-(+)-Tartaric acid-¹³C₄ (or other suitable isotopically labeled tartaric acid)

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade)

  • Mobile Phase Additives: Formic acid (LC-MS grade), Ammonium formate (B1220265) (LC-MS grade)

  • Sample Preparation: Syringe filters (0.22 µm, PTFE or other suitable material)

Preparation of Standard Solutions and Internal Standard
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of L-(+)-tartaric acid, D-(-)-tartaric acid, and L-(+)-Tartaric acid-¹³C₄ in 10 mL of water, respectively.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with water to create calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

  • Internal Standard Working Solution (10 µg/mL): Dilute the L-(+)-Tartaric acid-¹³C₄ primary stock solution with water.

Sample Preparation

The sample preparation procedure may vary depending on the matrix (e.g., wine, fruit juice, pharmaceutical formulation). A generic protocol for a clear liquid matrix is provided below.

  • Pipette 1 mL of the sample into a 2 mL microcentrifuge tube.

  • Add 10 µL of the 10 µg/mL internal standard working solution to the sample.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes to pellet any particulates.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

ParameterCondition
HPLC System Agilent 1290 Infinity II or equivalent
Chiral Column CHIRALPAK® QN-AX (150 x 2.1 mm, 5 µm) or equivalent anion-exchange chiral stationary phase
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 25 °C
Injection Volume 5 µL

Mass Spectrometry:

ParameterCondition
Mass Spectrometer Agilent 6495C Triple Quadrupole LC-MS/MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative
Gas Temperature 300 °C
Gas Flow 12 L/min
Nebulizer 35 psi
Sheath Gas Temp 350 °C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V

Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Tartaric Acid (L & D)149.073.010010
Tartaric Acid-¹³C₄ (IS)153.075.010010

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Data Presentation and Performance Characteristics

The following table summarizes the expected performance characteristics of this method, based on typical results for similar analyses.[2]

ParameterExpected Value
Retention Time L-(+)-Tartaric Acid Approx. 7.5 min
Retention Time D-(-)-Tartaric Acid Approx. 8.2 min
Resolution (Rs) > 1.5
Linearity (r²) ≥ 0.995
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 5%

Visualizations

Experimental Workflow

G cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing and Quantification A Sample Collection B Spiking with ¹³C-Labeled Internal Standard A->B D Vortex and Centrifuge B->D C Calibration Standards Preparation E Filtration (0.22 µm) C->E D->E F Injection into Chiral HPLC System E->F To HPLC Autosampler G Chiral Separation of L- and D-Isomers F->G H ESI (-) Ionization G->H I MRM Detection in Triple Quadrupole MS H->I J Peak Integration (Analyte and IS) I->J K Calculate Peak Area Ratios (Analyte/IS) J->K L Generate Calibration Curve K->L M Quantify Enantiomer Concentrations L->M

Caption: Workflow for Chiral Tartaric Acid Analysis.

Quantitative Logic Using Labeled Standard

G cluster_input Inputs cluster_process Analytical Process cluster_output Outputs Analyte Tartaric Acid Enantiomer (Unknown Concentration) Process Sample Prep & LC-MS/MS Analyte->Process IS ¹³C-Labeled Tartaric Acid (Known Concentration) IS->Process Analyte_Signal Analyte Peak Area Process->Analyte_Signal IS_Signal IS Peak Area Process->IS_Signal Ratio Peak Area Ratio (Analyte / IS) Analyte_Signal->Ratio IS_Signal->Ratio CalCurve Calibration Curve Ratio->CalCurve Result Final Concentration of Tartaric Acid Enantiomer CalCurve->Result

Caption: Principle of Isotope Dilution Quantification.

References

Application Notes and Protocols: The Role of DL-Tartaric Acid-d2 in Kinetic Isotope Effect Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Tartaric acid-d2, a deuterated isotopologue of DL-tartaric acid, serves as a powerful tool in the elucidation of reaction mechanisms through the study of kinetic isotope effects (KIEs). The replacement of hydrogen with deuterium (B1214612) at the C2 and C3 positions allows for the sensitive probing of bond-breaking and bond-forming events during a chemical reaction. A significant change in the reaction rate upon isotopic substitution (a KIE greater than 1) provides strong evidence that the C-H bond is cleaved in the rate-determining step of the reaction. These studies are crucial for understanding reaction pathways, optimizing synthetic routes, and in drug development for enhancing metabolic stability.[1]

These application notes provide a detailed overview and a comprehensive protocol for utilizing this compound in KIE studies, specifically focusing on a well-characterized oxidation reaction.

Key Applications of this compound in Mechanistic Studies

  • Elucidation of Reaction Mechanisms: By measuring the KIE, researchers can determine whether a C-H bond is broken in the rate-determining step of a reaction. This is fundamental to distinguishing between different possible mechanistic pathways.

  • Transition State Analysis: The magnitude of the KIE can provide insights into the geometry and nature of the transition state. A large primary KIE suggests a symmetric transition state where the hydrogen is equally shared between the donor and acceptor atoms.

  • Studying Enzyme-Catalyzed Reactions: In biochemistry and drug development, deuterated substrates are used to probe enzymatic mechanisms. A significant KIE can indicate that C-H bond activation is a key step in the catalytic cycle.

  • Improving Metabolic Stability of Drugs: Replacing a hydrogen atom with deuterium at a site of metabolic oxidation can slow down the rate of drug metabolism, a strategy known as "deuterium-reinforced drugs." This can lead to improved pharmacokinetic profiles, such as a longer half-life.

Hypothetical Case Study: KIE in the Oxidation of Tartaric Acid by Permanganate (B83412)

The oxidation of tartaric acid by potassium permanganate in an acidic medium is a well-studied reaction. The proposed mechanism involves the formation of a manganese(V) ester intermediate, followed by the cleavage of the C-H bond at the C2 or C3 position in the rate-determining step. By comparing the rate of oxidation of DL-Tartaric acid with its deuterated analogue, this compound, we can experimentally probe this proposed mechanism.

Data Presentation

The following table summarizes hypothetical quantitative data from a competitive KIE experiment for the oxidation of a mixture of DL-Tartaric acid and this compound by potassium permanganate.

ParameterValue
Initial [DL-Tartaric acid]0.05 M
Initial [this compound]0.05 M
Initial [KMnO4]0.001 M
Initial [H2SO4]0.5 M
Temperature25 °C
Rate constant for H-substrate (kH)1.2 x 10⁻³ M⁻¹s⁻¹
Rate constant for D-substrate (kD)2.0 x 10⁻⁴ M⁻¹s⁻¹
Kinetic Isotope Effect (kH/kD) 6.0

Note: The rate constants are hypothetical and for illustrative purposes.

A primary deuterium KIE of 6.0 is a significant value, strongly suggesting that the C-H bond is broken in the rate-determining step of the oxidation of tartaric acid by permanganate.

Experimental Protocols

This section provides a detailed methodology for determining the kinetic isotope effect for the oxidation of DL-Tartaric acid using a competitive experiment.

Materials and Reagents
  • DL-Tartaric acid

  • This compound (purity > 98%)

  • Potassium permanganate (KMnO4)

  • Sulfuric acid (H2SO4)

  • Deionized water

  • UV-Vis Spectrophotometer

  • Thermostatted water bath

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Preparation of Solutions
  • DL-Tartaric Acid Stock Solution (0.1 M): Accurately weigh 1.5008 g of DL-tartaric acid and dissolve it in deionized water in a 100 mL volumetric flask. Make up to the mark with deionized water.

  • This compound Stock Solution (0.1 M): Accurately weigh 1.5210 g of this compound and dissolve it in deionized water in a 100 mL volumetric flask. Make up to the mark with deionized water.

  • Potassium Permanganate Stock Solution (0.01 M): Accurately weigh 0.1580 g of KMnO4 and dissolve it in deionized water in a 100 mL volumetric flask. Make up to the mark with deionized water. This solution should be freshly prepared and stored in a dark bottle.

  • Sulfuric Acid Solution (1.0 M): Slowly add 5.4 mL of concentrated H2SO4 to approximately 90 mL of deionized water in a beaker placed in an ice bath. Carefully transfer the solution to a 100 mL volumetric flask and make up to the mark with deionized water after it has cooled to room temperature.

Kinetic Measurement Protocol

A competitive experiment will be performed where both the proteo and deuterated substrates are present in the same reaction mixture. The disappearance of the permanganate ion will be monitored spectrophotometrically at its λmax of 526 nm.

  • Reaction Mixture Preparation:

    • In a 10 mL volumetric flask, pipette 5.0 mL of the 0.1 M DL-Tartaric acid stock solution and 5.0 mL of the 0.1 M this compound stock solution to create a mixed substrate solution.

    • In a separate reaction vessel (e.g., a 50 mL beaker), add 10.0 mL of the mixed substrate solution and 10.0 mL of the 1.0 M H2SO4 solution.

    • Place the reaction vessel in a thermostatted water bath at 25 °C and allow it to equilibrate for at least 15 minutes.

  • Initiation of the Reaction:

    • To initiate the reaction, rapidly add 1.0 mL of the 0.01 M KMnO4 stock solution to the reaction vessel and start a stopwatch simultaneously.

    • Quickly mix the solution and transfer a portion to a cuvette.

  • Data Acquisition:

    • Place the cuvette in the UV-Vis spectrophotometer.

    • Record the absorbance at 526 nm at regular time intervals (e.g., every 30 seconds) for a duration sufficient for the reaction to proceed to at least 80% completion.

Data Analysis
  • The reaction is pseudo-first-order with respect to the permanganate concentration since the tartaric acid is in large excess.

  • Plot ln(Absorbance) versus time. The slope of this plot will be the negative of the observed pseudo-first-order rate constant (-k_obs).

  • The observed rate constant, k_obs, is a composite of the rates of reaction with both the hydrogenated and deuterated tartaric acid.

  • To determine the individual rate constants, kH and kD, the ratio of the remaining unreacted tartaric acid and tartaric acid-d2 would need to be determined at various time points using a technique like Mass Spectrometry or NMR.

  • The KIE is then calculated as the ratio of the second-order rate constants: KIE = kH / kD .

Visualizations

Experimental Workflow

ExperimentalWorkflow cluster_prep Solution Preparation cluster_reaction Reaction Setup & Monitoring cluster_analysis Data Analysis prep_TA Prepare DL-Tartaric Acid Stock Solution mix Mix Substrates & Acid Equilibrate Temperature prep_TA->mix prep_TAd2 Prepare this compound Stock Solution prep_TAd2->mix prep_KMnO4 Prepare KMnO4 Stock Solution initiate Initiate with KMnO4 Start Timer prep_KMnO4->initiate prep_H2SO4 Prepare H2SO4 Solution prep_H2SO4->mix mix->initiate monitor Monitor Absorbance (526 nm) vs. Time initiate->monitor plot Plot ln(Abs) vs. Time Determine k_obs monitor->plot analyze_products Analyze Substrate Ratio (MS or NMR) monitor->analyze_products calculate_kie Calculate kH, kD, and KIE plot->calculate_kie analyze_products->calculate_kie

Caption: Experimental workflow for determining the KIE.

Proposed Reaction Mechanism and Role of KIE

ReactionMechanism cluster_info Interpretation Reactants Tartaric Acid (H/D) + MnO4- Intermediate Manganese(V) Ester Intermediate Reactants->Intermediate Fast Equilibrium TS Transition State [C-H/D Bond Cleavage] Intermediate->TS Rate-Determining Step (Probed by KIE) Products Products (Dihydroxytartaric Acid, Mn(III)) TS->Products Fast info A large kH/kD value indicates that the C-H/C-D bond is broken in the rate-determining step, supporting this proposed mechanism.

Caption: Proposed mechanism for tartaric acid oxidation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing DL-Tartaric Acid-d2 Analysis in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of DL-Tartaric acid-d2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the signal intensity and data quality in mass spectrometry experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometric analysis of this compound, providing a systematic approach to problem-solving.

Question: I am observing a low or no signal for my this compound internal standard. What are the potential causes and solutions?

Answer:

Low signal intensity for a deuterated internal standard like this compound can arise from several factors, from sample preparation to instrument settings. A step-by-step investigation is recommended.

Potential Causes & Corrective Actions:

  • Suboptimal Ionization Efficiency: Tartaric acid, being a small polar molecule, can exhibit poor ionization in its underivatized form.

    • Solution: Ensure the mass spectrometer is operating in negative electrospray ionization (ESI) mode . Tartaric acid readily forms the deprotonated molecule [M-H]⁻.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase significantly impacts the ionization efficiency of acidic compounds.[1][2][3][4][5]

    • Solution: For negative ion mode, a mobile phase pH slightly above the pKa of tartaric acid (pKa1 ≈ 3.0, pKa2 ≈ 4.3) can enhance deprotonation and signal intensity. However, chromatographic retention on reversed-phase columns is often better at a lower pH. Therefore, a common compromise is to use a mobile phase containing a weak acid like 0.1% formic acid .[6] Post-column addition of a base can also be explored to optimize ionization without compromising chromatography.[2]

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., salts, lipids) can suppress the ionization of this compound.[7]

    • Solution: Improve sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Diluting the sample can also mitigate matrix effects.

  • Hydrogen/Deuterium (H/D) Exchange: Deuterium atoms on the carboxylic acid and hydroxyl groups of tartaric acid-d2 are labile and can exchange with protons from the solvent, especially under acidic or basic conditions.[7][8] This can lead to a decrease in the signal at the expected m/z and an increase in the signal of the unlabeled analog.

    • Solution: Prepare samples and standards in aprotic or deuterated solvents where possible, although this is often not practical for LC-MS. Minimize the time samples spend in protic solvents at non-neutral pH before analysis.

  • Poor Chromatographic Peak Shape: Tailing or broad peaks will result in lower signal intensity (height).

    • Solution: Optimize the mobile phase and gradient. For polar compounds like tartaric acid, a hydrophilic interaction liquid chromatography (HILIC) column can sometimes provide better peak shape and retention than a standard C18 column.

  • Formation of Multiple Adducts: In ESI, analytes can form adducts with various ions present in the mobile phase or sample, such as sodium ([M+Na-2H]⁻) or potassium ([M+K-2H]⁻). This splits the signal among several ions, reducing the intensity of the desired [M-H]⁻ ion.

    • Solution: Use high-purity solvents and mobile phase additives. The addition of a small amount of a volatile buffer like ammonium (B1175870) acetate (B1210297) can sometimes help to promote the formation of a single, consistent adduct or the [M-H]⁻ ion.[9]

  • Suboptimal Ion Source Parameters: Incorrect settings for the ESI source can lead to inefficient desolvation and ion transmission.

    • Solution: Optimize source parameters such as spray voltage, nebulizer gas flow, drying gas flow, and temperature. This should be done by infusing a standard solution of this compound and adjusting the parameters to maximize the signal of the [M-H]⁻ ion.

Frequently Asked Questions (FAQs)

Q1: What is the recommended ionization mode and precursor/product ions for MRM analysis of this compound?

A1: The recommended mode is negative electrospray ionization (ESI-) .

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
DL-Tartaric acid149.085.0, 113.0The [M-H]⁻ ion is selected as the precursor. Common fragment ions are observed.
This compound151.087.0, 115.0The [M-d2-H]⁻ ion is the precursor. Product ions will be shifted by +2 Da.

Note: The optimal collision energy for each transition should be determined empirically on your specific mass spectrometer.

Q2: Can derivatization improve the signal intensity of this compound?

A2: Yes, derivatization can be a very effective strategy. For dicarboxylic acids, derivatization can improve chromatographic retention on reversed-phase columns and enhance ionization efficiency.[10][11][12]

  • Charge-reversal derivatization: Reagents that add a permanent positive charge can allow for analysis in positive ESI mode, which can be more sensitive and less prone to certain types of matrix effects.

  • Esterification: Converting the carboxylic acid groups to esters can increase hydrophobicity and improve chromatographic peak shape.

Q3: How can I minimize the isotopic contribution of this compound to the unlabeled analyte signal?

A3: This is an important consideration for accurate quantification, especially at low levels of the unlabeled analyte.

  • Check the Isotopic Purity: The certificate of analysis for your this compound standard should specify its isotopic purity. Use a standard with the highest available purity.

  • Monitor for H/D Exchange: As mentioned in the troubleshooting guide, H/D exchange can occur.[7][8] Analyze a sample containing only the deuterated standard to check for any signal at the mass transition of the unlabeled analyte. If a significant signal is observed, investigate the stability of the standard in your sample matrix and mobile phase.

Q4: What are typical LC conditions for the analysis of tartaric acid?

A4: Both reversed-phase and ion-exclusion chromatography have been successfully used.[13][14]

ParameterReversed-Phase LCIon-Exclusion LC
Column C18, e.g., Cogent Diamond Hydride™[9]Hi-Plex H-column
Mobile Phase A Water with 0.1% Formic Acid or 10-20 mM Ammonium Acetate[6][9]0.01% Aqueous Formic Acid[13]
Mobile Phase B Acetonitrile or MethanolAcetonitrile[13]
Flow Rate 0.2 - 0.4 mL/min0.2 mL/min[13]
Detection ESI-MS (Negative Ion Mode)ESI-MS (Negative Ion Mode)

Experimental Protocols

Protocol 1: General LC-MS/MS Method for Tartaric Acid Analysis

This protocol provides a starting point for the analysis of tartaric acid in a relatively clean matrix, such as wine.[9]

  • Sample Preparation:

    • Filter wine samples through a 0.45 µm nylon filter.

    • Dilute the filtered sample with a solution of 50:50 Methanol:DI Water containing 0.1% Formic Acid.

    • Spike with this compound internal standard to a final concentration appropriate for your calibration range.

  • LC Conditions:

    • Column: Cogent Diamond Hydride™, 4µm, 100Å, 2.1 x 150mm.[9]

    • Mobile Phase A: DI Water with 16.5 mM Ammonium Acetate.[9]

    • Mobile Phase B: 90% Acetonitrile / 10% DI Water with 16.5 mM Ammonium Acetate.[9]

    • Gradient: A suitable gradient should be developed to separate tartaric acid from other organic acids and matrix components.

    • Flow Rate: 0.4 mL/minute.[9]

    • Injection Volume: 1 µL.[9]

  • MS Conditions:

    • Ionization Mode: ESI Negative.

    • MRM Transitions:

      • Tartaric Acid: 149.0 -> 85.0

      • This compound: 151.0 -> 87.0

    • Source Parameter Optimization: Infuse a standard solution and optimize spray voltage, gas flows, and temperatures for maximum signal intensity.

Protocol 2: Post-Extraction Spike Experiment to Evaluate Matrix Effects

This experiment is crucial to determine if the sample matrix is suppressing or enhancing the signal of your deuterated internal standard.[7]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare your this compound standard at a known concentration in the initial mobile phase solvent.

    • Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma, tissue homogenate) through your entire extraction procedure. After the final step, spike the extract with this compound to the same final concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the blank matrix with this compound before the extraction procedure. This set is used to evaluate extraction recovery.

  • Analysis:

    • Analyze all three sets of samples by LC-MS/MS.

  • Data Interpretation:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Visualizations

Troubleshooting Workflow for Low Signal Intensity

low_signal_troubleshooting start Low or No Signal for This compound check_mode Is MS in ESI Negative Mode? start->check_mode check_source Are Ion Source Parameters Optimized? check_mode->check_source Yes set_neg_mode Set to ESI Negative Mode check_mode->set_neg_mode No check_mobile_phase Is Mobile Phase pH and Composition Appropriate? check_source->check_mobile_phase Yes optimize_source Optimize Source Parameters (infusion) check_source->optimize_source No check_matrix_effects Investigate Matrix Effects check_mobile_phase->check_matrix_effects Yes adjust_mobile_phase Adjust pH and/or Additives (e.g., 0.1% Formic Acid) check_mobile_phase->adjust_mobile_phase No check_hd_exchange Check for H/D Exchange check_matrix_effects->check_hd_exchange No improve_cleanup Improve Sample Clean-up (SPE/LLE) or Dilute Sample check_matrix_effects->improve_cleanup Yes check_stability Assess IS Stability in Sample Matrix check_hd_exchange->check_stability Suspected consider_derivatization Consider Derivatization check_hd_exchange->consider_derivatization Not an Issue set_neg_mode->check_source optimize_source->check_mobile_phase adjust_mobile_phase->check_matrix_effects improve_cleanup->check_hd_exchange check_stability->consider_derivatization

Caption: A logical workflow for troubleshooting low signal intensity of this compound.

Experimental Workflow for Matrix Effect Evaluation

matrix_effect_workflow cluster_prep Sample Preparation cluster_actions Experimental Actions cluster_sets Final Sample Sets for Analysis neat_solvent Neat Solvent spike_is1 Spike IS neat_solvent->spike_is1 blank_matrix Blank Matrix extract Perform Extraction blank_matrix->extract blank_matrix2 Blank Matrix spike_is3 Spike IS blank_matrix2->spike_is3 set_a Set A (Neat Standard) spike_is1->set_a spike_is2 Spike IS extract->spike_is2 set_b Set B (Post-Extraction Spike) spike_is2->set_b extract2 Perform Extraction spike_is3->extract2 set_c Set C (Pre-Extraction Spike) extract2->set_c analyze Analyze all sets by LC-MS/MS set_a->analyze set_b->analyze set_c->analyze

Caption: Workflow for preparing samples to assess matrix effects and extraction recovery.

References

potential for H/D exchange in DL-Tartaric acid-d2 under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-Tartaric acid-d2, specifically addressing the potential for H/D exchange at the deuterated positions under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where are the deuterium (B1214612) labels located?

This compound is a deuterated form of DL-tartaric acid. The deuterium atoms replace the hydrogen atoms on the two carbons bearing the hydroxyl groups (alpha-carbons).

Chemical Structure of this compound:

Q2: Is H/D exchange at the C-D positions of this compound expected under acidic conditions?

Hydrogen atoms on carbons alpha to a carboxylic acid group are generally not readily exchangeable. However, under certain acidic conditions, a slow exchange can occur through a process called acid-catalyzed enolization. For alpha-hydroxy carboxylic acids like tartaric acid, this process is possible but typically requires elevated temperatures or the presence of a strong acid catalyst. Under standard experimental conditions (e.g., mild aqueous acid at room temperature), the C-D bonds in this compound are expected to be largely stable. It has been noted in studies of other deuterated compounds that deuterons at the alpha-carbon are stable in acidic aqueous solutions and do not readily undergo back-exchange.[1]

Q3: What factors can influence the rate of H/D exchange at the alpha-carbon?

Several factors can influence the rate of H/D exchange at the carbon alpha to a carboxylic acid group:

  • pH: The exchange is catalyzed by both acid and base.[2][3] The rate is generally slowest in the neutral pH range.

  • Temperature: Higher temperatures will accelerate the rate of exchange.

  • Catalyst: The presence of a strong acid or a specific metal catalyst can promote the exchange.

  • Solvent: The solvent system can influence the stability of the enol intermediate, thereby affecting the exchange rate.

Q4: How can I monitor for potential H/D exchange in my sample of this compound?

The most effective method for monitoring H/D exchange is Nuclear Magnetic Resonance (NMR) spectroscopy .[4][5] By acquiring a proton (¹H) NMR spectrum of the sample dissolved in a non-deuterated solvent, you can detect the appearance of a signal corresponding to the C-H proton, which would indicate that exchange has occurred. Quantitative NMR (qNMR) can be used to determine the extent of exchange.

Q5: What is the general mechanism for acid-catalyzed H/D exchange at the alpha-carbon of a carboxylic acid?

The mechanism involves the formation of an enol tautomer, which is an isomer of the carboxylic acid with a carbon-carbon double bond and a hydroxyl group.

DOT Script for Acid-Catalyzed Enolization Pathway

G cluster_0 Acid-Catalyzed Enolization Carboxylic_Acid Carboxylic Acid (Keto form) Protonated_Carbonyl Protonated Carbonyl Carboxylic_Acid->Protonated_Carbonyl + H+ Enol_Intermediate Enol Intermediate Protonated_Carbonyl->Enol_Intermediate - H+ (from α-carbon) Exchanged_Acid Exchanged Carboxylic Acid Protonated_Carbonyl->Exchanged_Acid - H+ Enol_Intermediate->Protonated_Carbonyl + H+ (at α-carbon)

Caption: Acid-catalyzed enolization pathway for H/D exchange.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peak in ¹H NMR spectrum corresponding to the alpha-proton of tartaric acid. H/D exchange has occurred.Review your experimental conditions. Check the pH of your solution, the temperature at which the experiment was conducted, and the duration of the experiment. Consider if any potential catalysts were present.
Loss of deuterium label over time. The experimental conditions are promoting H/D exchange.If isotopic purity is critical, consider modifying your protocol to use milder acidic conditions, lower temperatures, or shorter reaction times. If possible, perform the experiment in a deuterated solvent to minimize exchange.
Inconsistent results between batches of this compound. Variability in the isotopic purity of the starting material.Always check the certificate of analysis for the isotopic purity of your this compound. Perform an initial NMR scan to confirm the deuterium incorporation before starting your experiments.

Experimental Protocols

Protocol for Monitoring H/D Exchange in this compound using ¹H NMR Spectroscopy

This protocol provides a general method to assess the stability of the deuterium labels in this compound under specific acidic conditions.

1. Materials:

  • This compound

  • Acid of choice (e.g., HCl, H₂SO₄)

  • Deionized water (H₂O)

  • NMR tubes

  • NMR spectrometer

2. Sample Preparation:

  • Prepare a stock solution of the desired acid concentration in deionized water.

  • Accurately weigh a known amount of this compound and dissolve it in a known volume of the acidic solution to achieve the desired final concentration.

  • Transfer an aliquot of the solution to an NMR tube.

3. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum of the sample immediately after preparation (t=0).

  • Incubate the sample under the desired experimental conditions (e.g., specific temperature, duration).

  • Acquire subsequent ¹H NMR spectra at various time points (e.g., 1h, 6h, 24h, 48h).

4. Data Analysis:

  • Process the NMR spectra (e.g., Fourier transform, phase correction, baseline correction).

  • Identify the chemical shift region for the alpha-protons of tartaric acid (literature value can be used as a reference).

  • Integrate the area of the signal corresponding to the alpha-proton at each time point.

  • If an internal standard with a known concentration and no exchangeable protons is included, the concentration of the exchanged tartaric acid can be quantified.

5. Interpretation:

  • The absence of a signal in the alpha-proton region indicates no significant H/D exchange.

  • The appearance and increase in the integral of the alpha-proton signal over time indicate that H/D exchange is occurring. The rate of exchange can be estimated from the change in signal intensity over time.

DOT Script for Experimental Workflow

G cluster_workflow H/D Exchange Monitoring Workflow A Sample Preparation (this compound in acidic H₂O) B Initial ¹H NMR (t=0) A->B C Incubation (Controlled Temp & Time) B->C D Time-point ¹H NMR (t=1, t=2, ... t=n) C->D E Data Analysis (Integration of α-H signal) D->E F Conclusion on Stability E->F

Caption: Workflow for monitoring H/D exchange.

Quantitative Data Summary

Condition Expected Rate of H/D Exchange Relative Stability of C-D Bond
Mild Acid (pH 4-6), Room Temperature Negligible to Very SlowHigh
Strong Acid (pH < 2), Room Temperature SlowModerate
Mild Acid (pH 4-6), Elevated Temperature (e.g., 80°C) Slow to ModerateModerate
Strong Acid (pH < 2), Elevated Temperature (e.g., 80°C) Moderate to FastLow

Note: This information is intended for guidance and troubleshooting purposes. The stability of the deuterium labels in this compound is highly dependent on the specific experimental conditions. It is strongly recommended that users perform their own stability studies if isotopic integrity is critical for their application.

References

Technical Support Center: Optimizing Chromatographic Separation of DL-Tartaric Acid-d2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the chromatographic separation of DL-Tartaric acid-d2. While methods are often based on the separation of its non-deuterated analog, this guide includes specific considerations for the labeled compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the chromatographic separation of this compound enantiomers.

Question: Why am I seeing no separation or very poor resolution (Rs < 1.0) between the D and L enantiomers?

Answer: Poor or non-existent resolution is a common issue in chiral separations and can stem from several factors. The most critical are the choices of the chiral stationary phase (CSP) and the mobile phase.[1]

  • Incorrect Column Selection: Chiral separation relies on the differential interaction between the enantiomers and the CSP.[1] For tartaric acid, common successful CSPs include:

    • Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are a robust starting point for many chiral separations.[1][2]

    • Anion-exchange CSPs , such as CHIRALPAK QN-AX or QD-AX, are specifically designed for acidic compounds and can provide excellent enantioselectivity.[3]

    • Ligand-exchange columns (e.g., Astec® CLC-D) using a metal ion like copper sulfate (B86663) in the mobile phase are also effective.[4]

  • Suboptimal Mobile Phase: The mobile phase composition is crucial for modulating the interactions between the analytes and the CSP.[1]

    • In normal-phase chromatography, decreasing the percentage of the alcohol modifier (e.g., isopropanol (B130326) in hexane) can increase retention and improve resolution, but be mindful of excessive peak broadening.[2]

    • For acidic compounds, adding a small amount of an acidic modifier (e.g., acetic or formic acid) can improve peak shape and selectivity.[5]

  • Incompatible Method: Ensure your column and mobile phase are compatible. Using a reversed-phase column with a normal-phase solvent system, or vice-versa, will not yield separation.

Question: My chromatographic peaks are broad and/or tailing. How can I improve the peak shape?

Answer: Poor peak shape is often caused by secondary interactions, column overload, or issues with the sample solvent.[1]

  • Secondary Interactions: Tartaric acid's carboxyl groups can cause tailing on silica-based columns.

    • Solution: Add a small amount of an acidic modifier (e.g., 0.1% formic or acetic acid) to the mobile phase. This can suppress the ionization of the carboxyl groups and reduce unwanted interactions with the stationary phase.[5]

  • Column Overload: Injecting too much sample can saturate the column, leading to broad, asymmetrical peaks.[2][6]

    • Solution: Try diluting your sample and injecting a smaller volume.[2][6]

  • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[7]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[1]

  • Column Degradation: Over time, voids can form at the column inlet or the stationary phase can degrade, leading to poor peak shape.

    • Solution: Try reversing the flow direction through the column to wash away contaminants from the inlet frit.[7] If the problem persists, the column may need to be replaced.

Question: I am using a mass spectrometer (MS) for detection and my deuterated standard (this compound) is not co-eluting with the non-deuterated analyte. Why is this happening?

Answer: A retention time shift between a deuterated internal standard and the non-deuterated analyte is a known phenomenon called the "isotopic effect." While often minimal, it can be more pronounced in chromatography.

  • Cause: The deuterium (B1214612) atoms can influence the polarity and interaction of the molecule with the stationary phase, leading to slightly different retention times. In some cases, deuterated compounds elute slightly earlier than their non-deuterated counterparts.[8]

  • Solution: This typically does not pose a problem for quantification as long as the peaks are clearly resolved from other interferences. However, you must integrate each peak separately using its own retention window. Do not assume co-elution.

Question: I am not seeing any peaks, or the signal intensity is very low. What should I do?

Answer: A complete loss of signal can be due to issues with the sample, the HPLC system, or the detector.[9][10]

  • Sample Preparation: For Gas Chromatography (GC), organic acids like tartaric acid have low volatility and require derivatization to be analyzed effectively.[11] Silylation with reagents like BSTFA is a common approach. For HPLC, tartaric acid has a weak UV chromophore.

  • Detector Settings:

    • UV Detector: Tartaric acid lacks a strong chromophore, making low-wavelength UV detection (e.g., < 210 nm) necessary but also prone to baseline noise.[12][13] If sensitivity is an issue, consider alternative detection methods.

    • Mass Spectrometer (MS): Ensure the MS parameters (cone voltage, collision energy) are specifically optimized for this compound.[8] Use electrospray ionization (ESI) in negative ion mode for best results with organic acids.[14]

  • System Issues: Check for leaks in the system, ensure the injector is working correctly, and verify that the solvent levels are sufficient.[10][15]

Troubleshooting Workflow Diagram

G start Problem Observed p1 Poor or No Resolution start->p1 p2 Peak Tailing or Broadening start->p2 p3 No Peaks or Low Signal start->p3 s1_1 Verify Chiral Column Selection p1->s1_1 Is column appropriate? s2_1 Add Acidic Modifier (e.g., 0.1% HCOOH) p2->s2_1 Asymmetry? s3_1 Check Detector Settings (UV Wavelength / MS Tuning) p3->s3_1 Signal issue? s1_2 Optimize Mobile Phase (e.g., % Modifier) s1_1->s1_2 Yes s1_3 Lower Flow Rate s1_2->s1_3 Still poor? end_node Problem Resolved s1_3->end_node Optimized s2_2 Reduce Sample Concentration/Volume s2_1->s2_2 Still tailing? s2_3 Dissolve Sample in Mobile Phase s2_2->s2_3 Still broad? s2_3->end_node Improved s3_2 Confirm Sample Prep (Derivatization for GC?) s3_1->s3_2 Settings OK? s3_3 Inspect System for Leaks or Blockages s3_2->s3_3 Prep OK? s3_3->end_node Signal Restored G cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data & Optimization prep_std Prepare Standard (1 mg/mL stock) prep_sample Dilute to Working Conc. (in Mobile Phase) prep_std->prep_sample inject Inject Sample (10 µL) prep_sample->inject prep_mobile Prepare & Degas Mobile Phase equil Equilibrate Column (30 min) prep_mobile->equil equil->inject run Run Isocratic/ Gradient Method inject->run detect Detect Peaks (UV or MS) run->detect calc Calculate Resolution (Rs) detect->calc optimize Optimize Method? (Mobile Phase, Temp.) calc->optimize optimize->inject Yes report Final Report optimize->report No (Rs ≥ 1.5)

References

correcting for isotopic impurities in DL-Tartaric acid-d2 quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DL-Tartaric acid-d2 as an internal standard in quantitative analyses.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to correct for isotopic impurities when using this compound as an internal standard?

A1: this compound, like most deuterated standards, is not 100% pure and contains a small percentage of the unlabeled analyte (DL-Tartaric acid) as well as molecules with only one deuterium (B1214612) atom. This isotopic impurity can lead to an overestimation of the analyte's concentration, as the instrument detects the unlabeled portion of the internal standard as the analyte itself. This phenomenon, often referred to as "cross-talk," can significantly impact the accuracy and linearity of the calibration curve, especially at low analyte concentrations.

Q2: What are the main sources of isotopic impurities in this compound?

A2: Isotopic impurities in this compound can arise from two primary sources:

  • Incomplete Deuteration during Synthesis: The chemical synthesis process to replace hydrogen with deuterium may not be fully efficient, resulting in a residual amount of the unlabeled or partially labeled compound.

  • Natural Isotopic Abundance: The starting materials used for synthesis naturally contain a small percentage of heavier isotopes, such as Carbon-13. This contributes to the overall isotopic distribution of the final product.

Q3: What is the acceptable isotopic purity for this compound to be used as an internal standard?

A3: For reliable quantitative analysis, it is recommended to use an internal standard with a high degree of isotopic enrichment, typically greater than 98%. The certificate of analysis (CoA) provided by the supplier should be reviewed to confirm the isotopic purity of the specific lot being used.

Troubleshooting Guide

Issue 1: Inaccurate quantification, particularly at lower concentrations.
  • Probable Cause: The presence of unlabeled DL-Tartaric acid in the deuterated internal standard is artificially inflating the analyte signal. This effect is more pronounced at lower concentrations of the analyte where the contribution from the impurity is a larger proportion of the total signal.

  • Solution:

    • Verify Isotopic Purity: Analyze a high-concentration solution of the this compound standard alone to assess the signal intensity at the mass transition of the unlabeled tartaric acid.

    • Mathematical Correction: Apply a mathematical correction to account for the isotopic impurity. This involves calculating the contribution of the unlabeled impurity to the analyte signal and subtracting it from the measured response. A detailed protocol for this correction is provided below.

    • Use a Higher Purity Standard: If the isotopic impurity is too high and causing significant interference, consider obtaining a new batch of this compound with a higher isotopic purity.

Issue 2: Chromatographic separation of DL-Tartaric acid and this compound.
  • Probable Cause: A chromatographic isotope effect can occur where the deuterated compound elutes slightly earlier or later than the non-deuterated analyte. This can lead to differential matrix effects and inaccurate quantification.

  • Solution:

    • Optimize Chromatography: Adjust the chromatographic conditions to achieve co-elution of the analyte and the internal standard. This may involve modifying the mobile phase composition, gradient profile, or column temperature.

    • Evaluate Impact: If a slight separation is unavoidable, assess its impact on the accuracy and precision of the measurement by analyzing quality control samples at different concentrations.

Issue 3: Loss of deuterium label from the internal standard.
  • Probable Cause: Hydrogen-deuterium (H/D) exchange can occur if the deuterium atoms are in labile positions and are exposed to certain conditions, such as acidic or basic mobile phases, or high temperatures. For this compound, the deuterium atoms are on carbon atoms and are generally stable under typical reversed-phase chromatography conditions. However, extreme pH or temperature should be avoided.

  • Solution:

    • Control pH and Temperature: Maintain the pH of the mobile phase within a neutral to moderately acidic range and avoid excessive temperatures during sample preparation and analysis.

    • Stability Assessment: If H/D exchange is suspected, perform a stability study by incubating the this compound in the sample matrix or mobile phase under the experimental conditions and monitoring for any loss of the deuterium label over time.

Experimental Protocols

Protocol 1: Quantification of DL-Tartaric Acid by LC-MS/MS

This protocol provides a general framework for the quantification of DL-Tartaric acid using this compound as an internal standard. Optimization will be required based on the specific instrumentation and sample matrix.

1. Sample Preparation (Plasma)

  • To 100 µL of plasma, add 10 µL of a working solution of this compound (concentration to be optimized based on the expected analyte concentration range).

  • Vortex for 10 seconds.

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial.

2. LC-MS/MS Parameters

ParameterRecommended Conditions
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized to ensure separation from matrix components (e.g., 5-95% B over 5 minutes)
Flow Rate 0.3 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Negative Electrospray Ionization (ESI-)
Analysis Mode Multiple Reaction Monitoring (MRM)
MRM Transitions DL-Tartaric Acid: Precursor [M-H]⁻ m/z 149 -> Product m/z 73 This compound: Precursor [M-H]⁻ m/z 151 -> Product m/z 74
Protocol 2: Correction for Isotopic Impurities

This protocol describes the mathematical correction for the contribution of the unlabeled analyte present as an impurity in the deuterated internal standard.

1. Determine the Isotopic Distribution of the Internal Standard

  • Prepare a high-concentration solution of the this compound standard in a clean solvent.

  • Infuse this solution directly into the mass spectrometer or analyze it via LC-MS.

  • Acquire a full scan mass spectrum in the region of the molecular ion for both the unlabeled (m/z 149) and labeled (m/z 151) tartaric acid.

  • Measure the peak intensities for the monoisotopic peak of the unlabeled tartaric acid (I_impurity) and the monoisotopic peak of the labeled internal standard (I_labeled).

  • Calculate the percentage of the unlabeled impurity (%Impurity) in the internal standard: %Impurity = (I_impurity / (I_impurity + I_labeled)) * 100

2. Correct the Analyte Response

  • For each sample, quality control, and standard, calculate the contribution of the impurity to the total analyte signal (Response_impurity_contribution): Response_impurity_contribution = (Response_IS * %Impurity) / (100 - %Impurity) Where Response_IS is the peak area of the internal standard in that sample.

  • Calculate the corrected analyte response (Response_analyte_corrected): Response_analyte_corrected = Response_analyte_measured - Response_impurity_contribution Where Response_analyte_measured is the measured peak area of the analyte.

  • Use the Response_analyte_corrected to calculate the peak area ratio and determine the concentration from the calibration curve.

Quantitative Data Summary

Table 1: Natural Isotopic Abundance of Relevant Elements

IsotopeNatural Abundance (%)
¹²C98.93
¹³C1.07
¹H99.985
²H (Deuterium)0.015

This data is important for more advanced correction algorithms that also account for the natural isotopic distribution of the analyte.

Table 2: Example of Isotopic Purity Data for a Batch of this compound

Speciesm/z (M-H)⁻Relative Intensity (%)
Unlabeled Tartaric Acid (d0)1490.8
Partially Labeled (d1)1501.2
Fully Labeled (d2)15198.0

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS System reconstitute->lcms peak_integration Peak Integration lcms->peak_integration isotopic_correction Isotopic Impurity Correction peak_integration->isotopic_correction calibration Calibration Curve isotopic_correction->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the quantification of DL-Tartaric acid.

logical_relationship cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Inaccurate Quantification (Especially at LLOQ) cause1 Isotopic Impurity in IS start->cause1 cause2 Chromatographic Isotope Effect start->cause2 cause3 Matrix Effects start->cause3 solution1 Mathematical Correction / Use Higher Purity IS cause1->solution1 solution2 Optimize Chromatography for Co-elution cause2->solution2 solution3 Improve Sample Cleanup / Matrix-matched Calibrants cause3->solution3

Technical Support Center: Matrix Effects on DL-Tartaric Acid-d2 Ionization Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges posed by matrix effects on the ionization efficiency of DL-Tartaric acid-d2 when used as an internal standard in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why do they impact the analysis of this compound?

A: Matrix effects are the alteration of ionization efficiency (either suppression or enhancement) of an analyte due to co-eluting compounds from the sample matrix.[1] The "matrix" refers to all components in a sample other than the analyte of interest, such as salts, lipids, proteins, and other endogenous materials.[2] In Liquid Chromatography-Mass Spectrometry (LC-MS), these interfering components can affect the formation of gas-phase ions in the ion source, leading to inaccurate and irreproducible quantitative results.[3][4][5] DL-Tartaric acid, being a highly polar organic acid, can be particularly susceptible to co-elution with other polar matrix components, especially in reversed-phase chromatography, making it prone to these effects.[6]

Q2: I am using this compound as a stable isotope-labeled (SIL) internal standard. Shouldn't this automatically correct for matrix effects?

A: While SIL internal standards are considered the "gold standard" for compensating for matrix effects, they are not always a perfect solution.[2][7] The fundamental assumption is that the SIL-IS and the native analyte will experience the same degree of ion suppression or enhancement. However, issues can arise:

  • Chromatographic Shift: The substitution of hydrogen with deuterium (B1214612) can sometimes cause a slight shift in retention time (the "deuterium isotope effect").[7] If the SIL-IS does not perfectly co-elute with the native tartaric acid, they may be exposed to different matrix components as they enter the ion source, leading to differential matrix effects.[7]

  • Extreme Matrix Effects: In cases of severe ion suppression, the signal for both the analyte and the internal standard can be significantly reduced, compromising the sensitivity of the assay.[2]

  • Purity of the Standard: Impurities in the SIL-IS, particularly any non-labeled tartaric acid, can lead to artificially high concentration measurements.[7]

Q3: How can I quantitatively determine if matrix effects are impacting my analysis?

A: The most widely accepted method is the post-extraction spike experiment .[1][4] This experiment allows you to calculate a "Matrix Factor" (MF), which provides a quantitative measure of ion suppression or enhancement. An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement.[4] A detailed protocol for this experiment is provided in the "Experimental Protocols" section below.

Q4: What are the primary sources of matrix effects in typical biological or food samples?

A: The sources are diverse and depend on the sample type.

  • Biological Samples (Plasma, Urine): Common culprits include phospholipids, salts, proteins, and metabolites.[2][3]

  • Food and Beverage Samples: Sugars, organic acids, polyphenols, and pigments are frequent sources of interference.[1][8] These co-extracted substances can interfere with the electrospray ionization (ESI) process by altering droplet surface tension, competing for charge, or neutralizing the analyte ions.[9][10]

Troubleshooting Guides

Issue 1: Poor reproducibility and accuracy despite using a this compound internal standard.

This common problem often points to differential matrix effects between the analyte and the internal standard.

Troubleshooting Workflow:

start Inaccurate Results with SIL-IS check_coelution Step 1: Verify Co-elution Overlay analyte and IS chromatograms. Is there a retention time shift? start->check_coelution quantify_me Step 2: Quantify Matrix Effect Perform post-extraction spike experiment. Is Matrix Factor (MF) outside 0.8-1.2? check_coelution->quantify_me Yes / No optimize_chrom Step 3A: Optimize Chromatography - Adjust gradient - Modify mobile phase - Test alternative column (e.g., HILIC, Mixed-Mode) quantify_me->optimize_chrom Yes improve_cleanup Step 3B: Improve Sample Cleanup - Implement SPE or LLE - Perform sample dilution quantify_me->improve_cleanup Yes result_chrom Achieve Co-elution & Symmetrical Peaks optimize_chrom->result_chrom result_cleanup MF is within acceptable range (e.g., 0.8-1.2) improve_cleanup->result_cleanup

Caption: Troubleshooting workflow for inaccurate results.

  • Verify Co-elution: Carefully examine the chromatograms of the native tartaric acid and the this compound internal standard. A significant retention time difference, even a small one, can cause them to experience different levels of ion suppression.[7]

  • Quantify Matrix Effect: Perform the post-extraction spike experiment (see protocol below) to calculate the Matrix Factor for both the analyte and the internal standard. If the factors are significantly different, the IS is not providing adequate correction.

  • Optimize Chromatography: Adjusting the LC method can help separate tartaric acid from the interfering matrix components. Consider changing the gradient slope, mobile phase additives, or switching to a different column chemistry like HILIC or mixed-mode, which can provide better retention for polar compounds.[11]

  • Enhance Sample Preparation: A more rigorous sample cleanup can remove the interfering compounds before analysis. Techniques like Solid-Phase Extraction (SPE) are more selective than simple protein precipitation.[12] Sample dilution is also a straightforward strategy to reduce the concentration of matrix components.[13]

Issue 2: Low signal intensity (ion suppression) for both tartaric acid and its d2-labeled internal standard.

This indicates a significant matrix effect that is impacting overall sensitivity.

  • Identify the Suppression Zone: Use the post-column infusion technique to identify the retention time regions where ion suppression is most severe.[13] This involves infusing a constant concentration of tartaric acid into the MS while injecting a blank, extracted matrix sample. Dips in the baseline signal correspond to suppression zones.

  • Adjust Chromatography: Modify your chromatographic method to move the tartaric acid peak away from these high-suppression zones.[5]

  • Improve Sample Cleanup: The most effective way to combat severe ion suppression is to remove the source. Implement a more thorough sample preparation method, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), to eliminate the interfering compounds.[10]

  • Check Ion Source Conditions: Ensure the ion source is clean and that parameters like gas flows and temperatures are optimized for tartaric acid. A contaminated source can exacerbate matrix effects.

Quantitative Data Summary

The following tables summarize the calculations used to assess matrix effects and recovery based on the post-extraction spike experiment. An acceptable range for the Matrix Factor is often considered to be between 0.8 and 1.2 (or 80% and 120%).[14]

Parameter Calculation Formula Interpretation
Matrix Factor (MF) (Peak Area in Spiked Matrix Extract) / (Peak Area in Neat Solvent)MF < 1 : Ion SuppressionMF > 1 : Ion EnhancementMF = 1 : No Matrix Effect
Recovery (RE) (Peak Area in Pre-Spiked Matrix) / (Peak Area in Spiked Matrix Extract)Measures the efficiency of the extraction process.
Overall Process Efficiency (Peak Area in Pre-Spiked Matrix) / (Peak Area in Neat Solvent)Combines the effects of matrix and recovery. Also calculated as MF x RE.

Table 1: Key Calculations for Assessing Matrix Effects.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

This protocol provides a method to quantitatively measure the matrix effect on DL-Tartaric acid ionization.

start Prepare 3 Sample Sets set_a Set A (Neat Solution) Analyte in Reconstitution Solvent start->set_a set_b Set B (Post-Spike) Blank Matrix Extract + Analyte start->set_b set_c Set C (Pre-Spike) Blank Matrix + Analyte -> Extract start->set_c analyze Analyze all sets by LC-MS/MS set_a->analyze set_b->analyze set_c->analyze calculate Calculate Matrix Factor & Recovery analyze->calculate

Caption: Workflow for the post-extraction spike experiment.

Objective: To determine the Matrix Factor (MF) and Extraction Recovery (RE).

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard of DL-Tartaric acid and this compound in the final mobile phase or reconstitution solvent at a known concentration (e.g., mid-point of the calibration curve).

    • Set B (Post-Extraction Spike): Select a representative blank matrix sample (e.g., plasma, fruit juice without the analyte). Process it through your entire sample preparation procedure (e.g., protein precipitation, SPE). After the final evaporation step, spike the dried extract with the same amount of tartaric acid and its d2-IS as in Set A before reconstituting.[4]

    • Set C (Pre-Extraction Spike): Spike the blank matrix sample with the same amount of tartaric acid and its d2-IS before starting the sample preparation procedure. Process this sample identically to Set B.[3]

  • LC-MS/MS Analysis: Inject replicates (n=3-6) of each sample set into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.

  • Calculations:

    • Matrix Factor (MF) = [Mean Peak Area of Set B] / [Mean Peak Area of Set A]

    • Recovery (RE) = [Mean Peak Area of Set C] / [Mean Peak Area of Set B]

    • Calculate these values for both the native tartaric acid and the this compound IS to check for differential effects.

Protocol 2: General Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a starting point for developing a robust cleanup method for polar analytes like tartaric acid from complex matrices.

Objective: To remove interfering matrix components prior to LC-MS analysis.

Procedure:

  • Sample Pre-treatment:

    • For biological fluids (plasma/serum): Precipitate proteins by adding 3 volumes of cold acetonitrile. Centrifuge at high speed (e.g., 10,000 xg for 10 min) and collect the supernatant.[15]

    • For beverage samples: Centrifuge to remove particulates. Dilute the sample with an appropriate buffer to adjust pH if necessary.

  • SPE Cartridge Conditioning:

    • Select an appropriate SPE sorbent (e.g., a mixed-mode anion exchange for an acidic compound like tartaric acid).

    • Condition the cartridge by passing 1-2 mL of methanol, followed by 1-2 mL of water or equilibration buffer. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., water or a low-percentage organic solvent) to remove weakly bound interferences. This step is critical and may require optimization.

  • Elution:

    • Elute the tartaric acid using a stronger solvent (e.g., a mobile phase with a higher organic content or a pH-modified solvent that neutralizes the analyte's charge).

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known, small volume of the initial mobile phase. This sample is now ready for injection.

References

Technical Support Center: Degradation of DL-Tartaric Acid-d2 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-Tartaric acid-d2 in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: this compound is susceptible to degradation through several pathways, similar to its non-deuterated counterpart. The main pathways include:

  • Thermal Degradation: Exposure to high temperatures can cause decomposition.

  • Photodegradation: Sunlight or UV light, particularly in the presence of metal ions, can induce degradation.

  • Microbial Degradation: Various microorganisms can metabolize tartaric acid.

  • Chemical Degradation: Strong oxidizing agents can lead to the breakdown of the molecule.

The primary difference for the d2 isotopologue is a potential kinetic isotope effect. Reactions involving the cleavage of the C-D bond will be slower than the corresponding C-H bond cleavage in non-deuterated tartaric acid.

Q2: At what temperature does this compound start to decompose?

Q3: How does pH affect the stability of this compound solutions?

A3: The pH of a solution significantly influences the stability of tartaric acid by affecting its dissociation equilibrium.[5][6] Tartaric acid exists in three forms in solution: undissociated tartaric acid (H₂T), bitartrate (B1229483) (HT⁻), and tartrate (T²⁻).[7] As the pH increases, the equilibrium shifts towards the bitartrate and tartrate ions.[6] This increased concentration of tartrate ions can lead to precipitation with cations present in the solution, such as potassium (forming potassium bitartrate) and calcium (forming calcium tartrate), thus reducing the concentration of tartaric acid in the solution.[7]

Q4: Can exposure to light cause degradation of my this compound solution?

A4: Yes, exposure to sunlight can lead to the photodegradation of tartaric acid, a process that is often catalyzed by the presence of metal ions like iron(III) or copper(II).[8][9] The mechanism involves the formation of a tartrate-metal complex. Upon absorption of light, a ligand-to-metal charge transfer occurs, generating an oxidized tartrate radical.[9] This radical can then undergo further reactions, including decarboxylation and oxidation, to form various degradation products.[9]

Q5: What are the common degradation products of tartaric acid?

A5: The degradation products of tartaric acid vary depending on the degradation pathway:

  • Thermal Decomposition: Primarily leads to the evolution of water and carbon dioxide.[1][2] Under certain conditions in aqueous solution, it can isomerize to meso-tartaric acid.[4]

  • Photodegradation: Can produce glyoxylic acid, which may further degrade to formic acid.[9]

  • Microbial Degradation: A wide range of organic acids can be produced, including L-malic, pyruvic, acetic, oxalic, oxaloacetic, L-lactic, α-ketoglutaric, D-glyceric, succinic, and citric acids.[10]

  • Chemical Oxidation: With hydrogen peroxide and a ferrous salt, it can form dihydroxymalonic acid, which can be further oxidized to tartronic acid.[4]

  • Catalytic Hydrodeoxygenation: Can be converted to succinic acid.[11]

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Solution
Precipitate formation in the solution pH is too high , leading to the formation of tartrate salts (e.g., potassium bitartrate, calcium tartrate).Adjust the pH of the solution to a more acidic range to favor the undissociated form of tartaric acid. Consider using a buffer system.
Loss of compound over time, even when stored in the dark Microbial contamination of the solution.Prepare solutions using sterile techniques and solvents. Store solutions at low temperatures (e.g., 4°C) to inhibit microbial growth. Consider adding a suitable antimicrobial agent if compatible with the experiment.
Unexpected peaks in analytical chromatograms (e.g., HPLC, GC) Degradation due to exposure to heat, light, or incompatible chemicals.Prepare fresh solutions before use. Store stock solutions protected from light and at appropriate temperatures. Ensure the solvent and any other components in the solution are compatible with tartaric acid and will not catalyze its degradation.
Inconsistent experimental results Solution instability leading to varying concentrations of the active compound.Re-evaluate the storage conditions of your solution (temperature, light exposure, container type). Perform stability studies under your experimental conditions to determine the viable lifetime of the solution.

Quantitative Data

Table 1: Thermal Decomposition Temperatures of Tartaric Acid Isomers

IsomerDecomposition Onset TemperatureGaseous ProductsReference
L-(+)-Tartaric Acid443.0 K (169.85 °C)3H₂O, 3CO[1][2]
D-(-)-Tartaric Acid443.2 K (170.05 °C)3H₂O, 3CO[1][2]
MDL-Tartaric Acid (monohydrate racemic)306.1 K (32.95 °C) and 480.6 K (207.45 °C)H₂O, 3H₂O, 3CO[1][2]

Note: The first weight loss for MDL-tartaric acid corresponds to the evaporation of water of hydration.

Experimental Protocols

Protocol 1: General Procedure for Monitoring the Degradation of this compound in Solution

  • Solution Preparation:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in the desired solvent (e.g., water, buffer solution) to a specific concentration.

    • If investigating the effect of pH, prepare a series of solutions with different pH values using appropriate buffers.

    • If investigating photodegradation, consider adding a catalyst such as FeCl₃ or CuSO₄ at a known concentration.

  • Experimental Conditions:

    • Divide each solution into multiple aliquots in suitable containers (e.g., amber vials for photodegradation studies to have a dark control).

    • Expose the aliquots to the desired degradation conditions (e.g., specific temperature in a water bath or oven, specific light source).

    • Maintain a set of control samples stored under conditions where degradation is expected to be minimal (e.g., refrigerated and protected from light).

  • Sampling:

    • At predetermined time intervals, withdraw an aliquot from each experimental and control solution.

  • Sample Analysis:

    • Analyze the withdrawn samples immediately or store them under conditions that halt further degradation (e.g., freezing).

    • Use a suitable analytical technique to quantify the remaining this compound and identify any degradation products. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, MS) is a common method.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each condition.

    • Determine the degradation rate from the slope of the concentration-time curve.

    • Identify and quantify the major degradation products.

Visualizations

Photodegradation_Pathway cluster_0 Initiation cluster_1 Photoreaction cluster_2 Degradation Products Tartaric_Acid Tartaric Acid (H₂T) Complex Tartrate-Metal Complex Tartaric_Acid->Complex Metal_Ion Metal Ion (e.g., Fe³⁺, Cu²⁺) Metal_Ion->Complex Radical_Formation Ligand-to-Metal Charge Transfer Complex->Radical_Formation Light Sunlight / UV Light Light->Radical_Formation Oxidized_Radical Oxidized Tartrate Radical Radical_Formation->Oxidized_Radical Reduced_Metal Reduced Metal Ion (e.g., Fe²⁺, Cu⁺) Radical_Formation->Reduced_Metal Decarboxylation Decarboxylation & Oxidation Oxidized_Radical->Decarboxylation Glyoxylic_Acid Glyoxylic Acid Decarboxylation->Glyoxylic_Acid Further_Degradation Further Degradation (e.g., with H₂O₂) Glyoxylic_Acid->Further_Degradation Formic_Acid Formic Acid Further_Degradation->Formic_Acid

Caption: Photodegradation pathway of tartaric acid in the presence of metal ions.

Experimental_Workflow A 1. Solution Preparation (this compound in solvent) B 2. Aliquotting & Exposure (Heat, Light, pH variation) A->B C 3. Time-Point Sampling B->C F Control Samples (Protected from degradation factors) B->F D 4. Sample Analysis (e.g., HPLC, LC-MS) C->D E 5. Data Interpretation (Degradation kinetics, product identification) D->E F->C

Caption: General experimental workflow for studying the degradation of this compound.

References

Technical Support Center: Metabolic Labeling with Deuterated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for metabolic labeling with deuterated compounds. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is metabolic labeling with deuterated compounds?

Metabolic labeling is a technique where living cells are cultured in a medium containing molecules in which one or more hydrogen atoms have been replaced by their stable heavy isotope, deuterium (B1214612) (²H or D).[1] The cells incorporate these deuterated precursors into newly synthesized biomolecules like proteins, lipids, and nucleic acids.[2] This allows researchers to track metabolic pathways, measure biomolecule turnover rates, and quantify changes in complex biological samples using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR).[3][4]

Q2: What are the primary applications of deuterium labeling?

Deuterium labeling is a versatile tool with broad applications, including:

  • Pharmacokinetic Studies: To understand how drugs are absorbed, distributed, metabolized, and excreted (ADME) by tracking the fate of deuterated drug compounds.[5][6]

  • Quantitative Proteomics: Used as internal standards in mass spectrometry for precise quantification of proteins in complex samples.[3] A common method is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), which can employ deuterated amino acids.[1][7]

  • Metabolic Flux Analysis: To trace the flow of atoms through metabolic pathways, for instance, by using deuterated glucose or heavy water (D₂O).[2][8]

  • Structural Biology: To simplify NMR spectra of large proteins and provide enhanced contrast in neutron scattering experiments.[3]

Q3: What is the Kinetic Isotope Effect (KIE) and how does it affect my experiment?

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom is replaced by one of its isotopes.[3] A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, meaning it requires more energy to break.[6] Consequently, metabolic reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly with a deuterated substrate.[6] While often minimal, this effect can alter metabolic fluxes.[9][10] For instance, the KIE for glucose and acetate (B1210297) metabolism in rat brain was found to be relatively small (4–6%).[11] However, it is a critical consideration for accurate metabolic rate measurements.[9]

Q4: Why is the position of the deuterium label on a molecule important?

The stability of the deuterium label is highly dependent on its position.[12] Deuterium atoms on heteroatoms (e.g., in -OH, -NH₂, -COOH groups) or on carbons adjacent to carbonyl groups can be labile. This means they are prone to exchanging with hydrogen atoms from solvents (like water) in a process called H/D back-exchange.[8][13] This can lead to a loss of the label and an underestimation of incorporation.[8] For optimal stability, labels should be placed on chemically stable positions, such as aromatic rings or aliphatic chains.[12]

Troubleshooting Guides

Issue 1: Low or No Incorporation of Deuterium Label

Symptom: Mass spectrometry analysis shows low or no mass shift in the target biomolecules after the labeling period.

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Insufficient Labeling Time Extend the incubation period. Biomolecule turnover rates vary; proteins with long half-lives require longer labeling times to show significant incorporation.
Low Precursor Enrichment Ensure the deuterated substrate is of high isotopic purity and is used at a sufficient concentration in the medium.[8] For D₂O labeling, typical concentrations range from 4-8% in the cell culture medium.[3]
Contamination with Unlabeled Precursors Standard cell culture media and serum contain unlabeled amino acids and other metabolites. Use dialyzed fetal bovine serum or a chemically defined, customized medium to reduce the pool of unlabeled precursors.[8]
Poor Cell Health or Viability High concentrations of deuterated compounds can be toxic. Assess cell viability with a Trypan blue assay. If toxicity is observed, reduce the concentration of the deuterated label.
Metabolic Pathway Inactivity The metabolic pathway of interest may not be active under your specific experimental conditions. Confirm pathway activity using an alternative method or modify culture conditions to induce the pathway.
Issue 2: Poor Cell Growth, Stress, or Cytotoxicity

Symptom: Cells exhibit reduced proliferation, morphological changes (e.g., enlargement, vacuolization), or widespread cell death after the introduction of deuterated compounds.[14][15]

Possible Causes & Solutions

High concentrations of D₂O can interfere with cell division and other critical cellular processes.[16] Mammalian cells often do not survive for long periods with more than 35% D₂O in their body fluids.[14][16]

Cell Line Assay IC50 (72h Incubation) Reference
Renal Cancer (A-498) Trypan Blue20-30% D₂O[14]
Prostate Cancer (DU-145) Trypan Blue20-30% D₂O[14]
Bladder Cancer (T-24) Trypan Blue20-30% D₂O[14]
Pancreatic Cancer (AsPC-1) Clonogenic15% D₂O[17]
Pancreatic Cancer (PANC-1) Clonogenic18% D₂O[17]
Pancreatic Cancer (BxPC-3) Clonogenic27% D₂O[17]
  • Solution 1: Reduce D₂O Concentration: Start with a lower concentration of D₂O (e.g., 1-4%) and gradually increase it, monitoring cell health at each step.[2]

  • Solution 2: Gradual Adaptation: Adapt cells to the deuterated medium over several passages, starting with a very low concentration and increasing it incrementally.

  • Solution 3: Use Deuterated Substrates Instead of D₂O: For pathway-specific tracing, using a deuterated substrate like glucose or an amino acid is less likely to cause general cytotoxicity than high concentrations of D₂O.[8]

Issue 3: Inaccurate Quantification in Mass Spectrometry

Symptom: Quantitative data is inconsistent, shows high variability, or is biased. This can be caused by H/D back-exchange, matrix effects, or chromatographic shifts.

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
H/D Back-Exchange Deuterium atoms are replaced by hydrogen from the environment during sample processing, leading to underestimation of the label.[8] • Control pH: Avoid highly acidic or basic conditions.[8] • Use Aprotic Solvents: Whenever possible, use aprotic solvents like acetonitrile (B52724) for sample preparation and storage.[8] • Low Temperature: Keep samples cold (0.5 °C during quenching) and store at -80°C to minimize exchange.[8][18]
Chromatographic Shift Deuterated peptides often elute slightly earlier from a reverse-phase chromatography column than their non-deuterated counterparts.[19] If the two do not co-elute, they can be affected differently by ion suppression, leading to quantification errors.[12] • Optimize Chromatography: Adjust the gradient to ensure co-elution of the labeled and unlabeled analyte peaks.
Matrix Effects Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[8] • Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard that co-elutes with the analyte can help compensate for these effects.[8][20]
Incorrect Isotope Correction The natural abundance of heavy isotopes (like ¹³C) must be mathematically corrected to accurately calculate deuterium enrichment.[8] • Use Appropriate Software: Employ software tools (e.g., DeuteRater, d2ome) that can perform natural isotope abundance correction.[21]

Diagrams and Workflows

troubleshooting_flowchart cluster_incorp Low Incorporation Solutions cluster_toxic Cytotoxicity Solutions cluster_ms MS Quantification Solutions start Start: Inaccurate Results q1 Low or No Label Incorporation? start->q1 q2 Poor Cell Health / Cytotoxicity? q1->q2 No a1 Increase Labeling Time q1->a1 Yes q3 Inaccurate MS Quantification? q2->q3 No b1 Reduce D2O Concentration q2->b1 Yes c1 Control pH & Temperature q3->c1 Yes end_node Problem Resolved q3->end_node No a2 Increase Precursor Concentration a1->a2 a3 Use Dialyzed Serum a2->a3 a3->end_node b2 Adapt Cells Gradually b1->b2 b3 Use Labeled Substrate Instead of D2O b2->b3 b3->end_node c2 Optimize Chromatography c1->c2 c3 Use Isotope Correction Software c2->c3 c3->end_node

Caption: Troubleshooting decision tree for metabolic labeling.

experimental_workflow cluster_prep Phase 1: Cell Culture & Labeling cluster_process Phase 2: Sample Processing cluster_analysis Phase 3: Data Acquisition & Analysis start_culture 1. Start Cell Culture (Standard Medium) replace_medium 2. Replace with Deuterated Medium (e.g., with D2O or d-Amino Acids) start_culture->replace_medium incubate 3. Incubate for Desired Time (Allow for incorporation) replace_medium->incubate harvest 4. Harvest and Wash Cells incubate->harvest extract 5. Extract Biomolecules (e.g., Protein Lysis) harvest->extract process_bio 6. Process Biomolecules (e.g., Protein Digestion) extract->process_bio cleanup 7. Sample Cleanup/Desalting (e.g., C18 StageTips) process_bio->cleanup lcms 8. LC-MS/MS Analysis cleanup->lcms data_analysis 9. Data Analysis (Calculate enrichment, turnover) lcms->data_analysis

Caption: General experimental workflow for metabolic labeling.

Experimental Protocols

Protocol: D₂O Labeling of Adherent Mammalian Cells for Proteomic Analysis

This protocol provides a general workflow for labeling proteins in cultured cells using D₂O, followed by preparation for mass spectrometry.

Materials:

  • Adherent mammalian cells (e.g., HEK293, HeLa)

  • Standard cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS), dialyzed

  • Deuterium oxide (D₂O, 99.9% atom)

  • Sterile PBS

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Trypsin (proteomics grade)

  • C18 StageTips for desalting

Methodology:

Phase 1: Cell Culture and Labeling

  • Cell Seeding: Culture cells under standard conditions until they reach approximately 70-80% confluency.

  • Prepare Labeling Medium: Prepare the labeling medium by supplementing standard medium with the desired final concentration of D₂O. For example, to make a 4% D₂O medium, add 4 ml of sterile D₂O to 96 ml of medium. Also add dialyzed FBS to minimize unlabeled amino acids.

  • Labeling: Remove the standard medium from the cells, wash once with sterile PBS, and add the pre-warmed D₂O labeling medium.

  • Incubation: Incubate the cells for the desired period. This can range from a few hours to several days, depending on the turnover rate of the proteins of interest.

  • Harvesting: After incubation, place the culture dish on ice. Remove the labeling medium and wash the cells twice with ice-cold PBS.

  • Cell Lysis: Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.

Phase 2: Protein Digestion and Peptide Cleanup

  • Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Reduction and Alkylation: Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37°C. Alkylate cysteine residues by adding iodoacetamide (B48618) to a final concentration of 20 mM and incubating for 45 minutes at room temperature in the dark.

  • Digestion: Dilute the protein sample with ammonium (B1175870) bicarbonate buffer to reduce the denaturant concentration. Add sequencing-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.

  • Desalting: Acidify the peptide solution with trifluoroacetic acid (TFA). Desalt the peptides using C18 StageTips according to the manufacturer's protocol. Elute the peptides and dry them in a vacuum centrifuge.

Phase 3: LC-MS/MS Analysis

  • Sample Resuspension: Reconstitute the dried peptide pellet in a suitable buffer for mass spectrometry (e.g., 0.1% formic acid in water).

  • LC-MS/MS: Analyze the peptide mixture by LC-MS/MS. The specific parameters for the liquid chromatography gradient and mass spectrometer settings should be optimized for the instrument being used.

  • Data Analysis: Use specialized software to analyze the mass spectrometry data. The software should be capable of identifying peptides and calculating the rate of deuterium incorporation, correcting for the natural abundance of other isotopes.[21] This information can then be used to determine the rate of new protein synthesis.[8]

References

avoiding ratio compression with DL-Tartaric acid-d2 in TMT experiments

Author: BenchChem Technical Support Team. Date: December 2025

Navigating Ratio Compression in TMT Experiments: A Technical Guide

To: Researchers, Scientists, and Drug Development Professionals

From: Gemini Technical Support

Subject: Technical Guidance on Mitigating Ratio Compression in TMT Experiments

This technical support guide addresses a key challenge in quantitative proteomics: ratio compression in Tandem Mass Tag (TMT) experiments. We provide an overview of the phenomenon, established mitigation strategies, and address a specific query regarding the use of DL-Tartaric acid-d2.

Frequently Asked Questions (FAQs)

Q1: What is ratio compression in TMT experiments?

A1: Ratio compression is a well-documented analytical artifact in TMT-based quantitative proteomics that leads to an underestimation of the true differences in protein abundance between samples.[1][2][3] This occurs due to the co-isolation and co-fragmentation of peptides with similar mass-to-charge ratios during tandem mass spectrometry (MS/MS) analysis.[1] The resulting MS/MS spectrum contains a mixed population of reporter ions, which skews the quantitative data towards a 1:1 ratio, potentially masking significant biological changes.[2][3]

Q2: What are the primary causes of ratio compression?

A2: The main cause of ratio compression is the co-isolation of interfering ions along with the target peptide in the quadrupole.[4] These interfering ions can be other peptides or background ions that are not completely filtered out. When this mixture of ions is fragmented, the resulting reporter ions from both the target and interfering species are detected together, leading to a distortion of the true abundance ratios.[5]

Q3: Can this compound be used to avoid ratio compression?

A3: Our comprehensive review of the scientific literature and technical documentation did not yield any evidence to support the use of this compound as a method to avoid ratio compression in TMT experiments. While deuterated compounds are used in various quantitative proteomics applications, such as in the creation of isobaric tags themselves or for metabolic labeling, there is no published research or established protocol that describes the use of this compound as an additive to mitigate ratio compression in TMT workflows.

Q4: What are the established methods to mitigate ratio compression?

A4: Several well-established methods are used to reduce the impact of ratio compression:

  • MS3-Based Quantification: This is a widely adopted instrument-based method that adds an additional fragmentation step (MS3). After the initial MS/MS scan, the most abundant fragment ions are isolated and fragmented again to generate purer reporter ion signals. This significantly improves quantitative accuracy by reducing interference.[2][5]

  • Synchronous Precursor Selection (SPS)-MS3: An advanced form of MS3 that involves the simultaneous isolation of multiple MS2 fragment ions, leading to increased sensitivity and more accurate quantification compared to standard MS3.[2]

  • Narrowing the Isolation Window: Using a smaller isolation window in the mass spectrometer can help to reduce the number of co-isolated interfering ions.[6]

  • Sample Fractionation: Pre-fractionating complex protein or peptide mixtures before LC-MS/MS analysis reduces the complexity of the sample being analyzed at any given time, thereby minimizing the chances of co-eluting and co-fragmenting peptides.[7]

  • Computational Correction Algorithms: Various software tools and algorithms have been developed to retrospectively correct for ratio compression by estimating and removing the contribution of interfering ions from the reporter ion signals.[1][4]

Troubleshooting Guide: Ratio Compression

If you are observing results that suggest ratio compression in your TMT experiments (e.g., smaller than expected fold changes, ratios clustering around 1:1), consider the following troubleshooting steps:

Symptom Possible Cause Recommended Action
Underestimation of known protein fold changes Co-isolation of interfering ionsImplement an MS3 or SPS-MS3 acquisition method on a capable mass spectrometer.
High signal-to-noise in MS2 spectra but compressed ratios High sample complexity leading to co-eluting peptidesIntroduce an additional level of sample fractionation (e.g., high-pH reversed-phase chromatography) before LC-MS/MS analysis.
Inconsistent quantification across replicates Variability in co-isolation across different runsNarrow the precursor isolation window during MS method development. Ensure consistent chromatographic performance.
Suspected ratio compression in existing data Post-acquisition data analysis limitationsUtilize a data analysis platform that includes algorithms for ratio compression correction.

Experimental Protocols: An Overview of a Standard TMT Labeling Workflow

While a protocol involving this compound could not be provided, the following is a generalized protocol for a standard TMT experiment.

1. Protein Extraction, Digestion, and Quantification:

  • Lyse cells or tissues using a suitable lysis buffer and quantify the protein concentration.

  • Reduce disulfide bonds with a reducing agent (e.g., DTT) and alkylate cysteine residues with an alkylating agent (e.g., iodoacetamide).

  • Digest the proteins into peptides using an enzyme such as trypsin.

2. TMT Labeling of Peptides:

  • Resuspend the dried peptide samples in a suitable buffer (e.g., TEAB or HEPES) at an alkaline pH.[8]

  • Add the appropriate TMT reagent to each sample and incubate to allow the labeling of primary amines (N-terminus and lysine (B10760008) residues).

  • Quench the labeling reaction with a quenching agent like hydroxylamine.

3. Sample Pooling and Clean-up:

  • Combine the labeled samples in equal amounts.

  • Desalt the pooled sample using a C18 solid-phase extraction method to remove excess TMT reagent and other contaminants.

4. LC-MS/MS Analysis:

  • Analyze the labeled peptide mixture using a high-resolution mass spectrometer, employing a data acquisition method designed to minimize ratio compression (e.g., SPS-MS3).

Visualizing Ratio Compression

The following diagram illustrates the concept of ratio compression in a TMT experiment.

RatioCompression cluster_ideal Ideal Scenario (No Interference) cluster_real Real Scenario (With Interference) peptide1_ideal Target Peptide (High Abundance) isolation_ideal Isolation Window peptide1_ideal->isolation_ideal peptide2_ideal Target Peptide (Low Abundance) peptide1_real Target Peptide (High Abundance) isolation_real Isolation Window peptide1_real->isolation_real interfering_ion Co-isolated Interfering Ion interfering_ion->isolation_real peptide2_real Target Peptide (Low Abundance) reporter_ideal Accurate Ratio (e.g., 10:1) isolation_ideal->reporter_ideal Fragmentation reporter_real Compressed Ratio (e.g., 5:1) isolation_real->reporter_real Co-Fragmentation

Caption: Workflow illustrating how co-isolation of interfering ions leads to ratio compression.

References

Technical Support Center: Isotopic Labeling in Tracer Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isotopic labeling in tracer experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to incomplete isotopic labeling.

Frequently Asked Questions (FAQs)

Q1: What is incomplete isotopic labeling and why is it a problem?

Incomplete isotopic labeling occurs when the atoms in a metabolite or protein pool have not been fully replaced by their heavy isotope counterparts from a labeled tracer.[1] This can lead to a mixed population of unlabeled, partially labeled, and fully labeled molecules.[1] Such incomplete labeling can cause significant errors in data interpretation, leading to the underestimation of protein upregulation and overestimation of protein downregulation.[1]

Q2: What is the difference between correcting for natural isotopic abundance and tracer impurity?

Correcting for natural isotopic abundance accounts for the naturally occurring heavy isotopes (e.g., ¹³C) in all molecules within a sample.[2][3] In contrast, tracer impurity correction specifically addresses the fact that isotopically labeled tracers are never 100% pure and contain a fraction of unlabeled or partially labeled molecules.[2][4] Both corrections are crucial for accurate quantification, as the impact of tracer impurity can be as significant as that of natural isotope abundance.[2]

Q3: Where can I find the isotopic purity of my tracer?

The isotopic purity is typically provided by the manufacturer on the Certificate of Analysis (CoA). It is important to use the value that represents the purity at the specific isotopic positions of the tracer. If this information is not available or seems inaccurate, you should contact the supplier or determine the purity experimentally.[2]

Q4: What are the common causes of low or no tracer incorporation?

Several factors can lead to poor incorporation of the isotopic tracer:

  • Cell Health and Viability: Ensure that cells are healthy, viable, and in an appropriate growth phase to be metabolically active.[2][5]

  • Tracer Uptake: There may be issues with the expression or activity of transporters for the specific tracer.[2]

  • Incorrect Tracer Concentration: Verify the final concentration of the tracer in the culture medium.[2][5]

  • Insufficient Labeling Time: The time required to reach isotopic steady-state varies between metabolic pathways.[5]

  • Competition from Unlabeled Sources: Standard fetal bovine serum (FBS) contains unlabeled metabolites that compete with the tracer. It is critical to use dialyzed FBS (dFBS).[5][6]

Q5: How does one correct for incomplete labeling?

While preventing incomplete labeling is ideal, computational tools can correct for its effects. Software like IsoCorrectoR can adjust mass spectrometry data for natural isotope abundance and tracer impurities.[4][7] Such tools are essential for obtaining accurate metabolic flux data.[4]

Troubleshooting Guides

This section addresses specific issues you might encounter during your tracer experiments.

Issue 1: Unexpectedly Low Isotopic Enrichment

Symptoms:

  • Mass spectrometry data shows a lower-than-expected mass shift for the metabolites of interest.

  • Low signal intensity for labeled species.

Possible Causes and Solutions:

Potential Cause Recommended Solution Citation
Insufficient Labeling Time Perform a time-course experiment to determine the optimal labeling duration for your specific metabolites and cell type. Glycolysis may reach equilibrium in minutes, while lipid synthesis can take much longer.[5]
Suboptimal Cell Culture Conditions Ensure cells are healthy and in the exponential growth phase. Use dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled counterparts to your tracer.[5]
Incorrect Tracer Concentration Verify the calculations for the tracer concentration in your media. Ensure the medium completely replaces the unlabeled nutrient with its labeled counterpart at a similar concentration.[5]
Metabolic Rerouting Cells may utilize alternative metabolic pathways that bypass the expected incorporation of the label. Review the known metabolic network and consider alternative routes.[5]
Contamination with Unlabeled Metabolites Unlabeled sources of the same metabolite in the media or from cellular stores can dilute the isotopic enrichment. Use high-purity reagents and dialyzed serum.[2][6]
Issue 2: High Variability Between Technical Replicates

Symptoms:

  • Inconsistent isotopic enrichment levels across identical samples.

  • Large error bars in quantitative data.

Possible Causes and Solutions:

Potential Cause Recommended Solution Citation
Inconsistent Sample Handling Standardize all sample handling and processing steps. Use of internal standards, particularly stable isotope-labeled analogues of the target metabolites, is highly recommended to correct for variability in extraction, derivatization, and analysis.[8]
Variable Cell Numbers Normalize your data to cell number, total protein, or DNA content to account for differences in the amount of biological material between samples. The best method depends on your cell type and experimental conditions.[8]
Instrument Instability Run quality control (QC) samples throughout your analytical run to monitor and correct for instrument drift.[8]
Issue 3: Unexpected Labeling Patterns Observed

Symptoms:

  • Isotopes appear in unexpected positions within a molecule.

  • The distribution of isotopologues does not match predicted metabolic pathways.

Possible Causes and Solutions:

Potential Cause Recommended Solution Citation
Metabolic Branching The tracer may be entering unexpected metabolic pathways. Review the literature for known alternative routes and consider if your experimental conditions might favor them.[2]
Tracer Scrambling The isotopic label may be rearranged within the molecule through metabolic reactions. This is a known phenomenon in certain pathways.[2]
Contamination Contamination from unlabeled sources can dilute the isotopic enrichment and alter labeling patterns. Ensure rigorous cleaning of all labware and use high-purity solvents.[6]

Experimental Protocols

Protocol 1: General Workflow for a Stable Isotope Tracing Experiment

This protocol outlines the key steps for conducting a tracer experiment in cell culture.

  • Cell Culture Preparation:

    • Culture cells in a standard medium to the desired confluency. Ensure cells are in the exponential growth phase.

    • Replace the standard medium with a labeling medium containing the isotopically labeled tracer. The labeling medium should ideally be identical to the standard medium, with the unlabeled nutrient replaced by its labeled counterpart. Use dialyzed FBS to minimize competition from unlabeled metabolites.[5][6]

  • Labeling:

    • Incubate the cells in the labeling medium for a predetermined amount of time. This duration should be optimized through time-course experiments to ensure isotopic steady-state for the metabolites of interest.[5]

  • Quenching and Metabolite Extraction:

    • To halt all enzymatic activity, rapidly quench the cells. A common method is to aspirate the medium and add a cold solvent mixture, such as 80% methanol (B129727) cooled to -80°C.[5]

    • Harvest the cells and extract the metabolites.

  • Sample Analysis:

    • Analyze the extracted metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the isotopic enrichment.[9]

  • Data Analysis:

    • Correct the raw data for natural isotope abundance and tracer impurity using appropriate software.[4][7]

    • Perform quantitative analysis to determine metabolic fluxes or relative abundance of labeled species.

Protocol 2: Assessing Labeling Efficiency in SILAC Experiments

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a common technique for quantitative proteomics. Ensuring complete labeling is crucial for accurate results.[10]

  • Adaptation to Heavy Medium:

    • Culture cells for at least 6-7 passages in the "heavy" SILAC medium containing labeled essential amino acids (e.g., ¹³C₆-Lysine and ¹³C₆¹⁵N₄-Arginine).[10]

  • Verification of Labeling Efficiency:

    • After the adaptation period, harvest a small population of cells.

    • Extract total protein from the cell pellet.

    • Perform a small-scale protein digestion using an enzyme like trypsin.[10]

    • Analyze the resulting peptides by mass spectrometry (LC-MS/MS).[10]

  • Data Analysis for Efficiency:

    • Search the mass spectrometry data for peptide pairs (light and heavy).

    • The absence of "light" peptides in the heavy-labeled sample indicates complete labeling. The labeling efficiency should ideally be >99%.[10]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_harvest Harvesting cluster_analysis Analysis A Cell Culture in Standard Medium C Switch to Labeling Medium A->C B Prepare Labeling Medium (with tracer and dFBS) B->C D Incubate for Optimized Duration C->D E Rapid Quenching (e.g., Cold Methanol) D->E F Metabolite Extraction E->F G MS or NMR Analysis F->G H Data Correction (Natural Abundance & Impurity) G->H I Quantitative Analysis H->I

Caption: A generalized workflow for stable isotope tracing experiments.

mTOR_Signaling cluster_input Inputs cluster_pathway Core Pathway cluster_output Outputs AminoAcids Amino Acids (e.g., Leucine, Arginine) mTORC1 mTORC1 AminoAcids->mTORC1 Activates GrowthFactors Growth Factors (e.g., Insulin) PI3K PI3K GrowthFactors->PI3K AKT AKT PI3K->AKT TSC_Complex TSC1/TSC2 AKT->TSC_Complex Inhibits Rheb Rheb-GTP TSC_Complex->Rheb Inhibits Rheb->mTORC1 Activates ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis LipidSynthesis Lipid Synthesis mTORC1->LipidSynthesis Autophagy Autophagy Inhibition mTORC1->Autophagy

Caption: Simplified mTOR signaling pathway activated by amino acids.

References

Technical Support Center: Optimizing DL-Tartaric acid-d2 Internal Standard Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the concentration of DL-Tartaric acid-d2 as an internal standard (IS) for quantitative analysis, primarily in liquid chromatography-mass spectrometry (LC-MS) applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a deuterated internal standard like this compound?

A deuterated internal standard is a stable isotope-labeled (SIL) version of the analyte of interest, in this case, Tartaric Acid. Its primary function is to improve the accuracy and precision of quantitative analysis.[1][2] By adding a known amount of this compound to every sample, calibrator, and quality control, it is possible to correct for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer.[1][2] Since the SIL-IS is chemically almost identical to the analyte, it behaves similarly during these processes, including experiencing similar matrix effects.[2]

Q2: What is a good starting concentration for this compound?

A common starting point for an internal standard concentration is a level that produces a signal intensity in the mid-range of the calibration curve for the analyte. A general guideline is to aim for an IS response that is approximately 50% of the response of the analyte at the upper limit of quantification (ULOQ). However, the optimal concentration is method-specific and must be determined experimentally.

Q3: How do I know if the concentration of my this compound is too high or too low?

  • Too High: An excessively high IS concentration can lead to several issues, including detector saturation, which results in a non-linear response. It may also suppress the ionization of the analyte, particularly at low concentrations, leading to decreased sensitivity.

  • Too Low: A very low IS concentration may result in a poor signal-to-noise ratio (S/N), leading to imprecise and inaccurate measurements, especially if the IS response is close to the lower limit of quantification of the instrument.

Q4: Can the deuterium (B1214612) atoms on this compound exchange with hydrogen atoms from the solvent?

Deuterium exchange is a potential issue, particularly for deuterons on heteroatoms (like -OH or -NH) or at acidic/basic sites. For this compound, the deuterium atoms are on carbon atoms, which are generally stable. However, it is crucial to assess the stability of the internal standard under your specific analytical conditions (e.g., pH, temperature, and solvent composition).[3][4]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing a logical approach to problem-solving.

Issue Potential Cause Recommended Solution
High Variability in IS Peak Area Inconsistent addition of IS to samples.Review and optimize the sample preparation workflow to ensure precise and consistent spiking of the IS.
Instability of the IS in the sample matrix or solvent.Perform stability experiments by incubating the IS in the sample matrix and analytical solvents at relevant temperatures and for the expected duration of the analysis.
Instrument variability (e.g., inconsistent injection volume).Perform system suitability tests to check for injection precision and detector stability.
Non-Linear Calibration Curve The IS concentration is significantly different from the analyte concentrations across the curve.Optimize the IS concentration to be closer to the mid-point of the calibration curve.
"Cross-talk" from a high concentration of IS to the analyte channel due to isotopic impurities.Check the isotopic purity of the this compound standard. If significant unlabeled analyte is present, consider a lower IS concentration or a different lot of the standard.[3][5]
Detector saturation due to excessively high IS concentration.Reduce the concentration of the internal standard.
Poor Accuracy at Low Concentrations The IS concentration is too high, causing ion suppression of the analyte.Lower the concentration of the internal standard.
The IS signal is too low, leading to poor integration and high variability.Increase the concentration of the internal standard.
Chromatographic Separation of Analyte and IS "Isotope effect" where the deuterated compound elutes slightly earlier than the non-deuterated analyte in reverse-phase chromatography.[4]If the separation is minor and does not result in differential matrix effects, it may be acceptable. If accuracy is compromised, consider adjusting the chromatographic method (e.g., gradient, temperature) to improve co-elution.[6]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound

Objective: To identify a concentration of this compound that provides a stable and reproducible signal across the entire calibration range without causing detector saturation or ion suppression.

Methodology:

  • Prepare Analyte Calibration Standards: Prepare a series of at least 5-7 calibration standards of unlabeled Tartaric Acid in the appropriate matrix, covering the expected analytical range.

  • Prepare a Range of Internal Standard Spiking Solutions: Prepare 3 to 5 different concentrations of this compound (e.g., low, medium, and high). A good starting point is to have concentrations that are expected to be in the low, middle, and high range of your analyte's concentration.

  • Spike Samples: For each of the IS concentrations, spike a full set of calibration standards and quality control (QC) samples. Include a blank sample (matrix only) and a zero sample (matrix + IS) for each set.

  • Sample Analysis: Process all prepared samples using your established sample preparation method. Analyze the samples using your LC-MS/MS method.

  • Data Evaluation:

    • For each of the three IS concentrations, plot the peak area ratio (analyte peak area / IS peak area) against the analyte concentration.

    • Assess the linearity of each calibration curve by calculating the coefficient of determination (R²). Aim for an R² value ≥ 0.99.

    • Examine the precision of the IS peak area at each concentration level across all calibration standards. The relative standard deviation (%RSD) should ideally be less than 15%.

    • Check the signal-to-noise ratio (S/N) for the IS at the lowest calibration standard. A S/N > 10 is generally desirable.

  • Selection of Optimal Concentration: Choose the this compound concentration that results in the best combination of:

    • Excellent linearity of the calibration curve.

    • A stable and reproducible IS signal across the entire calibration range.

    • Sufficient signal intensity at the lower limit of quantification.

Data Presentation

Table 1: General Guidelines for Acceptable Performance Parameters for Internal Standard Validation

Parameter Acceptance Criteria Rationale
Linearity (R²) ≥ 0.99Ensures a proportional relationship between the analyte/IS ratio and the analyte concentration.
Precision of IS Peak Area (%RSD) < 15%Demonstrates consistent performance of the IS across the analytical run.
Accuracy of QC Samples (%Bias) Within ±15% (±20% at LLOQ)Indicates that the IS is effectively compensating for analytical variability.
Signal-to-Noise Ratio (S/N) at LLOQ > 10Ensures that the IS can be reliably detected and integrated at the lowest concentration of interest.

Visualizations

G Experimental Workflow for Optimizing Internal Standard Concentration cluster_prep Preparation cluster_exp Experimentation cluster_eval Evaluation prep_cal Prepare Analyte Calibration Standards spike Spike Calibration Standards and QCs with each IS Concentration prep_cal->spike prep_is Prepare 3-5 Concentrations of this compound IS prep_is->spike analyze Analyze all Samples by LC-MS/MS spike->analyze eval_linearity Assess Linearity (R²) analyze->eval_linearity eval_precision Evaluate IS Peak Area Precision (%RSD) analyze->eval_precision eval_sn Check S/N at LLOQ analyze->eval_sn decision Optimal Concentration Selected? eval_linearity->decision eval_precision->decision eval_sn->decision select Select Best IS Concentration decision->select Yes re_eval Re-evaluate IS Concentrations decision->re_eval No re_eval->prep_is

Caption: Experimental workflow for optimizing internal standard concentration.

G Troubleshooting Logic for Internal Standard-Related Issues cluster_issues Observed Issues cluster_causes Potential Causes cluster_solutions Solutions start Start: Analytical Issue Observed issue_var High Variability in IS Signal start->issue_var issue_lin Non-linear Calibration Curve start->issue_lin issue_acc Poor Accuracy start->issue_acc cause_spike Inconsistent Spiking issue_var->cause_spike cause_stability IS Instability issue_var->cause_stability cause_conc Suboptimal IS Concentration issue_lin->cause_conc cause_xtalk Isotopic Cross-talk issue_lin->cause_xtalk issue_acc->cause_stability issue_acc->cause_conc cause_sep Chromatographic Separation issue_acc->cause_sep sol_prep Review Sample Prep cause_spike->sol_prep sol_stab Perform Stability Tests cause_stability->sol_stab sol_conc Re-optimize IS Conc. cause_conc->sol_conc sol_purity Check IS Purity cause_xtalk->sol_purity sol_chrom Adjust Chromatography cause_sep->sol_chrom

Caption: Troubleshooting logic for internal standard-related issues.

References

Validation & Comparative

A Comparative Guide to Method Validation: DL-Tartaric Acid-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes is paramount. In the realm of analytical chemistry, particularly for chromatographic techniques like liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard is crucial for achieving reliable and reproducible results. This guide provides a comparative overview of method validation using DL-Tartaric acid-d2 as an internal standard, juxtaposed with alternative standards, supported by experimental data from published studies.

Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry. By incorporating isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), these standards are chemically identical to the analyte of interest but possess a different mass-to-charge ratio (m/z). This allows for their distinct detection by the mass spectrometer while ensuring they behave similarly to the analyte during sample preparation, chromatography, and ionization, thereby effectively compensating for variations in the analytical process. This compound, a deuterium-labeled analog of tartaric acid, serves this purpose in the analysis of its unlabeled counterpart.

Performance Comparison of Internal Standards

The selection of an appropriate internal standard is a critical step in method development. While this compound is a suitable choice, other isotopically labeled analogs, such as ¹³C₄-tartaric acid, or structurally similar compounds can also be employed. The following table summarizes the performance characteristics of an LC-MS/MS method for tartaric acid analysis, highlighting the typical performance achievable with the use of an isotope-labeled internal standard.

Performance ParameterMethod using Isotope-Labeled Internal Standard (e.g., ¹³C₄-Tartaric Acid)Method without Internal Standard (HPLC-UV)
Linearity (r²) > 0.995[1]> 0.999
Limit of Detection (LOD) < 0.1 µg/mL[1]0.01 g/L
Limit of Quantification (LOQ) Typically 3x LOD0.03 g/L
Precision (%RSD or %CV) < 5%[1]< 2.0%
Accuracy (% Recovery) 90–110%[1]100.83%–101.54%

Note: The data for the isotope-labeled internal standard method is based on a high-precision LC-MS/MS analysis.[1] The data for the HPLC-UV method represents a validated method for tartaric acid in a pharmaceutical formulation.

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing analytical methods. Below are representative protocols for the analysis of tartaric acid using LC-MS/MS with an internal standard and a more traditional HPLC-UV method.

Protocol 1: LC-MS/MS Analysis of Tartaric Acid with an Isotope-Labeled Internal Standard

This protocol is representative of a high-sensitivity method for the quantification of tartaric acid in complex matrices like wine or fruit juice.

1. Sample Preparation:

  • To 1 mL of the sample (e.g., wine, diluted fruit juice), add a known concentration of the internal standard solution (e.g., this compound or ¹³C₄-tartaric acid).

  • Vortex the sample to ensure homogeneity.

  • Centrifuge the sample to pellet any particulates.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UPLC) system.

  • Column: A suitable column for the retention of polar organic acids, such as a mixed-mode or reversed-phase C18 column.

  • Mobile Phase: A gradient elution using water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid to improve ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for both tartaric acid and the internal standard.

3. Data Analysis:

  • A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the calibration standards.

  • The concentration of tartaric acid in the samples is then determined from this calibration curve.

Protocol 2: HPLC-UV Analysis of Tartaric Acid

This protocol is suitable for the quantification of tartaric acid in less complex matrices, such as pharmaceutical formulations.

1. Sample Preparation:

  • Accurately weigh a portion of the sample and dissolve it in a suitable diluent (e.g., the mobile phase).

  • Dilute the sample solution to a concentration within the linear range of the method.

  • Filter the final solution through a 0.45 µm filter before injection.

2. HPLC Instrumentation and Conditions:

  • Liquid Chromatograph: A standard HPLC system with a UV/Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase, for example, 0.01 M Potassium Dihydrogen Phosphate with the pH adjusted to 2.6 with orthophosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

3. Data Analysis:

  • A calibration curve is generated by plotting the peak area of the analyte against the known concentrations of the calibration standards.

  • The concentration of tartaric acid in the samples is calculated from the calibration curve.

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the experimental workflows.

experimental_workflow_lcms cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Add_IS Add Internal Standard (this compound) Sample->Add_IS Vortex Vortex Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Filter Filter Centrifuge->Filter LC LC Separation Filter->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantification Calibration->Quantification

LC-MS/MS workflow with internal standard.

experimental_workflow_hplcuv cluster_prep_uv Sample Preparation cluster_analysis_uv HPLC-UV Analysis cluster_data_uv Data Processing Sample_UV Sample Dissolve Dissolve in Diluent Sample_UV->Dissolve Dilute Dilute Dissolve->Dilute Filter_UV Filter Dilute->Filter_UV HPLC HPLC Separation Filter_UV->HPLC UV_Detect UV Detection HPLC->UV_Detect Integration_UV Peak Area Integration UV_Detect->Integration_UV Calibration_UV Calibration Curve Integration_UV->Calibration_UV Quantification_UV Quantification Calibration_UV->Quantification_UV

HPLC-UV workflow without internal standard.

References

A Comparative Guide to DL-Tartaric Acid-d2 and 13C-Labeled Tartaric Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern research, particularly within drug development and metabolomics, stable isotope-labeled compounds are indispensable tools. Among these, deuterium-labeled and carbon-13-labeled tartaric acid serve distinct yet crucial roles as tracers and internal standards. This guide provides an objective comparison of DL-Tartaric acid-d2 and 13C-labeled tartaric acid, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals in selecting the appropriate isotopologue for their analytical needs.

Core Comparison: Performance and Applications

The primary distinction between this compound and 13C-labeled tartaric acid lies in their application and performance in analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] 13C-labeled tartaric acid is the gold standard for metabolic flux analysis and as an internal standard in quantitative bioanalysis due to its chemical and isotopic stability.[2] this compound, while more economical to synthesize, presents certain analytical challenges but remains a viable option for specific applications.[3]

Key Performance Differences:

  • Chromatographic Co-elution: 13C-labeled standards exhibit near-perfect co-elution with the unlabeled analyte, which is critical for accurate quantification in liquid chromatography-mass spectrometry (LC-MS).[2] In contrast, deuterium-labeled compounds often elute slightly earlier than their non-deuterated counterparts due to the kinetic isotope effect, which can compromise accuracy if matrix effects are variable.[2][4]

  • Isotopic Stability: The carbon-13 label is chemically stable and does not exchange with solvents or other molecules.[5][6] Deuterium (B1214612) atoms, particularly on acidic or polar groups, can be susceptible to exchange with protium (B1232500) (hydrogen) in the solution, potentially leading to a loss of the isotopic label and inaccurate quantification.[4][5]

  • Matrix Effect Correction: Due to identical elution profiles, 13C-labeled standards are superior for correcting matrix effects in complex biological samples.[2] The chromatographic shift of deuterated standards can lead to differential ion suppression or enhancement, reducing their effectiveness in compensating for matrix-induced signal variations.[2]

  • Metabolic and Pharmacokinetic Studies: Deuteration can alter the metabolic rate and pharmacokinetic profile of a compound due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolism.[3][7] 13C-labeling does not significantly alter the rate of metabolic reactions, making it ideal for tracing the carbon skeleton of molecules through metabolic pathways.[3]

Quantitative Data Summary

The following table summarizes the key performance differences based on available experimental data and established principles of isotopic labeling.

FeatureThis compound13C-Labeled Tartaric AcidRationale & Supporting Data
Primary Application Internal standard for quantitative analysis (NMR, GC-MS, LC-MS).[8]Metabolic tracer for flux analysis; "Gold standard" internal standard.[2][9]13C-labeling allows for the direct tracing of the carbon backbone in metabolic pathways.[10] Deuterium labeling is primarily used to create a mass shift for quantification.
Chromatographic Behavior Prone to retention time shifts (typically elutes earlier) relative to the unlabeled analyte.[2]Co-elutes almost perfectly with the unlabeled analyte.[2]The difference in physicochemical properties between hydrogen and deuterium causes the shift. The larger mass of 13C has a negligible effect on retention time.[5]
Isotopic Stability Lower stability; risk of D-H exchange with protic solvents or in the gas phase.[5]High stability; the 13C label is chemically inert and does not exchange.[5]Deuterium on exchangeable sites (like hydroxyl groups in tartaric acid) can be lost. 13C is integrated into the stable carbon skeleton.[4]
Accuracy & Precision (as Internal Standard) Can lead to inaccuracies, with some studies reporting errors as high as 40% due to poor retention time matching.[2][4]Demonstrates superior accuracy and precision. Comparative studies show a mean bias closer to 100% with lower standard deviation.[2]Co-elution ensures that the internal standard and analyte experience the same matrix effects, leading to more reliable correction.
Correction for Matrix Effects Less effective due to chromatographic separation from the analyte.[2]Excellent at correcting for matrix effects due to identical elution profiles.[2]For accurate correction, the internal standard must behave identically to the analyte during ionization, which is best achieved with co-elution.
Kinetic Isotope Effect (KIE) Significant. The C-D bond is stronger than the C-H bond, which can slow down metabolic reactions.[3]Negligible. The rate of a 12C reaction is only slightly faster than a 13C reaction.[6]The larger relative mass difference between D and H results in a more pronounced KIE, which can be a tool for studying reaction mechanisms but a confounder in tracing studies.[10]
Synthesis & Cost Generally less expensive and synthetically more straightforward to produce.[3][10]Typically more expensive due to the higher cost of 13C-labeled starting materials and more complex synthesis routes.[3]Deuterium can often be introduced via exchange reactions, while 13C-labeling requires building the molecule from a labeled precursor.[3]

Experimental Protocols and Methodologies

Protocol 1: Using this compound as an Internal Standard for Quantification by LC-MS/MS

This protocol outlines the use of this compound for the quantification of endogenous tartaric acid in a biological matrix (e.g., plasma or urine) via isotope dilution mass spectrometry.

1. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of unlabeled DL-Tartaric acid in a suitable solvent (e.g., methanol/water).
  • Prepare a 1 mg/mL stock solution of this compound.
  • From the stock solutions, prepare a series of calibration standards containing a fixed concentration of this compound and varying concentrations of unlabeled DL-Tartaric acid.
  • Prepare a working internal standard solution of this compound.

2. Sample Preparation:

  • Thaw biological samples (e.g., 100 µL of plasma) on ice.
  • Add the working internal standard solution of this compound to each sample, calibrator, and quality control sample.
  • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile).
  • Vortex and centrifuge the samples to pellet the precipitated proteins.
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Inject the reconstituted samples onto an appropriate LC column (e.g., a reversed-phase C18 column).
  • Use a gradient elution with suitable mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
  • Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) in negative ion mode.
  • Monitor the specific precursor-to-product ion transitions for both unlabeled tartaric acid and this compound.

4. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.
  • Calculate the peak area ratio of the analyte to the internal standard.
  • Construct a calibration curve by plotting the peak area ratio against the concentration of the unlabeled tartaric acid standards.
  • Determine the concentration of tartaric acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: 13C-Labeled Tartaric Acid for Metabolic Flux Analysis

This protocol provides a general workflow for using 13C-labeled tartaric acid to trace its metabolic fate within a cellular system.

1. Experimental Design:

  • Select the appropriate 13C-labeled tartaric acid isotopologue based on the metabolic pathway of interest.
  • Determine the optimal labeling duration to achieve isotopic steady-state or to capture dynamic changes in metabolism.
  • Include control groups with unlabeled tartaric acid.

2. Cell Culture and Labeling:

  • Culture cells to the desired confluency.
  • Replace the normal culture medium with a medium containing the 13C-labeled tartaric acid at a defined concentration.
  • Incubate the cells for the predetermined labeling period.

3. Metabolite Quenching and Extraction:

  • Rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold saline.
  • Add a cold extraction solvent (e.g., 80% methanol) to the cells and scrape them.
  • Collect the cell lysate and centrifuge to pellet cell debris.
  • Transfer the supernatant containing the extracted metabolites to a new tube.

4. Sample Analysis by Mass Spectrometry:

  • Analyze the metabolite extracts using high-resolution LC-MS or GC-MS.
  • Acquire data in full scan mode to detect all isotopologues of tartaric acid and its downstream metabolites.
  • The mass shift corresponding to the incorporation of 13C atoms will be observed.

5. Data Analysis and Flux Estimation:

  • Correct the raw mass spectrometry data for the natural abundance of 13C.
  • Determine the mass isotopomer distributions (MIDs) for tartaric acid and its metabolites.
  • Use metabolic flux analysis software to fit the measured MIDs to a metabolic network model.
  • Calculate the relative or absolute fluxes through the relevant metabolic pathways.

Visualizing Workflows and Pathways

The following diagrams, created using Graphviz, illustrate the experimental workflows and a relevant signaling pathway involving tartaric acid.

Experimental Workflow for Isotope Dilution Mass Spectrometry cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Extract Supernatant Extraction & Drying Precipitate->Extract Reconstitute Reconstitution Extract->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Area Integration MS_Detection->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Calibration Generate Calibration Curve Ratio->Calibration Quantification Quantify Analyte Concentration Calibration->Quantification

Workflow for quantification using this compound.

Workflow for 13C Metabolic Flux Analysis cluster_exp Experiment cluster_analysis Analysis cluster_modeling Modeling Culture Cell Culture Labeling Introduce 13C-Labeled Tartaric Acid Culture->Labeling Quench Quench Metabolism Labeling->Quench Extract Metabolite Extraction Quench->Extract MS_Analysis LC-MS or GC-MS Analysis Extract->MS_Analysis MID_Determination Determine Mass Isotopomer Distributions MS_Analysis->MID_Determination Flux_Estimation Flux Estimation using Software MID_Determination->Flux_Estimation Interpretation Biological Interpretation Flux_Estimation->Interpretation Tartaric Acid and the AMPK Signaling Pathway TA Tartaric Acid AMPK AMPK Activation TA->AMPK activates Lipid_Metabolism Improved Lipid Metabolism AMPK->Lipid_Metabolism Inflammation Reduced Inflammation AMPK->Inflammation Fibrosis Reduced Fibrosis AMPK->Fibrosis NAFLD Amelioration of Non-Alcoholic Fatty Liver Disease (NAFLD) Lipid_Metabolism->NAFLD Inflammation->NAFLD Fibrosis->NAFLD

References

A Comparative Guide to the Quantification of DL-Tartaric Acid: Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for the accurate and precise quantification of tartaric acid, with a special focus on the use of DL-Tartaric acid-d2 as an internal standard. The selection of an appropriate analytical method is critical for obtaining reliable and reproducible data in research, quality control, and drug development. This document presents a comparative analysis of High-Performance Liquid Chromatography with Ultraviolet-Visible detection (HPLC-UV/Vis) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), including the use of isotope dilution.

Data Presentation: A Comparative Summary of Method Performance

The choice of analytical technique for tartaric acid quantification depends on the specific requirements of the study, such as sensitivity, selectivity, and the complexity of the sample matrix. The use of a deuterated internal standard like this compound in LC-MS/MS methods significantly enhances accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

ParameterLC-MS/MS with this compound (Isotope Dilution)HPLC-UV/VisColorimetric Assay
Principle Separation by liquid chromatography followed by highly selective and sensitive detection based on the mass-to-charge ratio of the analyte and its deuterated internal standard.Separation based on polarity using a stationary phase, followed by detection of UV absorbance of the carboxyl group.Formation of a colored complex between tartaric acid and a reagent (e.g., vanadate), with the absorbance measured spectrophotometrically.
Linearity (r²) >0.995[1]>0.999[2]Good linearity over a defined range.
Limit of Detection (LOD) As low as 0.1 µg/mL[3]~0.01 g/L (~10 µg/mL)[2][4]~108 mg/L (~108 µg/mL)[5]
Limit of Quantification (LOQ) Typically slightly higher than LOD.~0.03 g/L (~30 µg/mL)[2][4]Not explicitly stated.
Accuracy (% Recovery) >95%[3]100.83%–101.54%[6]Generally good for specific matrices.
Precision (%RSD or %CV) <5%[3]<2.0%[2]Repeatability of +/- 1% has been reported[7]
Selectivity Excellent, high specificity due to mass-based detection.Good, but may be susceptible to interference from co-eluting compounds with similar UV absorbance.Can be prone to interference from other compounds in the sample that may react with the colorimetric reagent.
Sample Preparation May require protein precipitation and filtration.Simple dilution and filtration are often sufficient.[2]May require dilution and, for colored samples, a decolorization step.
Cost & Complexity Higher initial investment and operational complexity.Lower cost, simpler instrumentation and operation.Generally low cost and simple to perform.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical experimental workflows for the quantification of tartaric acid using different analytical techniques.

Fig. 1: General Workflow for Tartaric Acid Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (e.g., wine, pharmaceutical formulation) InternalStandard Addition of Internal Standard (e.g., this compound for LC-MS/MS) Sample->InternalStandard Isotope Dilution Methods Extraction Extraction / Dilution Sample->Extraction Other Methods InternalStandard->Extraction Filtration Filtration / Centrifugation Extraction->Filtration LCMS LC-MS/MS Analysis Filtration->LCMS HPLC HPLC-UV Analysis Filtration->HPLC Colorimetric Colorimetric Assay Filtration->Colorimetric Quantification Quantification (based on calibration curve) LCMS->Quantification HPLC->Quantification Colorimetric->Quantification Results Results Reporting Quantification->Results

Caption: A generalized workflow for the analysis of tartaric acid.

Fig. 2: Decision Tree for Method Selection Start Start: Tartaric Acid Quantification HighSensitivity High Sensitivity & Selectivity Required? Start->HighSensitivity ComplexMatrix Complex Sample Matrix? HighSensitivity->ComplexMatrix No LCMS LC-MS/MS with This compound HighSensitivity->LCMS Yes ComplexMatrix->LCMS Yes SimpleMatrix Simple & Clear Matrix? ComplexMatrix->SimpleMatrix No HPLC HPLC-UV Colorimetric Colorimetric Assay SimpleMatrix->HPLC Yes SimpleMatrix->Colorimetric No (for rapid screening)

References

Navigating the Nuances of Bioanalysis: A Comparative Guide to the Cross-Validation of Analytical Methods with Different Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is the bedrock of conclusive findings and regulatory success. When employing liquid chromatography-mass spectrometry (LC-MS/MS), the use of deuterated internal standards is a cornerstone for achieving accurate and precise quantification of analytes in complex biological matrices.[1] However, the seemingly subtle choice between different deuterated analogues of an analyte can introduce unexpected variability, necessitating a rigorous cross-validation process to ensure data consistency and reliability.[1]

This guide provides an objective comparison of analytical methods utilizing different deuterated standards, supported by experimental data from two case studies: the quantification of testosterone (B1683101) and busulfan (B1668071). Detailed methodologies for the key experiments are provided to equip researchers with the knowledge to navigate the nuances of cross-validation, thereby ensuring the robustness of their bioanalytical assays.

The Gold Standard and the Isotope Effect: Why Cross-Validation is Critical

Deuterated internal standards are widely considered the "gold standard" in quantitative bioanalysis because their physicochemical properties are nearly identical to the analyte of interest.[1] This similarity allows them to effectively compensate for variations during sample preparation, chromatography, and ionization.[1] An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, leading to a consistent analyte-to-internal standard peak area ratio.[1]

Despite these advantages, the number and position of deuterium (B1214612) atoms on the molecule can lead to slight differences in chromatographic retention times and extraction recoveries.[1] This phenomenon, known as the "isotope effect," can potentially impact the accuracy and precision of the analytical method.[1] Therefore, when changing the deuterated internal standard used in a validated method, a thorough cross-validation is imperative to demonstrate that the results remain comparable and reliable.[1]

Data Presentation: Comparative Analysis of Deuterated Internal Standards

The selection of an appropriate deuterated internal standard can have a significant impact on the quantitative results. The following tables summarize the performance of different internal standards in the bioanalysis of testosterone and compare the performance of a deuterated internal standard for busulfan analysis against a non-deuterated alternative.

Case Study 1: Testosterone

A study by Owen et al. investigated the impact of three different internal standards on the quantification of testosterone by LC-MS/MS: testosterone-d2, testosterone-d5, and ¹³C₃-testosterone.[2][3] The method using the testosterone-d2 internal standard was considered the reference method. The results demonstrated that the choice of internal standard can lead to significant biases in the measured concentrations.[2][3]

Table 1: Comparison of Different Internal Standards for Testosterone Quantification [2][3]

Internal StandardMean Concentration (nmol/L)Passing-Bablok Regression Equation (vs. Testosterone-d2)
Testosterone-d2Reference-
Testosterone-d5Lower than Testosterone-d2y = 0.86x + 0.04
¹³C₃-TestosteroneLower than Testosterone-d2, but closer to referencey = 0.90x + 0.02

Data adapted from Owen et al.[2][3]

Case Study 2: Busulfan

A study by De Gregori et al. compared a validated HPLC-UV method using a non-deuterated internal standard (1,6-bis(methanesulfonyloxy)hexane) with a newer HPLC-MS/MS method employing a deuterated internal standard (busulfan-d8) for the therapeutic drug monitoring of busulfan.[2] The study highlighted the excellent agreement between the two methods, demonstrating the robustness of the deuterated internal standard in a clinical setting.[2]

Table 2: Performance Comparison of Analytical Methods for Busulfan Quantification [2]

ParameterHPLC-MS/MS with Busulfan-d8 (B562967)HPLC-UV with Non-Deuterated IS
Lower Limit of Quantification (LLOQ)31 ng/mL66 ng/mL
Calibration Range31 - 2,000 ng/mL66 - 5,280 ng/mL
Concordance Correlation Coefficient (vs. HPLC-UV)0.868 (Excellent Agreement)-
Precision (Pearson's r)0.872Not Reported
Accuracy (Bias Correction Factor)0.996Not Reported

Data adapted from De Gregori et al.[2]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for reproducible and reliable bioanalytical results. The following protocols outline the key steps for the cross-validation of analytical methods with different deuterated standards, based on the testosterone and busulfan case studies.

General Cross-Validation Workflow

A systematic approach is essential when introducing a new deuterated internal standard into a validated analytical method.

cluster_prep Preparation cluster_analysis Sample Analysis cluster_data Data Evaluation prep_analyte Prepare Analyte Stock Solution prep_cal_qc Prepare Calibration Standards & QCs prep_analyte->prep_cal_qc prep_is1 Prepare Original IS Stock Solution prep_is1->prep_cal_qc prep_is2 Prepare New IS Stock Solution prep_is2->prep_cal_qc analysis_setA Analyze Set A with Original IS prep_cal_qc->analysis_setA analysis_setB Analyze Set B with New IS prep_cal_qc->analysis_setB cal_curve Construct Calibration Curves analysis_setA->cal_curve analysis_setB->cal_curve quantify Quantify QC Samples cal_curve->quantify compare Compare Results & Assess Bias quantify->compare

Cross-validation workflow for different deuterated standards.
Case Study 1: Testosterone Analysis Protocol

This protocol is based on the methodology described by Owen et al.[2][3]

1. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of testosterone and each internal standard (testosterone-d2, testosterone-d5, and ¹³C₃-testosterone) in methanol (B129727).

  • Prepare working solutions of the internal standards by diluting the stock solutions.

2. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of serum, calibrators, or quality control samples, add 10 µL of the respective internal standard working solution. Prepare samples in triplicate for each internal standard.

  • Add 0.5 mL of diethyl ether and vortex mix.

  • Transfer the ether layer to a 96-deep well plate and evaporate to dryness.

  • Reconstitute the dried extract with 100 µL of 50% mobile phase.

3. LC-MS/MS Analysis:

  • LC System: Waters Acquity UPLC system.[2][3]

  • Mass Spectrometer: Waters Quattro Premier tandem mass spectrometer.[2][3]

  • Chromatographic Column: A suitable reversed-phase column.

  • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., methanol with 0.1% formic acid).

  • Detection: Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for testosterone and each internal standard.

4. Data Analysis and Comparison:

  • Construct separate calibration curves for each internal standard by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

  • Quantify the testosterone concentration in quality control and unknown samples using each calibration curve.

  • Compare the results obtained with each internal standard using statistical methods such as Passing-Bablok regression analysis to assess for any bias.[3]

Case Study 2: Busulfan Analysis Protocol (using Busulfan-d8)

This protocol is a representative example based on methodologies for busulfan analysis using a deuterated internal standard.[2][4][5][6]

1. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of busulfan and the busulfan-d8 internal standard in acetonitrile (B52724) or methanol.[4][6]

  • Prepare a working solution of the busulfan-d8 internal standard at a fixed concentration.[4]

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, standard, or quality control sample, add 100 µL of the internal standard working solution (e.g., 0.1 mg/L busulfan-d8 in acetonitrile).[4]

  • Add a protein precipitation agent (e.g., 600 µL of acetonitrile).[4]

  • Vortex mix for 1 minute and centrifuge at 10,000 x g for 6 minutes.[4]

  • Inject a small volume (e.g., 2 µL) of the supernatant into the LC-MS/MS system.[4]

3. LC-MS/MS Analysis:

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm).[6]

  • Mobile Phase: An isocratic or gradient elution with a mobile phase such as acetonitrile and 10mM ammonium (B1175870) formate (B1220265) buffer (80:20 v/v).[6]

  • Flow Rate: 0.5 mL/min.[6]

  • Detection: Multiple Reaction Monitoring (MRM) mode. Monitor the transitions for busulfan (e.g., m/z 264.1 → 151.1) and busulfan-d8 (e.g., m/z 272.1 → 159.1).[6]

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of busulfan to busulfan-d8 against the known concentrations of the calibration standards.

  • Determine the concentration of busulfan in the quality control and unknown samples from the calibration curve.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Deuterated IS plasma->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate ratio Calculate Peak Area Ratio integrate->ratio quantify Quantify Analyte ratio->quantify

General experimental workflow for bioanalysis.

Conclusion: Ensuring Data Integrity Through Rigorous Validation

The cross-validation of analytical methods with different deuterated internal standards is a critical exercise in developing and validating robust bioanalytical methods. As the presented data indicates, the choice of internal standard can significantly affect the accuracy and precision of a quantitative assay. While deuterated standards are superior to structural analogs and analysis without an internal standard, the degree and position of deuteration can introduce subtle chromatographic and mass spectrometric differences that may impact results. Therefore, a thorough evaluation and comparison of different deuterated standards, following detailed and consistent experimental protocols, is highly recommended to ensure the highest quality of bioanalytical data in drug development and research.

References

Kinetic Isotope Effect of DL-Tartaric Acid-d2 in Enzymatic Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This comparison focuses on the primary deuterium (B1214612) and ¹³C kinetic isotope effects on the oxidative decarboxylation of D-malate, highlighting the mechanistic insights that can be gleaned from such studies. The guide will be of interest to researchers investigating enzyme mechanisms, particularly those involving dehydrogenases and decarboxylases, as well as to professionals in drug development exploring the use of deuterium substitution to modulate metabolic pathways.

Comparative Analysis of Kinetic Isotope Effects

The following table summarizes the primary deuterium (D) and carbon-13 (¹³C) kinetic isotope effects on the V/K for D-malate in the reaction catalyzed by tartrate dehydrogenase. The study compared the effects using two different dinucleotide co-substrates, NAD⁺ and thioNAD⁺. The kinetic isotope effect (KIE) is expressed as the ratio of the reaction rate of the lighter isotope (kL) to that of the heavier isotope (kH).

Substrate/ConditionPrimary D-KIE on V/KmalatePrimary ¹³C-KIE on V/Kmalate (Protiated Substrate)Primary ¹³C-KIE on V/Kmalate (Deuterated Substrate)
D-Malate with NAD⁺ 1.41 ± 0.051.0096 ± 0.00051.0078 ± 0.0005
D-Malate with thioNAD⁺ Not Reported1.0053 ± 0.00051.0009 ± 0.0005

Data sourced from Karsten, W. E., & Cook, P. F. (2002). Multiple isotope effects as a probe of the tartrate dehydrogenase-catalyzed oxidative decarboxylation of D-malate. Nukleonika, 47(Supplement 1), S13-S15.

Experimental Protocols

The following methodologies are based on the procedures referenced in the primary study, providing a framework for similar kinetic isotope effect experiments.

Enzyme Purification (Tartrate Dehydrogenase)

The purification of tartrate dehydrogenase from Pseudomonas putida expressing the enzyme was conducted as described by Serfozo and Tipton (1995). The general steps are outlined below:

  • Cell Lysis: Bacterial cells are harvested and resuspended in a suitable buffer (e.g., triethanolamine (B1662121) buffer) and lysed by sonication.

  • Centrifugation: The cell lysate is centrifuged to remove cell debris and obtain a crude cell extract.

  • Affinity Chromatography: The crude extract is subjected to affinity chromatography, for example, using a Blue A-agarose column. This step is effective for purifying NAD⁺-dependent dehydrogenases.

  • Elution: The enzyme is eluted from the column using a suitable gradient, yielding a protein solution of high purity (typically 85-90% as reported in the study).

Kinetic Isotope Effect Measurements

The determination of primary deuterium and ¹³C kinetic isotope effects was performed using the competitive method as detailed by Karsten and Cook (1994). This method involves the following key steps:

  • Reaction Setup: The enzymatic reaction is initiated by adding the enzyme to a reaction mixture containing the substrate (e.g., D-malate), the dinucleotide co-substrate (NAD⁺ or thioNAD⁺), a divalent cation (e.g., Mg²⁺), and a suitable buffer to maintain a constant pH.

  • Competitive Reaction: For the ¹³C-KIE with a deuterated substrate, the reaction is run with a mixture of unlabeled D-malate and [4-¹³C]D-malate, along with D-malate-2-d.

  • Reaction Quenching: The reaction is allowed to proceed to a specific percentage of completion (e.g., 10-20%) and then quenched, typically by adding acid.

  • Product Isolation and Analysis: The product of the reaction (pyruvate) is isolated. For ¹³C-KIE measurements, the pyruvate (B1213749) is decarboxylated to acetaldehyde, and the isotopic ratio of the starting material and the product is determined using isotope ratio mass spectrometry.

  • Calculation of KIE: The kinetic isotope effect is calculated from the change in the isotopic ratio of the substrate at the beginning and end of the reaction, and the fraction of the reaction completion.

Visualization of the Enzymatic Reaction and Experimental Logic

The following diagrams illustrate the enzymatic pathway of tartrate dehydrogenase and the logical workflow for determining the kinetic isotope effect.

Enzymatic_Pathway cluster_enzyme Tartrate Dehydrogenase Catalyzed Reaction D_Malate D-Malate Oxaloacetate Oxaloacetate (Enzyme-bound intermediate) D_Malate->Oxaloacetate Oxidation Pyruvate Pyruvate Oxaloacetate->Pyruvate Decarboxylation CO2 CO₂ NAD NAD⁺ NADH NADH + H⁺ NAD->NADH Reduction KIE_Workflow cluster_workflow Kinetic Isotope Effect Determination Workflow Start Prepare Reaction Mixture (Substrate, Enzyme, Cofactor) Run_Reaction Initiate and run reaction to partial completion Start->Run_Reaction Quench Quench Reaction Run_Reaction->Quench Isolate Isolate Substrate and Product Quench->Isolate Analyze Isotope Ratio Mass Spectrometry Isolate->Analyze Calculate Calculate KIE Analyze->Calculate

The Gold Standard in Bioanalysis: A Comparative Guide to Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative bioanalysis, particularly within liquid chromatography-mass spectrometry (LC-MS), the pursuit of accurate and reproducible data is paramount for researchers, scientists, and drug development professionals. The choice of an appropriate internal standard (IS) is a critical decision that significantly influences the quality of bioanalytical data. Among the available options, deuterated internal standards, a type of stable isotope-labeled internal standard (SIL-IS), have emerged as the gold standard.[1][2][3] This guide provides an objective comparison of deuterated standards against their alternatives, supported by experimental data, to illuminate their superior performance in mitigating analytical variability.

Mitigating Analytical Variability: The Core Advantage

An internal standard is a compound of known concentration added to samples to correct for variations that can occur during sample preparation and analysis.[1] The ideal IS should mimic the physicochemical properties of the analyte as closely as possible to ensure it is affected by these variables in the same manner.[4] Deuterated standards are chemically identical to the analyte of interest, with the only difference being the replacement of one or more hydrogen atoms with deuterium.[1] This subtle mass difference allows for their distinction by the mass spectrometer while ensuring they co-elute with the analyte, thereby providing superior compensation for:

  • Matrix Effects: Ion suppression or enhancement caused by co-eluting components from the biological matrix is a major challenge in bioanalysis.[5][6] Deuterated standards, due to their near-identical chromatographic behavior to the analyte, experience the same matrix effects, leading to more accurate quantification.[7][8]

  • Extraction Recovery: Losses during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction can introduce significant variability.[4][9] The chemical similarity of deuterated standards ensures they mirror the extraction efficiency of the analyte.

  • Instrumental Variability: Fluctuations in injection volume and instrument response can affect the precision of the analysis.[4] By normalizing the analyte's signal to that of the co-eluting deuterated standard, these variations are effectively canceled out.

Performance Comparison: Deuterated vs. Non-Deuterated Standards

The superiority of deuterated internal standards over alternatives, such as structural analogs, is well-documented. Structural analogs are compounds with a similar but not identical chemical structure to the analyte. While they can offer some correction, their different physicochemical properties can lead to dissimilar behavior during analysis, compromising data accuracy.

Below is a summary of quantitative data from comparative studies highlighting the enhanced performance of deuterated standards.

AnalyteInternal Standard TypeValidation ParameterPerformance DataReference
SirolimusDeuterated (d3-Sirolimus)Inter-assay Imprecision (CV%)2.7% - 5.7%[2]
Analog (Desmethoxyrapamycin)7.6% - 9.7%[2]
Kahalalide FStable Isotope Labeled (SIL)Precision (Variance)Significantly lower (p=0.02)[2]
Analog (Butyric acid analogue)-[2]
Stable Isotope Labeled (SIL)Accuracy (Mean Bias)100.3%[2]
Analog (Butyric acid analogue)96.8%[2]
MemantineDeuterated (Memantine-d6)Lower Limit of Quantification (LLOQ)50 pg/mL[3]
Non-deuterated IS100 pg/mL[3]
TamoxifenDeuterated (tamoxifen-d5)Inter-day Precision (CV%)2.1% - 4.5%[10]
Non-deuterated IS5.8% - 12.3%[10]
Deuterated (tamoxifen-d5)Inter-day Accuracy (% Bias)-3.2% to 2.8%[10]
Non-deuterated IS-8.9% to 10.5%[10]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to a successful bioanalytical method. Below are methodologies for key experiments to evaluate the performance of a deuterated internal standard.

Protocol 1: Assessment of Matrix Effects

Objective: To evaluate and compare the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects.

Methodology:

  • Sample Preparation:

    • Set 1 (Neat Solution): Prepare a solution of the analyte and the deuterated internal standard in a neat solvent (e.g., mobile phase) at a concentration representing the middle of the calibration curve range.

    • Set 2 (Matrix Post-Spike): Obtain at least six different lots of the blank biological matrix. After extracting the blank matrix using the intended sample preparation method, spike the extracts with the analyte and the deuterated internal standard at the same concentrations as in Set 1.

    • Set 3 (Analog IS - Neat Solution): Prepare a solution of the analyte and the non-deuterated (analog) internal standard in a neat solvent at the same analyte concentration as in Set 1.

    • Set 4 (Analog IS - Matrix Post-Spike): After extracting the same six lots of blank matrix, spike the extracts with the analyte and the non-deuterated internal standard at the same concentrations as in Set 3.

  • Analysis: Analyze all prepared samples via LC-MS/MS.

  • Data Evaluation:

    • Calculate the Matrix Factor (MF) for the analyte in each of the six matrix lots for both the deuterated and non-deuterated IS experiments:

      • MF = (Peak Area of Analyte in Set 2 or 4) / (Peak Area of Analyte in Set 1 or 3)

    • Calculate the IS-normalized MF:

      • IS-normalized MF = (Analyte Peak Area Ratio to IS in Set 2 or 4) / (Analyte Peak Area Ratio to IS in Set 1 or 3)

    • The coefficient of variation (CV%) of the IS-normalized MF across the different matrix lots should be ≤15%. A lower CV indicates better compensation for matrix effects.

Protocol 2: Evaluation of Selectivity

Objective: To ensure that endogenous components in the biological matrix do not interfere with the detection of the analyte or the deuterated internal standard.

Methodology:

  • Sample Preparation:

    • Obtain at least six different sources of the blank biological matrix from individual donors.

    • Prepare a blank sample from each source.

    • Prepare a sample from each blank source spiked only with the deuterated internal standard at its working concentration.

    • Prepare a sample spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the deuterated internal standard.

  • Analysis: Analyze all prepared samples by LC-MS/MS.

  • Data Evaluation:

    • In the blank samples, any interfering peaks at the retention time of the analyte should be less than 20% of the analyte response at the LLOQ.

    • Any interfering peaks at the retention time of the deuterated internal standard should be less than 5% of its response.

Visualizing the Rationale and Workflow

Diagrams can effectively illustrate the logical relationships and workflows in bioanalysis.

G cluster_0 Bioanalytical Challenges cluster_1 Internal Standard (IS) Function cluster_2 Outcome Matrix Matrix Effects (Ion Suppression/Enhancement) Correction Normalization of Analyte Signal Matrix->Correction Extraction Variable Extraction Recovery Extraction->Correction Instrument Instrumental Variability Instrument->Correction Deuterated_IS Deuterated IS (Co-elutes with Analyte) Deuterated_IS->Correction Provides Stable Reference Result Accurate & Precise Quantification Correction->Result

Caption: Rationale for using a deuterated internal standard.

G start Start: Sample Aliquot add_is Add Deuterated Internal Standard start->add_is prep Sample Preparation (e.g., Protein Precipitation) add_is->prep analysis LC-MS/MS Analysis prep->analysis data Data Processing: Peak Area Ratio (Analyte/IS) analysis->data quant Quantification (vs. Calibration Curve) data->quant end End: Final Concentration quant->end

Caption: General experimental workflow for bioanalysis.

Conclusion

The selection of an internal standard is a foundational element in the development of robust and reliable quantitative bioanalytical methods. The evidence strongly supports the use of deuterated internal standards as the superior choice for correcting analytical variability. Their ability to closely mimic the behavior of the analyte throughout the analytical process, particularly in compensating for matrix effects, leads to unparalleled accuracy and precision. By adhering to rigorous experimental protocols and understanding the principles behind their application, researchers can leverage the power of deuterated standards to ensure the integrity and validity of their bioanalytical data, ultimately contributing to the advancement of drug development and scientific research.

References

A Comparative Guide to L-Tartaric Acid and DL-Tartaric Acid in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the selection of appropriate excipients and resolving agents is paramount to ensuring the safety, efficacy, and stability of the final drug product. Tartaric acid, a dicarboxylic acid, is a versatile compound utilized in various pharmaceutical applications. It exists in different stereoisomeric forms, with L-tartaric acid and DL-tartaric acid being of significant interest. This guide provides a comprehensive comparison of these two forms, supported by experimental data and protocols, to aid researchers in making informed decisions for their formulation and synthesis needs.

Physicochemical Properties: A Tale of Two Isomers

L-tartaric acid is the naturally occurring enantiomer, while DL-tartaric acid is a racemic mixture composed of equal parts D- and L-tartaric acid.[1] This fundamental difference in stereochemistry gives rise to distinct physicochemical properties that influence their application in pharmaceuticals.

PropertyL-Tartaric AcidDL-Tartaric AcidKey Differences & Pharmaceutical Relevance
Synonyms (+)-Tartaric acid, Dextrotartaric acidRacemic tartaric acid, Paratartaric acidThe nomenclature reflects the optical activity, a critical parameter in chiral applications.
Melting Point 168-170 °C200-206 °C[2]The higher melting point of DL-tartaric acid may be a consideration in thermal processing of drug formulations.
Solubility in Water ( g/100 mL at 20°C) ~139~20.6L-tartaric acid's significantly higher water solubility can be advantageous in aqueous formulations and for achieving faster dissolution rates.[1]
Solubility in Ethanol (B145695) ( g/100g at 25°C) ~20.4~5.01The difference in ethanol solubility is also a key factor for solvent-based processing and formulation.
Optical Activity Dextrorotatory (+)Optically inactiveAs a racemic mixture, DL-tartaric acid does not rotate plane-polarized light. This is a primary method for their differentiation.[2]
Pharmacopeial Status Listed in major pharmacopeias (USP, BP, EP) as "tartaric acid" for use as an excipient.[3]Not typically listed in pharmacopeias for general excipient use.[3]The regulatory acceptance of L-tartaric acid as an excipient is well-established.

Applications in Pharmaceutical Formulations

Both L-tartaric acid and DL-tartaric acid find utility in pharmaceutical development, primarily as excipients and chiral resolving agents. However, their distinct properties often dictate their preferred application.

As Excipients: The Role of an Acidulant

Tartaric acid is widely used as an acidulant in pharmaceutical formulations to enhance the solubility and stability of active pharmaceutical ingredients (APIs), as well as to improve the taste of medications.[4] It is a common component in effervescent tablets and powders, where its reaction with a bicarbonate source generates carbon dioxide, leading to rapid disintegration and dissolution.

L-Tartaric Acid: Due to its high water solubility and established regulatory acceptance, L-tartaric acid is the preferred choice as an acidulant and taste-masking agent in many oral formulations, including syrups and effervescent systems.[3]

DL-Tartaric Acid: While less common as a general excipient due to its lower solubility and lack of broad pharmacopeial recognition for this purpose, DL-tartaric acid can still function as an acidulant.[4]

A notable application of L-tartaric acid as an excipient is in the formation of co-crystals to enhance the bioavailability of poorly soluble drugs. For instance, a study on meloxicam, a Biopharmaceutics Classification System (BCS) class II drug, demonstrated that co-crystallization with L-tartaric acid significantly increased its solubility in a pH 7.4 buffer solution.[5]

Experimental Data: Solubility of Meloxicam and its L-Tartaric Acid Co-crystal [5]

CompoundSolubility in Water (mg/mL)Solubility in pH 7.4 Buffer (mg/mL)
Meloxicam (pure)0.0080.23
Meloxicam-L-tartaric acid co-crystal0.0050.36

This 57% increase in solubility in a physiologically relevant buffer highlights the potential of L-tartaric acid to improve the dissolution and subsequent absorption of certain APIs.[5]

As Chiral Resolving Agents: Separating Enantiomers

A critical application for both L- and DL-tartaric acid is in the chiral resolution of racemic drugs.[6] Many APIs are chiral, with enantiomers often exhibiting different pharmacological activities and side-effect profiles. Regulatory agencies frequently require the marketing of the single, therapeutically active enantiomer.

Chiral resolution by diastereomeric crystallization is a widely used industrial method.[7] It involves reacting a racemic mixture of a drug with a single enantiomer of a chiral resolving agent, such as L-tartaric acid. This reaction forms a pair of diastereomeric salts, which have different physical properties, most importantly, different solubilities. This difference in solubility allows for their separation by fractional crystallization.

Chiral_Resolution_Workflow cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Isolation of Enantiomer racemic_drug Racemic Drug (R- and S-enantiomers) reaction Reaction in Solvent racemic_drug->reaction resolving_agent Chiral Resolving Agent (e.g., L-Tartaric Acid) resolving_agent->reaction diastereomeric_salts Diastereomeric Salts (R-Drug-L-Acid and S-Drug-L-Acid) reaction->diastereomeric_salts Formation of diastereomers crystallization Fractional Crystallization (based on solubility difference) diastereomeric_salts->crystallization less_soluble Less Soluble Diastereomeric Salt (crystal) crystallization->less_soluble more_soluble More Soluble Diastereomeric Salt (in solution) crystallization->more_soluble hydrolysis1 Hydrolysis less_soluble->hydrolysis1 hydrolysis2 Hydrolysis more_soluble->hydrolysis2 pure_enantiomer1 Pure Enantiomer 1 hydrolysis1->pure_enantiomer1 pure_enantiomer2 Pure Enantiomer 2 hydrolysis2->pure_enantiomer2

L-Tartaric Acid: As a readily available and relatively inexpensive chiral synthon, L-tartaric acid is a popular choice for the resolution of racemic bases.[8]

DL-Tartaric Acid: In its racemic form, DL-tartaric acid itself is not a resolving agent. However, its constituent enantiomers (D- and L-tartaric acid) are. Often, derivatives of tartaric acid, such as O,O'-dibenzoyl-tartaric acid or O,O'-di-p-toluoyl-tartaric acid, are used to achieve better separation.[9]

Experimental Protocols

Chiral Resolution of a Racemic Amine using L-Tartaric Acid (General Protocol)

This protocol outlines the general steps for the chiral resolution of a racemic basic drug using L-tartaric acid via diastereomeric crystallization. The specific solvent, temperature, and stoichiometry will need to be optimized for each specific API.

  • Dissolution: Dissolve the racemic amine and a sub-stoichiometric to stoichiometric amount of L-tartaric acid in a suitable solvent or solvent mixture with heating to achieve complete dissolution.

  • Crystallization: Slowly cool the solution to allow for the preferential crystallization of the less soluble diastereomeric salt. The cooling rate can be controlled to influence crystal size and purity. Seeding with a small amount of the desired diastereomeric salt crystal can be employed to induce crystallization.

  • Isolation: Isolate the crystallized diastereomeric salt by filtration. Wash the crystals with a small amount of cold solvent to remove impurities.

  • Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and add a base (e.g., sodium hydroxide) to neutralize the tartaric acid and liberate the free amine.

  • Extraction: Extract the liberated enantiomerically enriched amine with a suitable organic solvent.

  • Purification and Analysis: Dry the organic extract and evaporate the solvent to obtain the desired enantiomer. The enantiomeric excess (e.e.) of the product should be determined using a suitable chiral analytical method, such as chiral HPLC or capillary electrophoresis.

Analytical Methods for Differentiating L- and DL-Tartaric Acid

Polarimetry

This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.

  • Principle: Enantiomers rotate plane-polarized light to an equal but opposite degree. A racemic mixture is optically inactive.

  • Protocol Outline:

    • Prepare a standard solution of the tartaric acid sample in a suitable solvent (e.g., water) at a known concentration.

    • Calibrate the polarimeter with the solvent blank.

    • Fill the polarimeter cell with the sample solution and measure the optical rotation.

    • L-tartaric acid will exhibit a positive (dextrorotatory) rotation, while DL-tartaric acid will show no optical rotation.[10]

Polarimetry_Principle cluster_0 Sample light_source Light Source polarizer1 Polarizer 1 light_source->polarizer1 Unpolarized light sample_cell Sample Cell polarizer1->sample_cell Plane-polarized light polarizer2 Polarizer 2 (Analyzer) sample_cell->polarizer2 Rotated plane- polarized light detector Detector polarizer2->detector l_tartaric L-Tartaric Acid (Optically Active) dl_tartaric DL-Tartaric Acid (Optically Inactive)

Capillary Electrophoresis (CE)

CE is a powerful analytical technique for the separation of charged molecules, including the isomers of tartaric acid.

  • Principle: In the presence of a chiral selector in the background electrolyte, the enantiomers of tartaric acid will form transient diastereomeric complexes that have different electrophoretic mobilities, leading to their separation.

  • Experimental Conditions (Example):

    • Capillary: Fused silica, uncoated

    • Background Electrolyte (BGE): Phosphate buffer with a chiral selector (e.g., a cyclodextrin (B1172386) derivative).

    • Voltage: Applied voltage across the capillary.

    • Detection: UV detection at a low wavelength (e.g., < 210 nm).

    • Sample Injection: Hydrodynamic or electrokinetic injection.

Capillary_Electrophoresis_Separation injection Sample Injection (L- and D-Tartaric Acid) capillary Capillary filled with Chiral Selector in BGE injection->capillary Applied Voltage separation Separation based on differential mobility of diastereomeric complexes capillary->separation detection Detection (UV) separation->detection electropherogram D-Tartaric Acid L-Tartaric Acid detection->electropherogram

Conclusion

The choice between L-tartaric acid and DL-tartaric acid in pharmaceutical applications is dictated by the specific requirements of the formulation or synthesis. L-tartaric acid, with its superior water solubility and established regulatory acceptance, is the preferred choice for use as an excipient, particularly as an acidulant in oral dosage forms. Both L-tartaric acid and the enantiomeric components of DL-tartaric acid are valuable as chiral resolving agents, a critical step in the production of enantiomerically pure drugs. A thorough understanding of their distinct physicochemical properties, supported by appropriate analytical characterization, is essential for the successful development of robust and effective pharmaceutical products.

References

Comparative Guide for Linearity and Range Determination of DL-Tartaric Acid-d2 Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for determining the linearity and range of assays for DL-Tartaric acid-d2. The content is intended for researchers, scientists, and drug development professionals involved in quantitative analysis. The information presented is synthesized from established analytical practices for tartaric acid and other organic acids.

Data Presentation: Comparison of Analytical Techniques

The selection of an appropriate analytical technique is critical for the accurate quantification of this compound. The following table summarizes the key performance characteristics of common methods used for the analysis of tartaric acid and similar organic acids. This compound is often used as an internal standard in such assays.[1]

Parameter HPLC-UV/Vis LC-MS/MS Ion Chromatography (IC) Capillary Electrophoresis (CE)
Principle Separation based on polarity, followed by UV absorbance detection.[2]Separation by liquid chromatography followed by mass-to-charge ratio detection.[2]Anion-exchange chromatography with conductivity detection.[3]Separation based on differential migration in an electric field.[4]
Linearity (r²) Typically >0.999.[2][5]Generally excellent, often >0.99.[2]Correlation coefficient >0.999.[6]Good linearity over the defined range.
Typical Range Wide range, dependent on detector saturation.Wide dynamic range, excellent for trace analysis.µg/mL to mg/mL range.[6]0.05 – 10 g/L for tartaric acid isomers in wine.[4]
Limit of Detection (LOD) ~0.01 g/L for tartaric acid.[2]As low as 0.1 µg/mL for tartaric acid.[2]~100 ng/mL for tartaric acid.[6]Dependent on injection volume and detection method.
Limit of Quantification (LOQ) ~0.03 g/L for tartaric acid.[2]Typically slightly higher than LOD.~300 ng/mL for tartaric acid.[6]Dependent on injection volume and detection method.
Selectivity Good, but susceptible to co-eluting interferences.[2]Excellent, high specificity from mass-based detection.[2]High selectivity for ionic analytes.[3]Excellent for separating isomers.[4]
Sample Preparation Simple dilution and filtration.[2]May require derivatization for improved sensitivity.[2]Simple dilution and filtration.Minimal sample preparation often required.
Cost & Complexity Lower cost, simpler operation.[2]Higher initial investment and operational complexity.[2]Moderate cost and complexity.Lower solvent consumption, moderate complexity.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the linearity and range of a this compound assay.

G Workflow for Linearity and Range Determination cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation A Prepare Stock Solution of this compound B Prepare Serial Dilutions (Calibration Standards) A->B C Prepare Quality Control (QC) Samples (Low, Mid, High) B->C D Inject Standards and QCs into Analytical System (e.g., LC-MS/MS) C->D E Acquire and Process Data (Peak Area Response) D->E F Construct Calibration Curve (Response vs. Concentration) E->F G Determine Linearity (e.g., r² ≥ 0.99) F->G H Assess Accuracy and Precision at each Concentration Level G->H I Establish Assay Range H->I

Caption: Experimental workflow for linearity and range determination.

Experimental Protocols

The following are detailed, exemplary protocols for determining the linearity and range of a this compound assay using LC-MS/MS, a highly sensitive and selective method. These protocols are based on established methods for organic acid analysis.

Preparation of Stock and Working Solutions

Objective: To prepare accurate stock and working solutions of this compound for calibration and quality control.

Materials:

  • This compound reference standard

  • Methanol (B129727) (LC-MS grade)

  • Deionized water (18 MΩ·cm)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

Procedure:

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in a small amount of methanol and then bring to volume with the same solvent. Mix thoroughly.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with a suitable solvent (e.g., 50:50 methanol:water) to prepare a series of at least five calibration standards. The concentration range should bracket the expected concentration of the analyte in samples. A typical range might be 1 ng/mL to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) from a separate stock solution to ensure an independent check of the calibration curve.

LC-MS/MS Analysis

Objective: To analyze the prepared standards and establish the instrumental response.

Instrumentation and Conditions (Example):

  • LC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Chromatographic Column: A reverse-phase C18 column or a mixed-mode column suitable for polar organic acids.

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transition for this compound.

Procedure:

  • Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

  • Inject a blank sample (solvent) to ensure no carryover or contamination.

  • Inject the calibration standards in order of increasing concentration.

  • Inject the QC samples.

  • Acquire the data, monitoring the specific MRM transition for this compound.

Linearity and Range Determination

Objective: To evaluate the linearity of the analytical method over a defined concentration range.

Procedure:

  • Data Processing: Integrate the peak areas of the MRM chromatograms for each calibration standard.

  • Calibration Curve: Plot the peak area response (y-axis) versus the nominal concentration of the standards (x-axis).

  • Linear Regression: Perform a linear regression analysis on the data points. The relationship is typically represented by the equation y = mx + c, where 'y' is the peak area, 'm' is the slope, 'x' is the concentration, and 'c' is the y-intercept.

  • Acceptance Criteria for Linearity:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • The calibration curve should be visually inspected for a linear fit.

    • The back-calculated concentration of each calibration standard should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).

  • Range Determination: The range of the assay is the interval between the upper and lower concentrations of the calibration standards that have been demonstrated to have acceptable linearity, accuracy, and precision.[7] The lower end of the range is the LLOQ, and the upper end is the Upper Limit of Quantification (ULOQ).

This guide provides a framework for establishing the linearity and range of a this compound assay. The specific parameters and acceptance criteria should be adapted based on the analytical method, the intended use of the assay, and relevant regulatory guidelines such as those from the ICH.

References

Establishing the Limit of Detection (LOD) for DL-Tartaric Acid-d2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a reliable limit of detection (LOD) is a critical step in the validation of analytical methods. This guide provides a comprehensive overview of the methodologies for determining the LOD of DL-Tartaric acid-d2, a common internal standard in quantitative analysis. The guide compares established methods and presents a detailed experimental protocol, supported by data presentation and visual workflows, to ensure accuracy and reproducibility in your laboratory settings.

Comparison of LOD Determination Methods

The determination of the LOD can be approached through several recognized methods, each with its own set of advantages and applications. The most common methods, as recommended by regulatory bodies like the International Council for Harmonisation (ICH), are summarized below.[1][2][3][4][5][6]

MethodDescriptionFormulaTypical ApplicationAdvantagesDisadvantages
Based on Visual Evaluation The LOD is determined by the analysis of samples with known concentrations of the analyte and establishing the minimum level at which the analyte can be reliably detected by visual inspection.N/ANon-instrumental methods, but can be used for instrumental methods as well.Simple and does not require complex calculations.Highly subjective and not suitable for all analytical techniques.
Based on Signal-to-Noise Ratio This approach can only be applied to analytical procedures that exhibit baseline noise. The LOD is the concentration that yields a signal-to-noise ratio of 3:1.[4][7]S/N ≥ 3Chromatographic methods (e.g., HPLC, GC-MS, LC-MS/MS).Widely accepted and practical for many instrumental methods.The measurement of signal and noise can be subjective and vary between instruments and software.
Based on the Standard Deviation of the Blank The LOD is calculated based on the standard deviation of the response of multiple blank samples.LOD = 3.3 x (σ / S)Spectroscopic and other instrumental methods where blank measurements are feasible.More objective than visual evaluation and widely accepted by regulatory agencies.Requires a significant number of blank measurements and a well-defined blank.
Based on the Calibration Curve A calibration curve is established using samples with known concentrations of the analyte in the range of the LOD. The LOD is then calculated from the standard deviation of the y-intercepts of the regression line.LOD = 3.3 x (σ / S)Most quantitative analytical methods where a calibration curve is used.Statistically robust and provides a more accurate estimation of the LOD.Requires the preparation of multiple standards and careful regression analysis.

Note: In the formulas, σ represents the standard deviation of the response (e.g., of the blank or the y-intercept) and S represents the slope of the calibration curve.

Experimental Protocol: LOD Determination for this compound using LC-MS/MS

This protocol outlines the determination of the LOD for this compound using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, a common and highly sensitive technique for this type of analysis.[8] this compound is frequently used as an internal standard in the quantitative analysis of various compounds.[9]

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid

  • Analytical balance

  • Volumetric flasks and pipettes

  • LC-MS/MS system with an electrospray ionization (ESI) source

2. Preparation of Stock and Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a 50:50 methanol/water mixture to obtain a stock solution of 1 mg/mL.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with the 50:50 methanol/water mixture to prepare a series of working standard solutions with concentrations in the expected range of the LOD (e.g., 10 µg/mL, 1 µg/mL, 0.1 µg/mL, 0.01 µg/mL, 0.001 µg/mL).

3. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in methanol

    • Gradient: A suitable gradient to ensure good peak shape and separation.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Multiple Reaction Monitoring (MRM): Monitor the transition specific for this compound. The exact m/z values for the precursor and product ions should be determined by direct infusion of a standard solution. For tartaric acid, characteristic fragment ions are observed at m/z 113 and 86.[8]

4. LOD Determination using the Signal-to-Noise Ratio Method:

  • Inject the prepared working standard solutions in decreasing concentrations.

  • Acquire the chromatograms and identify the peak corresponding to this compound.

  • Measure the signal height of the peak and the noise level in a region of the baseline close to the peak.

  • Calculate the signal-to-noise ratio (S/N) for each concentration.

  • The LOD is the concentration at which the S/N ratio is approximately 3:1.[4]

5. LOD Determination using the Calibration Curve Method:

  • Prepare a series of at least six standard solutions with concentrations in the low range, near the expected LOD.

  • Inject each standard solution multiple times (e.g., n=3) into the LC-MS/MS system.

  • Construct a calibration curve by plotting the peak area against the concentration of this compound.

  • Determine the slope (S) and the standard deviation of the y-intercept (σ) of the regression line.

  • Calculate the LOD using the formula: LOD = 3.3 * (σ / S).[1]

Data Presentation

The quantitative results from the LOD determination experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Signal-to-Noise Ratio Data

Concentration (µg/mL)Signal HeightNoise LevelS/N Ratio
0.1.........
0.05.........
0.01.........
0.005.........
0.001.........

Table 2: Calibration Curve Data for LOD Determination

Concentration (µg/mL)Peak Area (n=1)Peak Area (n=2)Peak Area (n=3)Mean Peak Area
0.001............
0.002............
0.005............
0.01............
0.02............
0.05............

Regression Analysis Results:

  • Slope (S): ...

  • Y-intercept: ...

  • Standard Deviation of the Y-intercept (σ): ...

  • Correlation Coefficient (r²): ...

  • Calculated LOD: ... µg/mL

Mandatory Visualization

To provide a clear visual representation of the experimental workflow for determining the LOD of this compound, the following diagram has been generated using the DOT language.

LOD_Determination_Workflow cluster_prep 1. Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Data Processing & Calculation stock Prepare Stock Solution (1 mg/mL) standards Prepare Working Standards (Serial Dilutions) stock->standards inject Inject Standards into LC-MS/MS System standards->inject acquire Acquire Data (MRM Mode) inject->acquire process Process Chromatograms (Peak Integration) acquire->process sn_method S/N Ratio Method process->sn_method cal_method Calibration Curve Method process->cal_method calc_sn Calculate S/N for each concentration sn_method->calc_sn plot_cal Plot Peak Area vs. Concentration cal_method->plot_cal determine_lod_sn LOD = Concentration at S/N ≈ 3 calc_sn->determine_lod_sn lod_result Established LOD for This compound determine_lod_sn->lod_result regression Perform Linear Regression plot_cal->regression calc_lod_cal LOD = 3.3 * (σ / S) regression->calc_lod_cal calc_lod_cal->lod_result

Workflow for LOD determination of this compound.

References

A Guide to Inter-Laboratory Comparison of Results Using DL-Tartaric Acid-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

DL-Tartaric acid-d2 serves as an excellent internal standard for the quantification of tartaric acid and related compounds in various matrices using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] Its utility stems from its chemical similarity to the analyte and its distinct mass, which allows for accurate and precise quantification by correcting for variations in sample preparation and instrument response.

Data Presentation: A Framework for Comparison

In an inter-laboratory comparison study, participating laboratories would analyze a common set of samples (e.g., spiked plasma, formulation blanks) containing a known concentration of the analyte and the internal standard, this compound. The results would then be collated and analyzed to assess the performance of each laboratory and the overall robustness of the analytical method.

The following table provides a template for summarizing the quantitative data from such a study. Key performance indicators include accuracy (expressed as percent recovery), precision (expressed as the coefficient of variation, CV), and the Z-score, which indicates how far a laboratory's result is from the consensus mean.[6]

Table 1: Hypothetical Inter-Laboratory Comparison Results for Analyte Quantification using this compound

Laboratory IDSample IDAssigned Concentration (ng/mL)Measured Concentration (ng/mL)Recovery (%)CV (%)Z-Score
Lab AQC-Low10.09.898.03.5-0.5
Lab AQC-Mid1001011012.80.2
Lab AQC-High50049599.02.1-0.3
Lab BQC-Low10.010.51054.21.2
Lab BQC-Mid1001031033.10.8
Lab BQC-High5005101022.50.6
Lab CQC-Low10.08.989.05.1-2.8
Lab CQC-Mid1009595.04.5-1.5
Lab CQC-High50048096.03.9-1.2

Note: Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed and harmonized experimental protocols are essential for a successful inter-laboratory comparison. The following sections provide example methodologies for the use of this compound as an internal standard in common analytical workflows.

1. Sample Preparation (Example for a Biological Matrix)

  • Spiking: To 100 µL of the sample matrix (e.g., plasma, urine), add a known amount of the analyte standard solution and a fixed amount of the this compound internal standard solution.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., the initial mobile phase for LC-MS analysis).

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a common choice.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient elution to separate the analyte from matrix components.

  • Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.

  • Mass Spectrometer: A tandem mass spectrometer capable of Multiple Reaction Monitoring (MRM).

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for tartaric acid.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and this compound.

Visualizing Workflows and Logical Relationships

Experimental Workflow for Analyte Quantification

The following diagram illustrates a typical workflow for quantifying an analyte using this compound as an internal standard, from sample receipt to data analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt Spike Spike with Analyte & This compound Sample->Spike Extract Extraction Spike->Extract Reconstitute Reconstitution Extract->Reconstitute LC_Inject LC Injection Reconstitute->LC_Inject LC_Separation LC Separation LC_Inject->LC_Separation MS_Detect MS/MS Detection LC_Separation->MS_Detect Integration Peak Integration MS_Detect->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quant Quantification using Calibration Curve Ratio->Quant Report Report Quant->Report

Figure 1: Experimental workflow for quantification using an internal standard.

Decision Tree for Internal Standard Selection

The choice of an appropriate internal standard is critical for the development of a robust quantitative assay. This compound is an ideal choice for tartaric acid analysis due to its isotopic labeling. The diagram below outlines the logical process for selecting an internal standard.

G Start Start: Need for Quantitative Analysis Identify Identify Analyte of Interest (e.g., Tartaric Acid) Start->Identify IS_Type Choose Internal Standard Type Identify->IS_Type SIL_IS Stable Isotope-Labeled (SIL) IS (e.g., this compound) IS_Type->SIL_IS Ideal Analog_IS Structural Analog IS IS_Type->Analog_IS Alternative Check_Avail Commercially Available? SIL_IS->Check_Avail Analog_IS->Check_Avail Check_Avail->Identify No, Re-evaluate Validate Validate IS Performance: - No Interference - Co-eluting - Similar Ionization Check_Avail->Validate Yes Final Final Method with Validated IS Validate->Final

Figure 2: Decision process for selecting a suitable internal standard.

By adhering to standardized protocols and employing a robust data analysis framework, laboratories can confidently use this compound as an internal standard to generate high-quality, reproducible data essential for drug development and research. Participation in inter-laboratory comparisons is a key component of ensuring and demonstrating this capability.[7]

References

Safety Operating Guide

Proper Disposal of DL-Tartaric Acid-d2: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides detailed procedures for the proper disposal of DL-Tartaric acid-d2, a deuterated form of tartaric acid often used as a tracer or internal standard in research and development. While the chemical properties are nearly identical to its non-deuterated counterpart, the isotopic labeling necessitates careful handling and disposal as chemical waste.

Key Safety and Handling Information

Before disposal, it is crucial to be aware of the hazards associated with this compound. This substance is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1] Adherence to proper personal protective equipment (PPE) protocols is mandatory.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side-shields or chemical goggles.[2]

  • Hand Protection: Compatible chemical-resistant gloves.[1][2]

  • Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[3]

  • Skin and Body Protection: A laboratory coat and other protective clothing to prevent skin exposure.[2]

Quantitative Data and Physical Properties

For easy reference, the following table summarizes key quantitative data for DL-Tartaric acid and its deuterated form.

PropertyValueSource
Molecular Formula C4H4D2O6[4]
Molecular Weight 152.10 g/mol [4][5]
Melting Point 200-206 °C[6]
Flash Point 150 °C[6]
Density 1.76 g/cm³[6]
pKa1 2.96[7]
pKa2 4.24[7]
Appearance White crystalline powder[3]
Storage Temperature Room temperature, away from light and moisture[5]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is through a licensed professional waste disposal service.[1][8][9] Do not discharge into drains or the environment.[1][8]

1. Waste Identification and Segregation:

  • Classify this compound waste as hazardous chemical waste.
  • Segregate solid waste (e.g., unused chemical, contaminated labware) from liquid waste (if dissolved in a solvent).
  • Solid chemical waste should be stored in its original container or a clearly labeled, compatible container.[10]

2. Packaging and Labeling:

  • Ensure the waste container is securely sealed to prevent leaks or spills.
  • The container must be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".
  • Indicate any other components of the waste mixture, such as solvents.

3. On-site Storage:

  • Store the packaged waste in a designated, well-ventilated satellite accumulation area.[11]
  • This area should be under the direct supervision of laboratory personnel.[10]
  • Ensure incompatible materials are stored separately to prevent accidental reactions.[11]

4. Spill Management:

  • In the event of a spill, avoid generating dust.[1][8]
  • Wear appropriate PPE.
  • Carefully sweep up the solid material and place it into a suitable, closed container for disposal.[1][3][8]
  • Ventilate the area after cleanup is complete.[2]

5. Professional Disposal:

  • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.[1][8][9]
  • Provide the waste disposal service with the Safety Data Sheet (SDS) for DL-Tartaric acid.
  • Follow all local, state, and federal regulations for the disposal of chemical waste.[10]

Note on Neutralization: While some institutional guidelines may permit the neutralization of small quantities of non-deuterated acids for sewer disposal, this is generally not recommended for deuterated compounds.[11][12] The isotopic labeling makes it prudent to manage all quantities as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound for Disposal identify_waste 1. Identify & Classify as Hazardous Chemical Waste start->identify_waste is_spill Is it a Spill? identify_waste->is_spill spill_procedure Follow Spill Management Protocol: - Wear appropriate PPE - Sweep up solid material - Avoid generating dust - Place in a sealed container is_spill->spill_procedure Yes package_label 2. Package & Label - Securely seal container - Label as 'Hazardous Waste' - Identify contents is_spill->package_label No spill_procedure->package_label store_waste 3. Store in Designated Satellite Accumulation Area package_label->store_waste professional_disposal 4. Arrange for Professional Disposal - Contact licensed waste vendor - Follow all regulations store_waste->professional_disposal end End: Compliant Disposal professional_disposal->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling DL-Tartaric Acid-d2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides crucial guidance on the proper handling, personal protective equipment (PPE), and disposal of DL-Tartaric acid-d2. While this compound is a stable isotope-labeled compound, its chemical properties are nearly identical to its non-labeled counterpart, DL-Tartaric acid. Therefore, it should be handled with the same precautions as a hazardous acidic powder.

Hazard Identification and Personal Protective Equipment

DL-Tartaric acid is classified as a hazardous substance that can cause serious eye damage and irritation to the skin and respiratory system.[1][2][3][4] It is also a combustible solid, and fine dust particles can form explosive mixtures in the air.[1][2][5] Adherence to proper PPE protocols is the first line of defense against these hazards.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Protection TypeEquipment SpecificationPurpose
Eye and Face Protection Chemical safety goggles with side shields or a face shield.[6][7]To protect eyes from splashes and airborne particles.[6]
Skin Protection Nitrile or neoprene gloves (double-gloving is recommended).[6] A chemical-resistant apron or a lab coat.[6][7]To prevent skin contact and contamination of personal clothing.[6]
Respiratory Protection A NIOSH-approved N95 or higher-level respirator with acid gas cartridges should be used when handling powders outside of a fume hood or if dust is generated.[3][6]To protect against the inhalation of harmful dust and fumes.[6]
Foot Protection Closed-toe shoes.[6]To protect feet from spills.[6]

Experimental Protocol: Handling and Weighing this compound

This protocol outlines the standard procedure for safely handling and weighing this compound in a laboratory setting.

Materials:

  • This compound solid

  • Appropriate PPE (as specified in Table 1)

  • Chemical fume hood

  • Analytical balance

  • Spatula and weighing paper/boat

  • Anti-static gun (optional, to reduce static electricity with powders)

  • Labeled waste container for solid chemical waste

  • Spill kit for acidic powders

Procedure:

  • Preparation:

    • Ensure an emergency eyewash station and safety shower are readily accessible.[6]

    • Don all required PPE before entering the designated handling area.

    • Perform all handling operations within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Weighing:

    • Place a clean weighing paper or boat on the analytical balance and tare it.

    • Carefully transfer the desired amount of this compound from the stock container to the weighing paper using a clean spatula.

    • Avoid generating dust.[1][5] If dust is generated, ensure the fume hood sash is at the appropriate height for containment.

    • Once the desired amount is weighed, securely close the stock container.

  • Post-Weighing:

    • Clean the spatula and any contaminated surfaces within the fume hood.

    • Dispose of the weighing paper/boat and any contaminated materials (e.g., gloves) in the designated hazardous waste container.[6]

  • Emergency Procedures:

    • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[1][3][4]

    • Eye Contact: Immediately rinse the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][3][4] Seek immediate medical attention.[4]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][3]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[1][3][4]

    • Spill: For small spills, alert personnel in the area. Wearing appropriate PPE, cover the spill with a neutralizing agent like sodium bicarbonate, and then clean it up with an absorbent material.[6] For large spills, evacuate the area and contact emergency responders.[7]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure compliance with regulations.

Table 2: Disposal Plan for this compound Waste

Waste TypeDisposal Procedure
Solid Waste Collect all contaminated materials, including unused this compound, contaminated PPE, and spill cleanup materials, in a designated, labeled hazardous waste container.[6]
Aqueous Solutions Depending on institutional and local regulations, dilute acidic waste may be neutralized to a pH between 6 and 8 before disposal down the sanitary sewer.[6][8] Always add acid to water slowly when diluting.[6][7]
Deuterated Waste While there are no specific regulations for the disposal of small quantities of deuterated compounds at the laboratory scale, they should be treated as chemical waste. Do not dispose of them in a way that could contaminate water sources. The primary hazard is the acidity, which should be neutralized.

Workflow for Handling and Disposal

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Don PPE prep2 Work in Fume Hood prep1->prep2 weigh Weigh this compound prep2->weigh Proceed when ready transfer Transfer to Reaction weigh->transfer solid_waste Solid Waste Collection transfer->solid_waste Contaminated materials aqueous_waste Aqueous Waste Neutralization transfer->aqueous_waste Reaction quench/workup dispose Dispose per Regulations solid_waste->dispose aqueous_waste->dispose

Caption: Workflow for Handling and Disposal of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.